Product packaging for 2,4-Dichloro-6-methylphenol(Cat. No.:CAS No. 1570-65-6)

2,4-Dichloro-6-methylphenol

Cat. No.: B073991
CAS No.: 1570-65-6
M. Wt: 177.02 g/mol
InChI Key: WJQZZLQMLJPKQH-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylphenol is a chlorinated methylphenol derivative of significant interest in synthetic organic chemistry and materials science. Its primary research value lies in its role as a versatile synthetic intermediate and building block for the preparation of more complex organic molecules, including ligands for metal-organic frameworks (MOFs), pharmaceutical precursors, and agrochemical compounds. The presence of two chlorine atoms at the 2 and 4 positions, along with a methyl group at the 6 position, creates a sterically hindered and electron-deficient phenolic system, which can be leveraged in nucleophilic aromatic substitution reactions and polymerization processes. Researchers also utilize this compound in studies investigating the structure-activity relationships of antimicrobial agents, as the chlorophenol core is known to exhibit biocidal properties by disrupting microbial cell membranes and inhibiting enzyme function. Furthermore, its properties are explored in the development of specialty polymers and as a model compound in environmental remediation studies focusing on the degradation pathways of chlorinated aromatic pollutants. This reagent is provided to the scientific community to facilitate innovation in chemical synthesis and materials research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2O B073991 2,4-Dichloro-6-methylphenol CAS No. 1570-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-methylphenol
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InChI

InChI=1S/C7H6Cl2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WJQZZLQMLJPKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061790
Record name 4,6-Dichloro-o-cresol
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Molecular Weight

177.02 g/mol
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CAS No.

1570-65-6
Record name 2,4-Dichloro-6-methylphenol
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Record name 2,4-Dichloro-6-methylphenol
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Record name 2,4-Dichloro-6-methylphenol
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-6-methylphenol: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-dichloro-6-methylphenol (CAS No. 1570-65-6), a significant compound in various industrial and research applications. Designed for chemists, researchers, and drug development professionals, this document delves into the molecule's core chemical properties, molecular structure, a validated synthesis protocol, and detailed methods for its analytical characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring a deep and practical understanding of the subject matter.

Introduction and Core Properties

This compound is a substituted phenolic compound characterized by its potent antimicrobial properties.[1] This activity has led to its widespread use as an antiseptic, disinfectant, and preservative in personal care products, soaps, and industrial formulations.[1] Its efficacy stems from its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.[1] Structurally, it is a derivative of o-cresol (2-methylphenol) with two chlorine atoms substituted on the aromatic ring. These halogen substituents significantly modulate the compound's chemical properties, including its acidity, reactivity, and biological activity, compared to the parent phenol or cresol molecules.

Physicochemical and Identity Data

The fundamental properties and identifiers of this compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 1570-65-6[2][3][4][5][6]
Molecular Formula C₇H₆Cl₂O[1][2][3][4]
Molecular Weight 177.03 g/mol [2][3][4]
Appearance White to off-white crystalline powder/solid[1]
Melting Point ~50 °C[7]
Boiling Point 225-231 °C[6][7]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1]
InChI Key WJQZZLQMLJPKQH-UHFFFAOYSA-N[2][3][4]
SMILES CC1=CC(=CC(=C1O)Cl)Cl[2]
Molecular Structure

The structure of this compound consists of a benzene ring functionalized with a hydroxyl group (-OH) at position 1, a methyl group (-CH₃) at position 2, and two chlorine atoms (-Cl) at positions 4 and 6. The hydroxyl and methyl groups are ortho to each other, a configuration derived from its precursor, o-cresol.

Caption: Molecular structure of this compound.

Synthesis and Purification

The most common laboratory and industrial synthesis of this compound involves the direct electrophilic chlorination of o-cresol. Sulfuryl chloride (SO₂Cl₂) is a preferred chlorinating agent as it is a liquid that is easier to handle than chlorine gas and produces gaseous byproducts (SO₂ and HCl), simplifying workup. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to enhance the electrophilicity of the chlorinating agent.

Synthesis Workflow

The overall process involves the controlled addition of the chlorinating agent to the o-cresol substrate in the presence of a catalyst, followed by quenching, extraction, and purification.

G start Dissolve o-Cresol & AlCl₃ Catalyst in Inert Solvent add_so2cl2 Slowly Add Sulfuryl Chloride (SO₂Cl₂) at 0-5 °C start->add_so2cl2 Setup in Fume Hood react Stir at Room Temp (Monitor by TLC/GC) add_so2cl2->react Exothermic Control quench Quench Reaction with Ice-Water react->quench Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ & Filter wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify Crude Product (Recrystallization) evaporate->purify Crude Solid end Obtain Pure This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol describes the chlorination of o-cresol (50 mmol scale) using sulfuryl chloride.

Materials:

  • o-Cresol (5.41 g, 50 mmol)

  • Sulfuryl chloride (SO₂Cl₂) (9.11 g, 5.4 mL, 67.5 mmol, 1.35 eq)

  • Aluminum chloride (AlCl₃, anhydrous) (250 mg)

  • Dichloromethane (DCM, anhydrous, 100 mL)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane (for extraction and recrystallization)

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add o-cresol (5.41 g) and anhydrous dichloromethane (100 mL). Stir until the solid dissolves.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (250 mg) to the solution.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Chlorination: Add sulfuryl chloride (5.4 mL) to the dropping funnel. Add the sulfuryl chloride dropwise to the stirred o-cresol solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and minimize the formation of over-chlorinated byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-water with stirring to quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). Causality Note: The bicarbonate wash neutralizes residual HCl and acidic byproducts.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude product, a solid or oil, can be purified by recrystallization to obtain fine, white crystals.

Procedure:

  • Solvent Selection: A common solvent system for chlorophenols is a mixture of ethanol and water or hexane. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimum amount of hot hexane (or ethanol) and heat gently on a hot plate until the solid dissolves completely.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any remaining soluble impurities.[7][8]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove the last traces of solvent.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary
TechniqueExpected Observations
¹H NMR Two singlets in the aromatic region (δ 7.0-7.5 ppm), one singlet for the methyl group (δ ~2.3 ppm), and a broad singlet for the hydroxyl proton.
¹³C NMR Six distinct signals in the aromatic region (δ 115-155 ppm) and one signal in the aliphatic region for the methyl carbon (δ ~16 ppm).
FTIR (cm⁻¹) Broad O-H stretch (~3400), aromatic C-H stretch (~3050), C=C aromatic stretch (~1600, 1480), C-O stretch (~1230), C-Cl stretch (700-850).
Mass Spec (EI) Molecular ion [M]⁺ peak at m/z 176, with characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ at 178, [M+4]⁺ at 180). Key fragments at m/z 161 ([M-CH₃]⁺), 141 ([M-Cl]⁺).
Interpretation of Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the two aromatic protons are singlets because they have no adjacent protons to couple with. The chemical shifts are downfield due to the electron-withdrawing effects of the chlorine and hydroxyl groups. In ¹³C NMR, the number of signals confirms the molecular symmetry. Carbons bonded to electronegative atoms (O, Cl) will be shifted further downfield.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The broad peak around 3400 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the phenol. The peaks in the 750-850 cm⁻¹ region are indicative of the C-H out-of-plane bending for the 1,2,4,6-tetrasubstituted benzene ring pattern.[9]

  • Mass Spectrometry (MS): The most telling feature in the mass spectrum is the isotopic pattern of the molecular ion. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). A molecule with two chlorine atoms will exhibit a characteristic M:M+2:M+4 peak ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms. The fragmentation pattern helps confirm the structure; for instance, loss of a methyl radical is a common fragmentation pathway.

Analytical Protocol: Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the final product.

Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[5][10] Causality Note: The acidic modifier ensures the phenolic hydroxyl group is protonated, leading to sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm or 292 nm.[10]

  • Injection Volume: 10 µL.

  • Procedure: Dissolve a small amount of the purified product in the mobile phase to create a ~1 mg/mL solution. Inject onto the HPLC system. Purity is determined by the area percentage of the main peak.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[2][11]

Hazard StatementGHS CodeDescription
Harmful if swallowedH302Oral toxicity.[2][5][11]
Causes skin irritationH315Can cause redness and irritation upon skin contact.[2][5][11]
Causes serious eye damageH318Risk of serious damage to eyes.[2][5][11]
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.[2][5][11]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[12]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If swallowed, rinse mouth and call a poison center or doctor.[11]

References

2,4-Dichloro-6-methylphenol CAS number 1570-65-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dichloro-6-methylphenol (CAS 1570-65-6)

Foreword: A Multifaceted Halogenated Phenol

This compound, a halogenated derivative of cresol, is a compound of significant interest due to its potent antimicrobial properties. This guide provides a comprehensive technical overview of its chemical characteristics, synthesis, mechanisms of action, applications, and toxicological profile. The information herein is synthesized from established scientific literature and databases to support advanced research and development activities.

Core Chemical and Physical Identity

This compound, registered under CAS number 1570-65-6, is a white to off-white crystalline solid with a slight phenolic odor.[1][2] Its fundamental structure consists of a phenol ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 6.[1] This specific substitution pattern is critical to its chemical behavior and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1570-65-6[1][2][3][4]
Molecular Formula C₇H₆Cl₂O[1][2][3][4]
Molecular Weight ~177.03 g/mol [1][2][4]
IUPAC Name This compound[3][4]
Appearance White to off-white crystalline powder/solid[1][2]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone[1]
InChI Key WJQZZLQMLJPKQH-UHFFFAOYSA-N[2][3]
SMILES Cc1cc(Cl)cc(Cl)c1O[3][5]

Synthesis Pathway: Chlorination of p-Cresol

The synthesis of chlorinated phenols often involves the direct chlorination of a phenol precursor. While specific industrial synthesis protocols for this compound are proprietary, a common approach involves the controlled chlorination of p-cresol (4-methylphenol). Patents related to similar compounds, such as 2,6-dichloro-4-methylphenol, describe processes where 4-methylphenol is chlorinated and subsequently treated with a reductant to achieve the desired product in high purity.[6][7] The regioselectivity of the chlorination is a key challenge, influenced by catalysts and reaction conditions.

Synthesis_Workflow cluster_synthesis Conceptual Synthesis Workflow precursor p-Cresol (4-Methylphenol) chlorination Chlorination (e.g., with SO₂Cl₂ or HCl/H₂O₂) precursor->chlorination Reactant intermediate Chlorinated Mixture chlorination->intermediate Forms purification Purification/ Reduction Step intermediate->purification Processed via product This compound purification->product Yields

Caption: Conceptual workflow for the synthesis of this compound.

Antimicrobial Mechanism of Action

This compound exhibits broad-spectrum activity against a range of microorganisms, including bacteria, fungi, and viruses.[1] Its primary mechanism of action is characteristic of phenolic compounds: the disruption of microbial cellular integrity and function.

Core Mechanisms:

  • Membrane Disruption: The compound compromises the microbial cell membrane, leading to increased permeability, leakage of essential intracellular components (such as ions and metabolites), and ultimately, cell death.[1]

  • Enzyme Inhibition: It inhibits essential enzymes within the microorganism, interfering with critical metabolic pathways necessary for growth and proliferation.[1]

This dual-action approach makes it an effective agent for controlling microbial contamination.[1] The lipophilic nature of the phenol ring allows it to penetrate the lipid-rich cell membranes, while the electronegative chlorine atoms enhance its antimicrobial potency.

Mechanism_of_Action cluster_moa Antimicrobial Mechanism of Action compound This compound membrane Microbial Cell Membrane compound->membrane Targets enzymes Essential Enzymes compound->enzymes Targets disruption Membrane Disruption (Increased Permeability) membrane->disruption inhibition Enzyme Inhibition (Metabolic Failure) enzymes->inhibition death Microbial Cell Death disruption->death Leads to inhibition->death Leads to Analytical_Workflow cluster_analysis GC Analytical Workflow cluster_detection Detection Pathways sample Sample Matrix (e.g., Water, Product) extraction Solvent Extraction (e.g., Methylene Chloride) sample->extraction concentration Concentration & Solvent Exchange extraction->concentration underivatized Direct Injection concentration->underivatized derivatization Derivatization (e.g., with PFBBr) concentration->derivatization gc_fid GC-FID Analysis underivatized->gc_fid gc_ecd GC-ECD Analysis (High Sensitivity) derivatization->gc_ecd result Quantification vs. Calibration Curve gc_fid->result gc_ecd->result Biodegradation_Pathway cluster_degradation Plausible Biodegradation Pathway parent This compound hydroxylation Hydroxylation (Dioxygenase Activity) parent->hydroxylation Step 1 catechol Chlorinated Methyl-Catechol Intermediate hydroxylation->catechol Forms dechlorination Reductive Dechlorination catechol->dechlorination Step 2 ring_cleavage Ring Fission (ortho or meta pathway) dechlorination->ring_cleavage Step 3 metabolites Central Metabolites (e.g., Succinic Acid) ring_cleavage->metabolites Leads to

References

An In-depth Technical Guide to the Nomenclature and Synonyms of 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature, including various synonyms and identifiers, for the chemical compound 2,4-Dichloro-6-methylphenol. A clear understanding of this nomenclature is crucial for accurate literature searches, unambiguous communication in research, and precise substance identification in regulatory and safety contexts.

Primary Identification and Chemical Structure

This compound is a substituted phenol, specifically a dichlorinated derivative of o-cresol. Its chemical identity is unequivocally defined by its structure and universally recognized identifiers.

  • Molecular Formula: C₇H₆Cl₂O[1][2]

  • Molecular Weight: 177.03 g/mol [3]

  • CAS Registry Number: 1570-65-6[1][2]

The structural arrangement consists of a phenol ring with two chlorine atoms at positions 2 and 4, and a methyl group at position 6.

Caption: 2D structure of this compound.

Synonyms and Alternative Names

The compound is known by several synonyms, which can be categorized for clarity. Understanding these variations is essential for comprehensive database searching and interpreting historical or international literature.

Systematic and Semi-Systematic Names

These names are based on established chemical nomenclature rules.

  • IUPAC Name: this compound[1][4]

  • Alternative Systematic Names:

    • 4,6-Dichloro-2-methylphenol[1][2][5]

    • Phenol, 2,4-dichloro-6-methyl-[5][6]

Common and Trivial Names

These names are often derived from the parent compound, o-cresol.

  • 4,6-Dichloro-o-cresol[1][2][5]

  • o-Cresol, 4,6-dichloro-[1][2][5]

  • Dichloromethylphenol[5]

  • Dichlorocresol[5][6]

The following diagram illustrates the relationships between the primary name and its most common synonyms and identifiers.

main This compound cas CAS: 1570-65-6 main->cas is identified by iupac IUPAC: this compound main->iupac is systematically named syn1 4,6-Dichloro-2-methylphenol main->syn1 is also known as syn2 4,6-Dichloro-o-cresol main->syn2 is also known as syn3 Phenol, 2,4-dichloro-6-methyl- main->syn3 is also known as syn4 Dichloromethylphenol main->syn4 is also known as

Caption: Key identifiers and synonyms for this compound.

Key Chemical Identifiers

For database searching and regulatory purposes, a variety of identifiers are used.

Identifier TypeValueSource
InChI InChI=1S/C7H6Cl2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3[1]
InChIKey WJQZZLQMLJPKQH-UHFFFAOYSA-N[1][4]
SMILES CC1=CC(=CC(=C1O)Cl)Cl[1][7]
EINECS Number 216-382-9[1][5]
PubChem CID 15292[1]
DSSTox Substance ID DTXSID5061790[1]
NSC Number 21469[1][5]

Isomeric Variants

It is critical to distinguish this compound from its isomers, as they may have different chemical and toxicological properties. Minor changes in the substitution pattern on the phenol ring result in distinct compounds.

  • 2,4-Dichloro-3-methylphenol: Also known as 2,4-Dichloro-m-cresol, with CAS Number 17788-00-0.[8]

  • 2,4-Dichloro-5-methylphenol: Also known as 4,6-Dichloro-m-cresol, with CAS Number 1124-07-8.[9]

Careful verification of the CAS number is the most reliable method to differentiate between these isomers in experimental and developmental work.

Context of Use

This compound is recognized for its antimicrobial properties and is utilized as a disinfectant and preservative.[5] It exhibits broad-spectrum activity against various bacteria, fungi, and viruses.[5] This utility in sectors such as healthcare and personal care products means that its various synonyms may appear in different contexts, from chemical supply catalogs to ingredient lists on consumer products.[5]

Safety and Handling

This compound is classified as harmful if swallowed, and can cause skin and serious eye irritation.[1][10] It may also cause respiratory irritation.[1][10] Due to its hazardous nature, it is crucial to handle this compound with appropriate personal protective equipment in a laboratory or industrial setting.

References

An In-depth Technical Guide to 4,6-dichloro-o-cresol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-o-cresol, with the IUPAC name 2,4-dichloro-6-methylphenol, is a halogenated aromatic organic compound. Its structure, featuring a phenol ring substituted with two chlorine atoms and a methyl group, imparts specific chemical and physical properties that make it a compound of interest in various scientific and industrial fields. This guide provides a comprehensive overview of 4,6-dichloro-o-cresol, focusing on its core chemical and physical characteristics, synthesis, reactivity, analytical methods, and potential applications, particularly within the realm of drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in chemical synthesis, analysis, and the discovery of new therapeutic agents.

Core Properties of 4,6-dichloro-o-cresol

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application and handling. This section details the key characteristics of 4,6-dichloro-o-cresol.

Physical Properties

4,6-dichloro-o-cresol is typically a solid at room temperature, appearing as a white to off-white or sometimes yellowish crystalline powder.[1] Key physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1570-65-6[2]
Molecular Formula C₇H₆Cl₂O[2]
Molecular Weight 177.02 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 55-57 °C
Boiling Point 238 °C
Solubility Soluble in various organic solvents such as ethanol, methanol, acetone, and DMSO. Limited solubility in water.[3]
Chemical Structure and Identification

The structure of 4,6-dichloro-o-cresol is foundational to its chemical behavior.

Caption: Chemical structure of 4,6-dichloro-o-cresol.

Key Identifiers:

  • IUPAC Name: this compound[2]

  • Synonyms: 4,6-Dichloro-2-methylphenol, o-Cresol, 4,6-dichloro-[2]

  • InChI: InChI=1S/C7H6Cl2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3[2]

  • InChIKey: WJQZZLQMLJPKQH-UHFFFAOYSA-N[2]

  • SMILES: CC1=CC(=CC(=C1O)Cl)Cl[2]

Spectral Data

Spectral analysis is crucial for the identification and characterization of 4,6-dichloro-o-cresol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) in CDCl₃ are:

  • Ar-H: Two singlets in the aromatic region, corresponding to the two protons on the benzene ring.

  • -OH: A broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on concentration and temperature.

  • -CH₃: A singlet for the methyl group protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Six distinct signals are expected for the aromatic carbons, and one for the methyl carbon. The presence of electronegative chlorine and oxygen atoms will cause downfield shifts for the attached carbons.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A strong band around 1200-1300 cm⁻¹.

  • C-Cl stretch: Bands in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺). Common fragmentation patterns for phenols include the loss of CO and formyl radicals.

Synthesis and Reactivity

The primary route for the synthesis of 4,6-dichloro-o-cresol is through the direct chlorination of o-cresol.

Synthetic Pathway: Chlorination of o-Cresol

The controlled chlorination of o-cresol can yield a mixture of chlorinated products. To selectively synthesize 4,6-dichloro-o-cresol, specific reagents and reaction conditions are employed. Sulfuryl chloride (SO₂Cl₂) is a commonly used chlorinating agent for this transformation.

Synthesis o_cresol o-Cresol product 4,6-dichloro-o-cresol o_cresol->product Chlorination chlorinating_agent Sulfuryl Chloride (SO2Cl2) chlorinating_agent->product reaction_conditions Solvent (e.g., Dichloromethane) Catalyst (optional) reaction_conditions->product

Caption: Synthetic workflow for 4,6-dichloro-o-cresol.

Experimental Protocol: Synthesis of 4,6-dichloro-o-cresol

This protocol is a generalized procedure based on established methods for the chlorination of phenols.

Materials:

  • o-Cresol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve o-cresol in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (2.0-2.2 equivalents) in dichloromethane to the stirred solution of o-cresol via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity

The reactivity of 4,6-dichloro-o-cresol is governed by its functional groups: the hydroxyl group, the methyl group, and the chlorinated aromatic ring.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by bases to form a phenoxide. It can also undergo etherification and esterification reactions.

  • Aromatic Ring: The electron-donating hydroxyl and methyl groups, and the electron-withdrawing chlorine atoms influence the electrophilic aromatic substitution reactions. The positions ortho and para to the hydroxyl group are activated, but the existing substituents dictate the regioselectivity of further reactions.

  • Methyl Group: The methyl group can undergo oxidation under strong oxidizing conditions.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification and characterization of 4,6-dichloro-o-cresol in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like 4,6-dichloro-o-cresol.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer detector.

  • Capillary column suitable for phenol analysis (e.g., DB-5ms, HP-5ms).

Sample Preparation:

  • Liquid Samples: Dilute the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Solid Samples: Extract the compound from the matrix using an appropriate solvent, followed by filtration and dilution.

  • Derivatization (Optional): To improve chromatographic performance and sensitivity, the hydroxyl group can be derivatized (e.g., silylation with BSTFA).[4]

GC-MS Parameters:

  • Injector Temperature: 250-280 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient program is typically used to ensure good separation. For example, start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

  • MS Detector: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample extraction Extraction/Dilution sample->extraction derivatization Derivatization (Optional) extraction->derivatization injection Injection derivatization->injection separation GC Separation injection->separation ionization Ionization (EI) separation->ionization detection MS Detection ionization->detection identification Identification (Mass Spectrum) detection->identification quantification Quantification (Peak Area) detection->quantification

Caption: Workflow for the GC-MS analysis of 4,6-dichloro-o-cresol.

Applications in Drug Development and Other Fields

While specific applications of 4,6-dichloro-o-cresol in marketed drugs are not widely documented, its structural motifs are present in various biologically active molecules. Halogenated phenols and cresols are known for their antimicrobial properties and are used as disinfectants and preservatives.[5]

Potential Roles in Drug Discovery:

  • Synthetic Intermediate: The reactivity of its functional groups makes 4,6-dichloro-o-cresol a potential starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value. The chlorine atoms can be sites for further modification through nucleophilic aromatic substitution or cross-coupling reactions.

  • Scaffold for Library Synthesis: It can serve as a scaffold for the creation of compound libraries for high-throughput screening to identify new drug leads.

  • Reference Compound: In toxicological and metabolic studies of related chlorinated phenols, it can be used as a reference standard.

Other Applications:

  • Antimicrobial Agent: Due to its phenolic structure and halogenation, it is expected to exhibit antimicrobial activity.

  • Precursor for Herbicides and Fungicides: Related chlorinated cresols are used in the synthesis of agrochemicals.[6]

Safety and Toxicology

4,6-dichloro-o-cresol should be handled with care in a laboratory setting. As with other chlorinated phenols, it is expected to be toxic and an irritant.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[2]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

The toxicological properties of cresols, in general, include corrosive effects on the skin and mucous membranes, and potential damage to the liver, kidneys, and central nervous system upon high-level exposure.[7][8]

Conclusion

4,6-dichloro-o-cresol is a versatile chemical compound with a well-defined set of physical and chemical properties. Its synthesis is readily achievable through the chlorination of o-cresol, and it can be reliably analyzed using standard techniques such as GC-MS. While its direct application in pharmaceuticals is not prominent, its structural features and reactivity make it a valuable building block for the synthesis of new chemical entities. For researchers in drug development and related fields, a thorough understanding of this compound's characteristics is essential for its safe handling and effective utilization in synthetic and analytical endeavors.

References

Introduction: Understanding the Significance of 2,4-Dichloro-6-methylphenol Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-6-methylphenol in Organic Solvents

This compound (DCMF), a halogenated phenolic compound with the chemical formula C₇H₆Cl₂O, is a crystalline solid utilized for its potent antimicrobial properties.[1] It serves as a crucial active ingredient in disinfectants, antiseptics, and preservatives, where its efficacy is directly linked to its ability to be formulated into effective delivery systems.[1] The solubility of DCMF in various organic solvents is a critical physicochemical parameter that governs its application in drug development, chemical synthesis, and formulation science. An understanding of its solubility behavior is paramount for researchers and professionals to control crystallization, ensure formulation stability, and optimize bioavailability.

This guide provides a comprehensive technical overview of the solubility of this compound. We will explore the molecular characteristics that dictate its solubility, the theoretical and practical aspects of solubility determination, and the influence of solvent choice on its behavior in solution.

Part 1: The Theoretical Framework of DCMF Solubility

The solubility of a solute in a solvent is governed by a simple yet powerful principle: "like dissolves like."[2][3] This means that substances with similar intermolecular forces are more likely to be miscible. To understand the solubility of DCMF, we must first analyze its molecular structure.

Molecular Structure Analysis of this compound:

  • Aromatic Ring (Phenol Base): The core benzene ring is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

  • Hydroxyl Group (-OH): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This is the primary driver for its solubility in polar protic solvents.[4][5]

  • Chlorine Atoms (-Cl): The two chlorine substituents are strongly electronegative, creating significant dipole moments within the molecule. This enhances its interactions with polar aprotic solvents.

  • Methyl Group (-CH₃): This is a non-polar, hydrophobic group that contributes to the molecule's affinity for less polar solvents.

The solubility of DCMF is therefore a delicate balance between its polar (hydroxyl, chlorine) and non-polar (aromatic ring, methyl group) characteristics. This amphiphilic nature allows it to be soluble in a range of organic solvents, but the extent of solubility varies significantly.

Visualizing Molecular Interactions

The following diagram illustrates the primary intermolecular forces at play when this compound interacts with different classes of organic solvents.

cluster_solute This compound cluster_solvents Organic Solvent Classes DCMF DCMF Molecule - Aromatic Ring (Non-polar) - Hydroxyl Group (Polar, H-Bonding) - Chlorine Atoms (Polar) - Methyl Group (Non-polar) PolarProtic Polar Protic (e.g., Ethanol, Methanol) DCMF->PolarProtic  Hydrogen Bonding (Dominant)  Dipole-Dipole PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) DCMF->PolarAprotic  Dipole-Dipole (Dominant) NonPolar Non-Polar (e.g., Hexane, Toluene) DCMF->NonPolar  Van der Waals / London Dispersion Forces

Caption: Intermolecular forces governing DCMF solubility.

Part 2: Qualitative Solubility and Influential Factors

The choice of solvent is critical, and its properties directly influence the dissolution of DCMF.

Solvent Class Example Solvents Governing Interaction Expected Solubility of DCMF
Polar Protic Ethanol, MethanolHydrogen BondingHigh to Very High
Polar Aprotic Acetone, Ethyl Acetate, DMSODipole-Dipole InteractionsModerate to High
Non-Polar Hexane, Toluene, Carbon TetrachlorideLondon Dispersion ForcesLow to Moderate

Key Factors Influencing Solubility:

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[7] This is an endothermic process where increased thermal energy helps overcome the solute's crystal lattice energy and facilitates solvation.[4] This principle is fundamental for techniques like recrystallization.

  • Solvent Polarity: As illustrated in the table above, the polarity match between DCMF and the solvent is a primary determinant. The "like dissolves like" rule is the guiding principle for solvent selection.[3]

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility compared to smaller molecules of similar polarity.[4][8]

Part 3: Experimental Protocol for Solubility Determination

To generate reliable and reproducible quantitative solubility data, a rigorously controlled experimental procedure is necessary. The equilibrium shake-flask method is a widely accepted standard for this purpose.[9]

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol establishes a self-validating system to measure the equilibrium solubility of DCMF at a specified temperature.

1. Materials and Equipment:

  • This compound (analytical grade, >98% purity)
  • Selected organic solvent (HPLC grade)
  • Temperature-controlled orbital shaker or water bath
  • Calibrated analytical balance
  • Scintillation vials or sealed flasks
  • Syringe filters (e.g., 0.22 µm PTFE)
  • Volumetric flasks and pipettes
  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

2. Step-by-Step Methodology:

Workflow Visualization

start Start prep 1. Add excess solid DCMF and known solvent volume to vial start->prep equil 2. Agitate at constant temperature (24-72h) to reach equilibrium prep->equil settle 3. Allow excess solid to settle equil->settle sample 4. Withdraw and filter supernatant settle->sample analyze 5. Analyze concentration (e.g., HPLC, GC) sample->analyze calc 6. Calculate Solubility analyze->calc end_node End calc->end_node

Caption: Experimental workflow for the Shake-Flask method.

Part 4: Advanced Concepts in Solubility Prediction

For drug development and process modeling, experimental determination can be time-consuming. Therefore, thermodynamic models are often employed for solubility prediction.[10] These models, such as the UNIFAC, UNIQUAC, and COSMO-RS, use group contribution methods or quantum chemical calculations to predict the activity coefficient of the solute in the solvent.[11] The solubility (as mole fraction, xi) can then be estimated using the ideal solubility equation, corrected by the activity coefficient (γi). While a deep dive into these models is beyond the scope of this guide, their predictive power is invaluable for screening large numbers of solvents and optimizing process conditions.[12][13]

Conclusion

The solubility of this compound is a multifaceted property dictated by the interplay of its polar and non-polar structural features. Its high solubility in polar organic solvents like alcohols and ketones is driven by strong hydrogen bonding and dipole-dipole interactions. A systematic, equilibrium-based experimental approach, such as the shake-flask method, is essential for obtaining accurate quantitative data. This information is fundamental for the rational design of formulations, the control of crystallization processes, and the overall successful application of this important antimicrobial compound in research and industry.

References

Spectroscopic data of 2,4-Dichloro-6-methylphenol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,4-Dichloro-6-methylphenol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 1570-65-6), a significant compound used as a disinfectant and preservative.[1][2] Our focus is to furnish researchers, scientists, and drug development professionals with a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The narrative explains the causality behind spectral features, providing a self-validating framework for the structural elucidation of this molecule.

Molecular Structure and Properties

This compound is an aromatic compound with the chemical formula C₇H₆Cl₂O.[3] The structure consists of a phenol ring substituted with a hydroxyl (-OH) group at position 1, a methyl (-CH₃) group at position 6, and two chlorine (-Cl) atoms at positions 2 and 4. This specific substitution pattern dictates the unique spectroscopic fingerprint of the molecule.

Key Structural Features:

  • Formula: C₇H₆Cl₂O

  • Molecular Weight: 177.03 g/mol [3]

  • Functional Groups: Phenolic hydroxyl, methyl, chloro-substituents on an aromatic ring.

The following sections will deconstruct the spectroscopic data to verify this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, we expect four distinct signals.

  • Causality of Predictions: The electron-donating hydroxyl and methyl groups tend to shield aromatic protons (shifting them upfield), while the electron-withdrawing chlorine atoms deshield them (shifting them downfield). The position of each proton relative to these groups determines its final chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.2 - 2.4Singlet (s)3H-CH₃The methyl group is adjacent to the hydroxyl and one chlorine. It has no adjacent protons, hence it's a singlet.
~ 5.5 - 6.5Broad Singlet (br s)1H-OHThe phenolic proton is acidic and often exchanges, resulting in a broad signal. Its chemical shift is highly dependent on solvent and concentration.
~ 7.0 - 7.2Doublet (d)1HAr-H (at C5)This proton is ortho to one chlorine and meta to the other. It couples with the proton at C3.
~ 7.2 - 7.4Doublet (d)1HAr-H (at C3)This proton is ortho to two chlorine atoms, making it the most deshielded aromatic proton. It couples with the proton at C5.
Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Due to the lack of symmetry, all seven carbon atoms in this compound are chemically distinct and should produce seven unique signals.

  • Causality of Predictions: The chemical shift of each carbon is influenced by the electronegativity of attached atoms. The carbon attached to the hydroxyl group (C1) will be significantly deshielded. Carbons bonded to chlorine (C2, C4) will also be deshielded, while the methyl carbon will be highly shielded (upfield).

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 15 - 20-CH₃Aliphatic carbons are highly shielded.
~ 115 - 125C6Aromatic carbon ortho to the -OH group and bearing the -CH₃ group.
~ 120 - 130C2Aromatic carbon bearing a chlorine atom and ortho to the -OH group.
~ 125 - 135C4Aromatic carbon bearing a chlorine atom and para to the -OH group.
~ 128 - 138C5Aromatic CH carbon.
~ 130 - 140C3Aromatic CH carbon.
~ 150 - 155C1Ipso-carbon attached to the highly electronegative oxygen atom, resulting in strong deshielding.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The spectrum for this compound, typically acquired using a KBr wafer technique, displays several characteristic absorption bands.[3]

  • Expertise-Driven Interpretation: The diagnostic value of an IR spectrum lies in identifying key vibrational modes. For this molecule, the broad O-H stretch is unmistakable for a phenol, while the pattern in the 1600-1450 cm⁻¹ region confirms the aromatic core.

Table 3: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupSignificance
3200 - 3600O-H Stretch (broad)Phenolic -OHConfirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.
3000 - 3100C-H Stretch (aromatic)Ar-HIndicates the presence of C-H bonds on the benzene ring.
2850 - 3000C-H Stretch (aliphatic)-CH₃Confirms the presence of the methyl group.
1450 - 1600C=C StretchAromatic RingMultiple bands in this region are characteristic of the benzene ring skeleton.
1150 - 1250C-O StretchPhenolic C-OStrong absorption indicating the bond between the aromatic ring and the hydroxyl group.
1000 - 1100C-Cl StretchAryl HalideStrong absorptions confirming the presence of chlorine atoms attached to the aromatic ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.

  • Trustworthiness of Isotopic Patterns: The most definitive feature in the mass spectrum of a polychlorinated compound is its isotopic signature. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a molecular ion cluster with peaks at M, M+2, and M+4 in a characteristic intensity ratio of approximately 9:6:1. This provides a self-validating system for confirming the presence of two chlorine atoms.

The GC-MS data for this compound shows a molecular ion peak [M]⁺ at m/z 176.[3]

Table 4: Major Fragments in the Mass Spectrum of this compound

m/z ValueProposed FragmentIdentitySignificance
176/178/180[C₇H₆Cl₂O]⁺Molecular Ion (M⁺)Confirms the molecular weight. The 9:6:1 ratio of the cluster confirms two Cl atoms.
161/163[M - CH₃]⁺Loss of a methyl radicalA common fragmentation pathway involving the cleavage of the methyl group.
141/143[M - Cl]⁺ or [M - HCl - H]⁺Loss of a chlorine radicalCleavage of a C-Cl bond.
129[M - CH₃ - HCl]⁺Loss of methyl followed by HClA sequential fragmentation pathway.
Proposed Fragmentation Pathway

The fragmentation begins with the ionization of the molecule to form the molecular ion (m/z 176). Subsequent fragmentation occurs through the loss of stable neutral molecules or radicals.

G M [C₇H₆Cl₂O]⁺˙ m/z = 176, 178, 180 F1 [C₆H₃Cl₂O]⁺ m/z = 161, 163 M->F1 - •CH₃ F2 [C₆H₂ClO]⁺ m/z = 129 F1->F2 - HCl

Caption: Primary fragmentation pathway of this compound.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential for acquiring high-quality spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: Set spectral width to ~16 ppm, acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically 16-32 scans are sufficient.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence. Set spectral width to ~240 ppm, with a relaxation delay of 2-5 seconds. A higher number of scans (~1024 or more) is required due to the low natural abundance of ¹³C.

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly to ensure a homogenous sample.

  • Pellet Formation: Press the mixture in a hydraulic press at ~8-10 tons of pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

  • Spectral Collection: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 16 or 32 scans for a good signal-to-noise ratio. A background spectrum of the empty sample chamber should be collected and automatically subtracted.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: Inject 1 µL of the sample solution in split mode.

    • Temperature Program: Start with an oven temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis nmr_prep Sample Prep (CDCl₃, TMS) nmr_acq Acquire Spectrum (¹H & ¹³C) nmr_prep->nmr_acq nmr_proc Process Data (FT, Phasing) nmr_acq->nmr_proc nmr_int Interpret Spectrum (Shifts, Coupling) nmr_proc->nmr_int end Structural Confirmation nmr_int->end ir_prep Sample Prep (KBr Pellet) ir_acq Acquire Spectrum ir_prep->ir_acq ir_int Interpret Spectrum (Functional Groups) ir_acq->ir_int ir_int->end ms_prep Sample Prep (Solvent Dilution) ms_acq Acquire Spectrum (GC-MS) ms_prep->ms_acq ms_int Interpret Spectrum (M⁺, Fragments) ms_acq->ms_int ms_int->end start This compound Sample cluster_nmr cluster_nmr cluster_ir cluster_ir cluster_ms cluster_ms

Caption: Integrated workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Biological Activity of 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2,4-Dichloro-6-methylphenol is a halogenated phenolic compound with a significant history of use as a broad-spectrum antimicrobial agent.[1][2] Its utility as a disinfectant and preservative in various industrial and consumer products stems from its potent activity against a wide range of bacteria, fungi, and viruses.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, delving into its mechanisms of action, toxicological profile, and the experimental methodologies used to characterize its effects. The insights provided herein are intended to support researchers and professionals in the fields of drug development, antimicrobial research, and toxicology.

Chemical and Physical Properties

This compound, a white to off-white crystalline solid with a slight phenolic odor, is characterized by a phenol ring substituted with two chlorine atoms and a methyl group.[1][2] While sparingly soluble in water, it readily dissolves in organic solvents such as ethanol and acetone.[1] These physicochemical properties are crucial in determining its biological interactions and formulation characteristics.

PropertyValueSource
Chemical Formula C₇H₆Cl₂O[1][2]
CAS Number 1570-65-6[1][2]
Molecular Weight 177.03 g/mol [3]
Appearance White to off-white crystalline powder[1]
Solubility Sparingly soluble in water; soluble in ethanol and acetone[1]

Antimicrobial Activity and Mechanism of Action

The primary biological activity of this compound is its broad-spectrum antimicrobial efficacy. This is attributed to a multi-faceted mechanism of action that primarily targets microbial cell integrity and essential enzymatic functions.[1][2]

Disruption of Cell Membranes

A key mechanism of action is the disruption of microbial cell membranes.[1][2] As a lipophilic molecule, this compound can intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability. The compromised membrane allows for the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[1]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10] edge [fontname="Arial", fontsize=9]

} caption: "Disruption of Bacterial Cell Membrane Integrity"

Inhibition of Essential Enzymes

In addition to membrane disruption, this compound is known to inhibit essential microbial enzymes.[1][2] Phenolic compounds can denature proteins by forming hydrogen bonds with the amide groups of the protein backbone, thereby altering their conformation and rendering them inactive. This non-specific enzyme inhibition disrupts critical metabolic pathways necessary for microbial survival.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10] edge [fontname="Arial", fontsize=9]

} caption: "Inhibition of Essential Microbial Enzymes"

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of microorganisms are not extensively documented in publicly available literature, the antimicrobial efficacy of its derivatives has been evaluated. For instance, a Schiff base derivative, 2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol, has demonstrated notable antibacterial and antifungal activity in vitro.[4] In such studies, the well diffusion method is commonly employed to assess the zone of inhibition at various concentrations.[4]

Insecticidal Properties

Phenolic compounds, as a class, are known to possess insecticidal properties. While specific data on the insecticidal efficacy of this compound is limited, its structural analogues suggest potential activity against various insect pests. The mode of action is likely similar to its antimicrobial effects, involving disruption of cellular membranes and inhibition of vital enzymes in insects. Further research is warranted to fully elucidate its insecticidal spectrum and potency.

Toxicological Profile

The toxicological profile of this compound is a critical consideration for its application. It is classified as harmful if swallowed and causes skin and eye irritation.[1][2]

Toxicity EndpointValueSpeciesSource
LD50 (Oral) 580 - 4500 mg/kgRat/Mouse[4]
LD50 (Dermal) 780 mg/kgRat/Mouse[4]

These values indicate moderate acute toxicity. Chronic exposure and other toxicological endpoints require further investigation to establish a comprehensive safety profile for various applications.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against bacterial and fungal strains.

1. Preparation of Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

2. Preparation of Microtiter Plates:

  • Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.

  • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

3. Inoculum Preparation:

  • Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard.

  • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted inoculum to each well.

  • Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

dot graph G { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for MIC Determination by Broth Microdilution"

Protocol 2: Assessment of Antimicrobial Activity by Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

1. Preparation of Agar Plates:

  • Prepare nutrient agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

2. Inoculation:

  • Spread a standardized suspension of the test microorganism evenly over the agar surface.

3. Well Preparation and Sample Addition:

  • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of different concentrations of this compound (dissolved in a suitable solvent) into the wells. A solvent control should also be included.

4. Incubation:

  • Incubate the plates at the optimal temperature for the test microorganism for 24-48 hours.

5. Measurement of Inhibition Zones:

  • Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) of Chlorinated Phenols

The biological activity of chlorinated phenols is significantly influenced by the number and position of chlorine atoms on the phenol ring. Generally, an increase in the number of chlorine atoms correlates with increased antimicrobial activity, up to a certain point. This is attributed to the increased lipophilicity of the molecule, which enhances its ability to penetrate microbial cell membranes. The position of the chlorine atoms also plays a role in determining the compound's specific interactions with biological targets. The methyl group in this compound can also influence its lipophilicity and steric interactions with target sites.

Environmental Fate

The environmental fate of this compound is an important consideration due to its use in products that may be released into the environment. As a chlorinated organic compound, its persistence and potential for bioaccumulation are of concern. Biodegradation of 2,4-dichlorophenol by various microorganisms has been reported, often involving hydroxylation and subsequent ring cleavage.[5] However, the degradation of this compound specifically may be influenced by the presence of the additional methyl group.

Conclusion

This compound is a potent antimicrobial agent with a well-established, albeit general, mechanism of action involving the disruption of cell membranes and inhibition of essential enzymes. Its broad-spectrum activity has led to its use as a disinfectant and preservative. While its toxicological profile indicates moderate acute toxicity, a more comprehensive understanding of its chronic effects and environmental fate is necessary. The provided experimental protocols offer a framework for researchers to further investigate and quantify the biological activities of this compound. Future research should focus on elucidating its specific molecular targets, determining quantitative efficacy data (MICs and IC50 values) against a wider range of organisms, and exploring its potential as a lead compound for the development of new antimicrobial agents.

References

An In-Depth Technical Guide to the Antimicrobial and Antiseptic Properties of 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antimicrobial and antiseptic properties of 2,4-Dichloro-6-methylphenol, a halogenated phenolic compound. It delves into its chemical characteristics, mechanism of action, spectrum of activity, and the methodologies used to evaluate its efficacy. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of new antimicrobial agents and antiseptic formulations.

Introduction: The Enduring Relevance of Phenolic Compounds

Since Joseph Lister's pioneering use of carbolic acid in antiseptic surgery, phenolic compounds have been a cornerstone of antimicrobial science. Their broad-spectrum efficacy and robust activity in the presence of organic matter have ensured their continued use in various disinfection and preservation applications. This compound (DCM), also known as 4,6-dichloro-o-cresol, is a member of this important class of biocides. This guide will explore the scientific underpinnings of its antimicrobial and antiseptic properties, providing a detailed resource for its evaluation and potential applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its formulation and application.

PropertyValueReference
Chemical Formula C₇H₆Cl₂O[1][2]
Molecular Weight 177.03 g/mol [1][2]
CAS Number 1570-65-6[1][2]
Appearance White to off-white crystalline solid[3]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone)[3]
Melting Point Not specified
Boiling Point Not specified

Mechanism of Antimicrobial Action

The primary antimicrobial action of this compound, like other phenolic compounds, is multifaceted, contributing to its broad-spectrum activity. The principal mechanisms involve the disruption of the microbial cell membrane and the inhibition of essential enzymes.[3]

Disruption of the Cell Membrane

The lipophilic nature of the phenol ring allows this compound to partition into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structure and function in several ways:

  • Increased Permeability: The presence of the phenolic compound within the membrane alters its fluidity and integrity, leading to increased permeability. This allows the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids, ultimately leading to cell death.

  • Dissipation of Proton Motive Force: The disruption of the membrane's integrity collapses the proton motive force, which is crucial for ATP synthesis and active transport across the cell membrane. This metabolic paralysis is a key factor in the bactericidal effect of phenolic compounds.

Inhibition of Essential Enzymes

At higher concentrations, this compound can denature and inactivate essential microbial enzymes. The hydroxyl group and the halogen substituents on the phenol ring can interact with the functional groups of amino acid residues in the active sites of enzymes, leading to a loss of their catalytic activity. This non-specific enzyme inhibition contributes to the overall antimicrobial effect. The toxic effect on photobacterial cells has been observed to increase with the number of chlorine atoms in the chlorophenol molecule.

References

Toxicity and safety data for 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicity and Safety of 2,4-Dichloro-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1570-65-6) is a chlorinated aromatic organic compound.[1][2] Structurally, it consists of a phenol ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 6.[2][3] This compound, also known as 4,6-dichloro-o-cresol, appears as a white to off-white crystalline powder with a slight phenolic odor.[2][3] While sparingly soluble in water, it is soluble in organic solvents like ethanol and acetone.[3]

Due to its antimicrobial properties, this compound is utilized as an antiseptic and preservative in various products, including soaps, creams, and household disinfectants.[3] Its mechanism of action involves disrupting the cell membranes and inhibiting essential enzymes of microorganisms, which gives it broad-spectrum activity against bacteria, fungi, and viruses.[3] Given its presence in commercial products and its use as a chemical intermediate, a thorough understanding of its toxicological and safety profile is essential for professionals handling this substance.

Part 1: Physicochemical Properties

A compound's physical and chemical characteristics are fundamental to understanding its environmental fate, bioavailability, and toxicological behavior.

PropertyValueSource
CAS Number 1570-65-6[1][2]
Molecular Formula C₇H₆Cl₂O[1][2]
Molecular Weight 177.02 g/mol [1]
Appearance White to off-white crystalline powder[3]
Odor Slight phenolic odor[3]
Solubility Sparingly soluble in water; Soluble in ethanol and acetone[3]

Part 2: Toxicological Profile

The toxicity of this compound has been evaluated through various endpoints. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized summary of its primary hazards.

GHS Hazard Classification

The compound is classified with several key hazard statements, indicating its potential for significant health effects upon exposure.

Hazard ClassGHS ClassificationHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed[1][3][4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][3][4]
Serious Eye Damage/Irritation Category 1 / 2AH318/H319: Causes serious eye damage / irritation[1][3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][3][4]
Acute Inhalation Toxicity Category 4H332: Harmful if inhaled[4]
Acute Toxicity

Acute toxicity studies are crucial for determining the immediate health effects of a single or short-term exposure to a substance. For the related compound 2,4-dichlorophenol, the oral LD50 in mice was determined to be between 1276 and 1352 mg/kg.[5] Signs of toxicity in these studies included ataxia, tremors, salivation, and labored breathing.[5] For 2,4-dichlorophenol, the dermal LD50 in rats was 780 mg/kg, with marked to severe skin irritation observed in all dose groups.[5]

RouteSpeciesLD50 Value (for 2,4-dichlorophenol)Reference
OralMouse1276 - 1352 mg/kg[5]
DermalRat780 mg/kg[5]
Local Tissue Effects: Skin and Eye Irritation

This compound is consistently identified as a skin and eye irritant.[3][6] It is classified as causing skin irritation (H315) and serious eye damage (H318).[1][3] In studies with the closely related 2,4-dichlorophenol, application to rabbit skin resulted in strong, persistent necrosis and edema, leading to its classification as corrosive to the skin.[5] This underscores the necessity of using appropriate personal protective equipment to prevent direct contact.

Genotoxicity and Mutagenicity

There is a notable lack of specific genotoxicity data for this compound itself. However, studies on related compounds provide some insight. The parent compound, 2,4-dichlorophenol, is not considered genotoxic based on a combination of in vitro and in vivo tests.[5]

Conversely, research on 2,4-dichloro-6-nitrophenol ammonium (DCNPA), a herbicide, found that while DCNPA itself was not genotoxic in several assays, its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), induced a significant increase in sister chromatid exchanges and micronuclei in V79 cells.[7][8] This indicates that metabolites of a parent compound can possess genotoxic potential even if the parent does not.[7][8] This highlights the importance of understanding the metabolic fate of this compound to fully assess its genotoxic risk.

genotoxicity_pathway cluster_parent Parent Compound cluster_metabolism Metabolic Activation cluster_metabolite Metabolite cluster_effect Genotoxic Effect DCNPA 2,4-Dichloro-6-nitrophenol Ammonium (DCNPA) Metabolism Reduction of Nitro Group DCNPA->Metabolism In Vivo / In Vitro DCAP 2,4-Dichloro-6-aminophenol (DCAP) Metabolism->DCAP Genotoxicity DNA Damage Chromosomal Aberrations DCAP->Genotoxicity Induces

Caption: Metabolic activation of DCNPA to its genotoxic metabolite, DCAP.

Carcinogenicity
Reproductive and Developmental Toxicity

There is no specific information available on the reproductive and developmental toxicity of this compound. For the broader class of phenols, prenatal exposure has been associated with reduced fetal weight and viability in animal studies.[11] For 2,4-dichlorophenol, while it is not expected to cause adverse effects on fertility, the possibility of developmental toxicity cannot be ruled out.[5] This represents a critical data gap, and exposure should be minimized for individuals of reproductive age until more definitive data is available.

Part 3: Ecotoxicity

The environmental impact of a chemical is a key component of its overall safety profile. Data on the ecotoxicity of this compound is limited, with some safety data sheets indicating "no data available" for its effects on aquatic life.[12] However, a safety data sheet for a closely related compound classifies it as toxic to aquatic life with long-lasting effects. Chlorophenols, in general, are known environmental pollutants that can be toxic to aquatic organisms.[10] Given the high lipophilicity of compounds like 2,4-dichlorophenol, they can partition from the water column into sediments and biota.[13]

Part 4: Metabolism

Understanding the metabolic pathway of a xenobiotic is crucial for predicting its toxicity and clearance. While specific studies on this compound metabolism are scarce, the degradation of the closely related 2,4-dichlorophenol (2,4-DCP) is well-documented. The metabolism of 2,4-DCP is generally initiated by cleavage of the ether bond (if it's a derivative like the herbicide 2,4-D) followed by hydroxylation of the phenol to form a catechol.[14] This catechol intermediate is then subject to ring cleavage via either an ortho- or meta-pathway, leading to metabolites that can enter central metabolic cycles.[14] It is plausible that this compound follows a similar pathway.

metabolism_pathway substance This compound hydroxylation Hydroxylation (Phase I Metabolism) substance->hydroxylation catechol Substituted Catechol (e.g., 3,5-Dichloro-2-methylcatechol) hydroxylation->catechol ring_cleavage Ring Cleavage (Dioxygenase) catechol->ring_cleavage intermediates Ring Fission Products (e.g., Chlorinated Muconic Acids) ring_cleavage->intermediates tca_cycle Further Degradation (Enters central metabolism) intermediates->tca_cycle

Caption: Proposed metabolic pathway for this compound.

Part 5: Safety, Handling, and Experimental Protocols

Given the identified hazards, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][12]

  • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[12]

  • Respiratory Protection: If exposure limits are exceeded or dust is generated, a full-face respirator with an appropriate filter should be used.[12]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration and consult a physician.[4]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[3]

Experimental Protocol: Acute Oral Toxicity Assessment (Adapted from OECD TG 401 Principles)

This workflow outlines the key steps in assessing the acute oral toxicity of a substance like this compound, a foundational study for hazard classification.

protocol_workflow start Start: Substance Characterization dosing Dose Formulation & Range-Finding Study start->dosing main_study Main Study: Dose Administration (Gavage) dosing->main_study observation Observation Period (14 days) Record clinical signs, body weight main_study->observation necropsy Terminal Point: Gross Necropsy observation->necropsy analysis Data Analysis: Mortality, Clinical Signs necropsy->analysis end Endpoint: Determine LD50 & Classify Hazard analysis->end

Caption: Workflow for an acute oral toxicity study.

Conclusion

This compound is a compound with established utility as an antimicrobial agent. However, its toxicological profile indicates significant hazards, including acute toxicity if swallowed or inhaled, and severe irritation to skin and eyes.[1][3][4] Critical data gaps exist, particularly concerning its genotoxic, carcinogenic, and reproductive effects. The potential for metabolites to exhibit greater toxicity than the parent compound, as seen with related chemicals, necessitates a cautious approach.[7][8] Researchers and professionals must employ stringent engineering controls and personal protective equipment to minimize exposure. Further research is required to fully elucidate the long-term health effects and environmental fate of this compound.

References

A Technical Guide to the Synthesis of Dichlorinated p-Cresol: The Formation of 2,6-Dichloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Note on Chemical Nomenclature

This guide details the synthesis of the dichlorinated derivative of p-cresol (4-methylphenol). Based on the principles of electrophilic aromatic substitution, the potent activating and ortho-, para-directing hydroxyl group governs the reaction's regioselectivity. Consequently, the direct dichlorination of p-cresol yields 2,6-dichloro-4-methylphenol . The compound name provided in the topic, "2,4-dichloro-6-methylphenol," corresponds to a different isomer (an o-cresol derivative, CAS 1570-65-6). This guide proceeds with the scientifically accurate synthesis pathway starting from p-cresol.

Executive Summary & Strategic Overview

2,6-Dichloro-4-methylphenol is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis from the readily available feedstock p-cresol is a classic example of electrophilic aromatic substitution. This whitepaper provides a comprehensive, field-tested guide for its preparation, emphasizing mechanistic understanding, procedural safety, and analytical validation. We present a robust protocol centered on the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, a choice justified by its efficacy, manageable reactivity, and the gaseous nature of its byproducts, which simplifies purification. This document is intended for chemical researchers and process development professionals, offering the causal insights necessary to not only replicate the synthesis but also to troubleshoot and adapt it.

Mechanistic Rationale & Regiochemical Control

The synthesis of 2,6-dichloro-4-methylphenol is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the electronic properties of the substituents on the starting material, p-cresol.

  • Activating Groups: Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating, meaning they donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.

  • Directing Effects: The hydroxyl group is a powerful ortho-, para-director. The methyl group is a weaker ortho-, para-director. When both are present, the directing effect of the more powerful activating group—the hydroxyl group—dominates the reaction's outcome.

  • Sequential Chlorination: In p-cresol, the para position relative to the hydroxyl group is blocked by the methyl group. Therefore, the first electrophilic attack by a chloronium ion equivalent (Cl⁺) occurs at one of the two equivalent ortho positions (C2 or C6). Following this initial monochlorination, the ring remains highly activated, facilitating a second chlorination at the remaining vacant ortho position. This selective, sequential process leads to the desired 2,6-dichloro-4-methylphenol isomer with high fidelity.

Sulfuryl chloride (SO₂Cl₂) is an excellent source of electrophilic chlorine for this purpose. While the precise mechanism can be complex and solvent-dependent, it is generally understood to proceed via the generation of a potent electrophilic species that chlorinates the activated phenol ring.

Caption: Regioselective dichlorination pathway of p-cresol.

Core Experimental Protocol

This protocol has been optimized for laboratory scale (5-10 g) and provides a high yield of pure product. All operations must be conducted within a certified chemical fume hood.

Reagent & Equipment Data
Compound Formula MW ( g/mol ) M.P. (°C) B.P. (°C) Hazards
p-CresolC₇H₈O108.1434.8202Toxic, Corrosive
Sulfuryl ChlorideSO₂Cl₂134.97-54.169.1Highly Corrosive, Water-Reactive, Toxic[1][2][3]
DichloromethaneCH₂Cl₂84.93-96.739.6Irritant, Suspected Carcinogen
2,6-Dichloro-4-methylphenolC₇H₆Cl₂O177.0349-51223Irritant

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (125 mL)

  • Thermometer

  • Ice-water bath

  • Gas outlet adapter connected to a gas scrubber (containing NaOH solution)

  • Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, thermometer, and gas outlet adapter. Ensure all glassware is dry. Charge the flask with p-cresol (e.g., 10.8 g, 0.10 mol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Begin stirring and cool the resulting solution to 0-5 °C using the ice-water bath. Maintaining a low temperature is critical to control the exothermic reaction and prevent the formation of undesired byproducts.[4]

  • Reagent Addition: Charge the dropping funnel with sulfuryl chloride (15.5 mL, 26.2 g, 0.194 mol, 1.94 eq.). Add the sulfuryl chloride dropwise to the stirred p-cresol solution over approximately 60-90 minutes. The reaction is exothermic and generates HCl and SO₂ gas; maintain the internal temperature below 10 °C throughout the addition. The use of a gas scrubber is mandatory to neutralize the acidic off-gases.

  • Reaction & Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully pour the reaction mixture into a separate beaker containing 150 mL of crushed ice and 50 mL of saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring.[4][5] This step neutralizes acidic byproducts and quenches any unreacted sulfuryl chloride. Be cautious as significant gas evolution (CO₂) will occur.

  • Extraction & Wash: Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCM) layer. Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of brine. This removes residual salts and water-soluble impurities.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be a pale yellow solid or oil.[6]

  • Purification: Recrystallize the crude solid from hot hexanes or petroleum ether.[7] Dissolve the crude product in a minimal amount of boiling solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Results
Parameter Value
Theoretical Yield 17.7 g (for 0.10 mol scale)
Typical Isolated Yield 15.0 - 16.3 g (85-92%)
Appearance White crystalline solid
Melting Point 49-51 °C

Analytical Validation & Quality Control

Confirming the structure and purity of the final product is a non-negotiable step in synthesis. The following methods constitute a self-validating system for product release.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for assessing purity and confirming molecular weight. A single major peak should be observed. The mass spectrum will show the molecular ion (M⁺) peak and a characteristic isotopic pattern for two chlorine atoms.[8][9]

  • ¹H NMR Spectroscopy (in CDCl₃): Provides unambiguous structural confirmation.

    • Expected Spectrum: A singlet for the methyl protons (~2.3 ppm), a broad singlet for the hydroxyl proton (variable, ~5.5 ppm), and a singlet for the two equivalent aromatic protons (~7.2 ppm). The integration ratio should be 3:1:2.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

    • Expected Peaks: A broad absorption band for the O-H stretch (~3400 cm⁻¹), C-H stretches for the methyl and aromatic protons (~2900-3100 cm⁻¹), and strong absorptions in the fingerprint region corresponding to C-Cl bonds and the aromatic ring substitution pattern.[10]

Workflow Visualization & Process Logic

A streamlined workflow is essential for reproducibility and safety. The following diagram outlines the logical progression from reaction setup to final analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Validation setup 1. Assemble Dry Glassware & Charge with p-Cresol/DCM cool 2. Cool to 0-5 °C setup->cool add 3. Add SO₂Cl₂ Dropwise (Temp < 10 °C) cool->add react 4. Stir & Monitor (TLC / GC) add->react quench 5. Quench on Ice/NaHCO₃ react->quench extract 6. Extract with DCM & Wash quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Recrystallize from Hexanes dry->purify analyze 9. Characterize Product (GC-MS, NMR, IR, M.P.) purify->analyze

Caption: Step-by-step experimental workflow for the synthesis.

References

Methodological & Application

Comprehensive Guide to the Analytical Determination of 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the quantitative analysis of 2,4-Dichloro-6-methylphenol (CAS: 1570-65-6), a compound widely used for its antiseptic and antimicrobial properties.[1] Given its potential presence in environmental samples and formulated products, robust and sensitive analytical methods are critical. We present two primary, validated protocols: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The guide explains the causality behind methodological choices, from sample preparation to data interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Analyte

This compound is a chlorinated phenolic compound with the molecular formula C₇H₆Cl₂O.[2][3] It appears as a white to off-white crystalline solid and is sparingly soluble in water but soluble in common organic solvents like ethanol and acetone.[1] Its broad-spectrum antimicrobial activity against bacteria and fungi makes it a common ingredient in disinfectants, antiseptics, and preservatives.[1] This widespread use necessitates precise analytical methods to monitor its concentration in environmental matrices (e.g., wastewater) and for quality control in commercial products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1570-65-6[2][4]
Molecular Formula C₇H₆Cl₂O[3][4]
Molecular Weight 177.02 g/mol [4]
Appearance White to off-white crystalline powder[1]
Solubility Sparingly soluble in water; soluble in organic solvents[1]

Overview of Analytical Strategies

The choice of analytical technique for this compound is dictated by the sample matrix, required sensitivity, and available instrumentation. The polar hydroxyl group on the phenol ring presents a challenge for gas chromatography, often causing poor peak shape (tailing) due to strong interactions with the stationary phase.[5] Therefore, two main strategies are employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for sensitivity and specificity. To overcome the polarity issue, a derivatization step is typically required to convert the polar hydroxyl group into a less polar, more volatile ether or ester. This significantly improves chromatographic performance and thermal stability.[5][6]

  • High-Performance Liquid Chromatography (HPLC): This technique is well-suited for analyzing polar compounds without derivatization. Reversed-phase HPLC with UV detection is a robust, straightforward method for quantifying this compound, particularly at higher concentrations.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides excellent sensitivity and unequivocal identification through mass spectral data. It is ideal for trace-level detection in complex matrices like environmental water or soil. The workflow involves sample extraction, derivatization, and GC-MS analysis.

Principle of the Method

The core of this method is the conversion of the polar analyte into a thermally stable and volatile derivative, allowing for efficient separation on a nonpolar capillary GC column. Silylation is a common and effective derivatization technique for phenols.[5][7] In this protocol, we use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. The resulting TMS-ether is then analyzed by GC-MS.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample 1. Water Sample (500 mL) Acidify 2. Acidify to pH < 2 (e.g., with HCl) Sample->Acidify SPE 3. Solid-Phase Extraction (Polystyrene-divinylbenzene cartridge) Acidify->SPE Elute 4. Elute with Hexane/ Acetone SPE->Elute Concentrate 5. Concentrate to 1 mL (Nitrogen Evaporation) Elute->Concentrate Add_BSTFA 6. Add 100 µL BSTFA Concentrate->Add_BSTFA React 7. React at 60°C for 30 min Add_BSTFA->React GCMS 8. Inject 1 µL into GC-MS React->GCMS Data 9. Data Acquisition (Scan or SIM mode) GCMS->Data Analysis 10. Data Analysis (Quantification) Data->Analysis

Caption: Workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol

A. Sample Preparation: Solid-Phase Extraction (SPE)

Causality: The goal is to isolate the analyte from the aqueous matrix and concentrate it. Acidification ensures the phenol is protonated and less polar, improving its retention on the nonpolar SPE sorbent.[8][9] Polystyrene-divinylbenzene is an effective sorbent for retaining chlorophenols from water.[8]

  • Condition the SPE Cartridge: Sequentially pass 5 mL of hexane, 5 mL of acetone, 5 mL of methanol, and 10 mL of deionized water (pH < 2) through a 500 mg polystyrene-divinylbenzene SPE cartridge. Do not allow the cartridge to go dry.

  • Load Sample: Acidify the 500 mL water sample to pH < 2 with concentrated HCl. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Wash Cartridge: After loading, wash the cartridge with 10 mL of deionized water (pH < 2) to remove interfering polar compounds.

  • Dry Cartridge: Dry the cartridge by drawing a vacuum or passing nitrogen through it for 20-30 minutes.

  • Elute Analyte: Elute the trapped this compound with two 3 mL aliquots of a hexane:acetone (1:1) mixture into a collection vial.

  • Concentrate: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

B. Derivatization: Silylation

Causality: Silylation with BSTFA is a rapid and quantitative reaction that replaces the acidic proton of the phenol with a nonpolar TMS group, which drastically improves volatility and peak symmetry for GC analysis.[5][7]

  • To the 1 mL concentrated extract, add 100 µL of BSTFA.

  • Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Allow the sample to cool to room temperature before injection.

C. GC-MS Instrumental Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform.
MS System Agilent 5977B MSD or equivalentProvides high sensitivity and spectral confirmation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA nonpolar column ideal for general-purpose separation.
Injection Volume 1 µLStandard volume for capillary columns.
Inlet Temperature 270°CEnsures rapid volatilization of the derivatized analyte.
Injection Mode SplitlessMaximizes transfer of analyte to the column for trace analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minSeparates the analyte from potential interferences.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization producing reproducible spectra.
Acquisition Scan (m/z 50-350) or Selected Ion Monitoring (SIM)Scan mode for identification; SIM mode for enhanced sensitivity.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

This method is simpler as it does not require derivatization, making it faster for routine analysis, especially when analyte concentrations are expected to be above the low µg/L range.

Principle of the Method

Reversed-phase HPLC separates compounds based on their polarity. This compound, being moderately polar, is retained on a nonpolar C18 stationary phase. It is eluted using a polar mobile phase, typically a mixture of acetonitrile and water. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Water Sample (100 mL) SPE 2. Solid-Phase Extraction (C18 Cartridge) Sample->SPE Elute 3. Elute with Acetonitrile SPE->Elute Reconstitute 4. Evaporate and Reconstitute in Mobile Phase (1 mL) Elute->Reconstitute Filter 5. Filter through 0.45 µm Syringe Filter Reconstitute->Filter HPLC 6. Inject 20 µL into HPLC-UV Filter->HPLC Data 7. Data Acquisition (UV Chromatogram) HPLC->Data Analysis 8. Data Analysis (Quantification) Data->Analysis

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Experimental Protocol

A. Sample Preparation

Causality: While derivatization is not needed, an extraction and concentration step is still necessary for trace analysis to remove matrix components and increase sensitivity.[10] Filtering the final extract is critical to prevent clogging of the HPLC system.

  • Perform Solid-Phase Extraction as described in section 3.3.A, but a C18 cartridge can also be used effectively.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

B. HPLC-UV Instrumental Parameters

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, robust HPLC system.
Detector Diode Array (DAD) or Variable Wavelength (VWD)DAD allows for spectral confirmation.
Column ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)A high-quality C18 column providing good peak shape.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic AcidA common mobile phase for chlorophenols. Acid improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintained temperature ensures reproducible retention times.
Injection Volume 20 µLA typical injection volume for HPLC analysis.
Detection Wavelength 280 nmA common wavelength for detecting phenolic compounds.[11]

Method Validation and Quality Control

A robust analytical method requires thorough validation. Both protocols should be validated for linearity, sensitivity, accuracy, and precision.

  • Linearity: A calibration curve should be prepared using at least five standards spanning the expected concentration range of the samples. A correlation coefficient (r²) of >0.995 is typically required.

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined, for instance, based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Accuracy: Determined by analyzing spiked samples at different concentrations. Recoveries should fall within an acceptable range, typically 70-120%.

  • Precision: Assessed by replicate injections of a standard (instrument precision) and replicate analysis of spiked samples (method precision). The relative standard deviation (RSD) should typically be <15%.

Table 2: Typical Performance Characteristics for Chlorophenol Analysis

ParameterGC-MSHPLC-UVSource
LOD < 20 ng/L5 - 33 ng/L[8][9][10]
LOQ 0.09 - 10.4 ng/L~0.01 mg/kg (in soil)[12][13]
Linear Range 0.01 - 100 µg/L200 - 1000 ng/mL[12][14]
Recovery (%) 70 - 106%90 - 118% (in soil)[8][9][13]
Precision (RSD %) 3.6 - 10.0%0.1 - 8.5% (in soil)[12][13]

Note: Performance characteristics are highly matrix-dependent. The values presented are representative examples from literature for similar analytes and matrices.

References

Application Note: High-Sensitivity GC-MS Analysis of 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,4-Dichloro-6-methylphenol

This compound, also known as 4,6-Dichloro-o-cresol, is a halogenated phenolic compound with the chemical formula C₇H₆Cl₂O.[1][2] Due to its potent antimicrobial properties, it is utilized as a disinfectant and preservative in various industrial and personal care products.[3] However, its classification as a priority pollutant and potential toxicity necessitate sensitive and reliable analytical methods for its detection and quantification in environmental matrices such as water and soil.[4]

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers the high separation efficiency and definitive identification required for trace-level analysis of such semi-volatile organic compounds.[4] This guide provides a comprehensive protocol for the analysis of this compound, emphasizing the critical role of sample preparation and derivatization to achieve robust and accurate results. The methodologies described are grounded in principles outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[5][6]

The Rationale for Derivatization in Phenol Analysis

Direct GC analysis of phenolic compounds, including this compound, presents significant chromatographic challenges. The primary obstacle is the polar, acidic hydroxyl (-OH) group. This functional group can engage in hydrogen bonding with active sites (e.g., residual silanols) on the GC column and inlet liner, leading to undesirable effects such as:

  • Peak Tailing: Asymmetrical peaks that are difficult to integrate accurately.

  • Reduced Sensitivity: Analyte adsorption results in signal loss.

  • Poor Reproducibility: Inconsistent interactions lead to variable results.

To overcome these issues, a derivatization step is essential.[7] This process chemically modifies the analyte to make it more suitable for GC analysis. By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, derivatization:

  • Increases Volatility: The resulting derivative has a lower boiling point, allowing it to move through the GC system more easily.[7]

  • Reduces Polarity: This minimizes interactions with the stationary phase, resulting in sharp, symmetrical Gaussian peaks.

  • Improves Thermal Stability: The derivative is often more stable at the high temperatures of the GC inlet and column.

For chlorinated phenols, a common and effective technique is acetylation , which converts the phenol into its corresponding acetate ester using acetic anhydride.[8][9] This method is robust, efficient, and produces stable derivatives ideal for GC-MS analysis.

Comprehensive Analytical Workflow and Protocols

The accurate determination of this compound is a multi-step process. The following sections provide a detailed, self-validating protocol from sample collection to instrumental analysis.

Workflow Overview

The logical flow of the analysis ensures that the analyte is efficiently isolated from the sample matrix, chemically prepared for optimal chromatographic performance, and accurately identified and quantified.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Water Sample Collection (1 L Amber Bottle) Preserve 2. Preservation & Dechlorination (HCl to pH < 2, Sodium Sulfite) Sample->Preserve U.S. EPA Method 528 [9] Spike 3. Spiking (Surrogates & Internal Standards) Preserve->Spike SPE 4. Solid Phase Extraction (SPE) (Polystyrene-Divinylbenzene Cartridge) Spike->SPE Elute 5. Elution (Methylene Chloride) SPE->Elute Concentrate 6. Concentration (Nitrogen Evaporation) Elute->Concentrate Deriv 7. Acetylation Derivatization (Acetic Anhydride) Concentrate->Deriv U.S. EPA Method 1653 [10] GCMS 8. GC-MS Injection & Analysis Deriv->GCMS Data 9. Data Interpretation (Quantification & Confirmation) GCMS->Data

Caption: Overall workflow for the analysis of this compound.

Protocol 1: Sample Extraction via Solid Phase Extraction (SPE)

This protocol is adapted from U.S. EPA Method 528 for the extraction of phenols from drinking water.[6]

Materials:

  • 1-L Amber glass bottles with PTFE-lined caps

  • Solid Phase Extraction (SPE) cartridges (e.g., 500 mg Polystyrene-Divinylbenzene)

  • SPE vacuum manifold

  • Reagents: 6N Hydrochloric Acid (HCl), Sodium Sulfite, Methanol, Methylene Chloride (DCM)

  • Surrogate standards (e.g., 2-Chlorophenol-d4)

  • Concentrator tube

Procedure:

  • Sample Preservation: If residual chlorine is present, dechlorinate the 1-L water sample by adding ~80 mg of sodium sulfite and stirring until dissolved. Acidify the sample to a pH < 2 with 6N HCl.[6]

  • Spiking: Spike the sample with surrogate standards to monitor extraction efficiency.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of DCM, followed by 10 mL of methanol, and finally 10 mL of reagent water through the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the entire 1-L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Sorbent Drying: After the entire sample has passed through, draw air through the cartridge for 10 minutes using the vacuum manifold to remove residual water.

  • Analyte Elution: Elute the trapped analytes by passing 5-10 mL of Methylene Chloride (DCM) through the cartridge into a collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The extract is now ready for derivatization.

Protocol 2: Acetylation Derivatization

This protocol is based on the principles of converting phenols to their less polar acetate esters.[9][10]

Materials:

  • 1-mL concentrated sample extract from Protocol 1

  • Potassium Carbonate (K₂CO₃) buffer

  • Acetic Anhydride

  • Hexane

  • Autosampler vial with insert

Procedure:

  • To the 1-mL concentrated extract, add 100 µL of potassium carbonate buffer.

  • Add 50 µL of acetic anhydride. This will serve as the acetylating agent.

  • Vortex the mixture for 1 minute to ensure thorough mixing and reaction.

  • Allow the mixture to stand for 10 minutes for the reaction to complete.

  • Add 200 µL of hexane and vortex again to extract the derivatized (acetylated) this compound into the organic layer.

  • Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

The derivatization reaction converts the polar phenol into a non-polar acetate ester, which is ideal for GC analysis.

Derivatization_Reaction reactant1 This compound (Polar) product Acetylated Derivative (Non-Polar, Volatile) reactant1->product + K₂CO₃ buffer reactant2 Acetic Anhydride (Reagent) reactant2->product

Caption: Conversion of the polar phenol to its non-polar acetate derivative.

Protocol 3: Instrumental Analysis

The derivatized extract is analyzed using a GC-MS system. The parameters below are a robust starting point and can be optimized for specific instrumentation.

Parameter Setting Rationale
GC System Gas Chromatograph with Mass Spectrometric Detector (GC-MS)Provides both separation and definitive identification.[11]
Injection Mode SplitlessEnsures the entire analyte mass is transferred to the column for maximum sensitivity in trace analysis.[11]
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Column TraceGOLD TG-5SilMS (or equivalent 5% Phenyl-type column), 30 m x 0.25 mm ID x 0.25 µm filmA low-polarity column that provides excellent separation for a wide range of semi-volatile compounds, including acetylated phenols.[11]
Oven Program Initial 50 °C (hold 2 min), ramp to 280 °C @ 10 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with different boiling points.
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) @ 70 eVStandard ionization mode that produces reproducible fragmentation patterns for library matching.
Scan Range 45 - 450 amuCovers the expected mass range for the target analyte and potential interferences.
MS Source Temp 230 °CStandard source temperature to maintain cleanliness and performance.
MS Quad Temp 150 °CStandard quadrupole temperature.

Data Interpretation and Quality Assurance

  • Identification: The primary identification of the this compound derivative is based on its retention time matching that of a derivatized authentic standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a library or standard. The mass spectrum for the underivatized parent compound shows characteristic peaks at m/z 176, 141, and 135.[1] The acetylated derivative will have a higher molecular ion corresponding to the addition of an acetyl group (C₂H₂O).

  • Quantification: A multi-point calibration curve (typically 5-7 levels) is generated by analyzing derivatized standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

  • Quality Control:

    • Method Blank: An analyte-free matrix is carried through the entire process to check for contamination.

    • Laboratory Fortified Blank (LFB): A known amount of analyte is spiked into a clean matrix to verify method accuracy.

    • Surrogate Recoveries: The recovery of spiked surrogates in each sample must fall within established acceptance limits (e.g., 70-130%) to ensure the extraction process was efficient.[6]

Troubleshooting

Problem Potential Cause(s) Solution(s)
Peak Tailing Incomplete derivatization; active sites in the inlet liner or column.Optimize derivatization reaction time/temperature; use a fresh, deactivated inlet liner; trim the front end of the GC column.
Low Sensitivity Poor extraction efficiency; analyte loss during concentration; leaks in the GC system.Check surrogate recoveries to diagnose extraction; ensure gentle nitrogen stream for concentration; perform a leak check on the GC inlet.
No Peak Detected Incorrect derivatization conditions; pH of sample incorrect during extraction.Verify the freshness and quantity of derivatizing agent and buffer; confirm sample pH was < 2 before extraction.
Co-eluting Peaks Insufficient chromatographic resolution.Adjust the oven temperature program (slower ramp rate); use a longer GC column or one with a different stationary phase if interference persists.

References

Application Note: A Validated RP-HPLC Method for the Quantification of 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 2,4-Dichloro-6-methylphenol. This compound, a chlorinated derivative of cresol, finds use as an antiseptic and preservative and is considered an environmental pollutant.[1][2][3] Consequently, a reliable analytical method is crucial for quality control in pharmaceutical and personal care products, as well as for monitoring its presence in environmental matrices. The described method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, demonstrating excellent linearity, accuracy, and precision. This comprehensive guide is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound (C₇H₆Cl₂O) is a white to off-white crystalline solid with antimicrobial properties, leading to its application as a disinfectant and preservative in various industries.[1] However, its classification as a potential environmental contaminant necessitates sensitive and reliable analytical methods for its detection and quantification in diverse samples.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[4][5] Specifically, reverse-phase HPLC (RP-HPLC) is widely employed for the separation of moderately polar to non-polar compounds, making it an ideal choice for the analysis of this compound.[6][7]

This application note provides a comprehensive, step-by-step protocol for the analysis of this compound using RP-HPLC with UV detection. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development. Furthermore, this document outlines the validation of the method in accordance with standard guidelines to ensure its reliability and robustness for routine analysis.

Experimental

Materials and Reagents
  • This compound standard (purity ≥98%) : Sourced from a reputable chemical supplier.

  • Methanol (HPLC grade) : Fisher Scientific or equivalent.

  • Acetonitrile (HPLC grade) : Fisher Scientific or equivalent.

  • Water (HPLC grade) : Obtained from a Milli-Q or equivalent water purification system.

  • 0.45 µm Syringe Filters (PTFE or Nylon) : For sample and mobile phase filtration.

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Pump : Quaternary or Binary pump capable of delivering a stable flow rate.

  • Autosampler : Capable of precise injections.

  • Column Oven : To maintain a constant column temperature.

  • Detector : UV-Vis or Diode Array Detector (DAD).

  • Data Acquisition and Processing Software : To control the system and analyze the data.

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation and detection of the analyte. A reverse-phase C18 column was chosen due to its hydrophobicity, which provides good retention for the moderately non-polar this compound. The mobile phase, a mixture of methanol and water, was selected for its miscibility and UV transparency. The ratio was optimized to achieve a reasonable retention time and good peak shape.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution and efficiency for phenolic compounds.[5]
Mobile Phase Methanol:Water (70:30, v/v)Offers optimal elution and separation of the analyte from potential impurities.
Flow Rate 1.0 mL/minEnsures good peak shape and a reasonable analysis time.
Injection Volume 10 µLA standard volume for achieving good sensitivity and reproducibility.
Column Temperature 30°CMaintains stable retention times and improves peak symmetry.
Detection UV at 280 nmPhenolic compounds exhibit strong absorbance at this wavelength, providing good sensitivity.[4][8]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general guideline for a liquid sample is provided below. For solid samples, an appropriate extraction step (e.g., solid-phase extraction or liquid-liquid extraction) would be necessary.[9][10]

  • Accurately measure a known volume or weight of the sample.

  • If necessary, perform an extraction to isolate the analyte.

  • Dilute the sample extract with the mobile phase to a concentration expected to fall within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC System Setup and Analysis
  • System Equilibration: Purge the HPLC system with the mobile phase for at least 30 minutes at the operational flow rate to ensure a stable baseline.

  • Sequence Setup: Create a sequence in the data acquisition software that includes injections of a blank (mobile phase), the working standard solutions in increasing order of concentration, and the prepared samples.

  • Analysis: Inject the solutions and collect the chromatograms.

Method Validation

To ensure the reliability and suitability of the analytical method, it was validated according to established guidelines, focusing on linearity, accuracy, precision, and limits of detection and quantification.[7][11][12]

  • Linearity: The linearity of the method was evaluated by constructing a calibration curve from the peak areas of the working standard solutions. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: Accuracy was determined by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery. Recoveries should typically be within 80-120%.

  • Precision: The precision of the method was assessed by repeatedly injecting a standard solution and calculating the relative standard deviation (RSD) of the peak areas. The RSD should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Workflow and Data Analysis

The entire analytical process, from sample receipt to final report generation, follows a logical and streamlined workflow to ensure data integrity and efficiency.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt SamplePrep Sample Preparation Sample->SamplePrep StdPrep Standard Preparation HPLC HPLC Analysis StdPrep->HPLC SamplePrep->HPLC DataAcq Data Acquisition HPLC->DataAcq Integration Peak Integration DataAcq->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note provides a reliable, accurate, and precise means for the quantification of this compound. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for its implementation in quality control laboratories and for environmental monitoring purposes. The validation of this method ensures its suitability for routine analysis, contributing to the safety and quality of products and the protection of the environment.

References

Application Note: High-Sensitivity Quantification of 2,4-Dichloro-6-methylphenol in Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichloro-6-methylphenol is a chlorinated phenol derivative used in the manufacturing of antiseptics, disinfectants, and as a preservative.[1] Its presence in water sources is a growing environmental and health concern due to its potential toxicity and persistence.[2][3] Regulatory bodies worldwide have established maximum permissible concentrations for chlorophenols in drinking and surface water, necessitating sensitive and reliable analytical methods for their monitoring.[4][5]

This application note presents a detailed protocol for the quantification of this compound in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers significant advantages over traditional gas chromatography-mass spectrometry (GC-MS) methods, primarily by eliminating the need for chemical derivatization, which simplifies sample preparation and reduces analysis time.[5] The method described herein employs Solid-Phase Extraction (SPE) for sample pre-concentration, followed by optimized chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Materials and Methods

Reagents and Standards
  • This compound analytical standard (≥98% purity): Sourced from a reputable chemical supplier.

  • Isotopically labeled internal standard (e.g., this compound-¹³C₆): For improved accuracy and precision.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (HCl, analytical grade)

  • Sodium hydroxide (NaOH, analytical grade)

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase sorbents, such as styrene-divinylbenzene (SDB) or N-vinylpyrrolidone-divinylbenzene copolymers, are recommended for efficient extraction of phenolic compounds.[2][6]

Equipment
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • SPE Manifold

  • Nitrogen Evaporator

  • Analytical Balance

  • pH Meter

  • Vortex Mixer

  • Centrifuge

Sample Preparation: Solid-Phase Extraction (SPE)

The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for sample preparation is critical. While LLE is a traditional method, SPE is often preferred for its higher recovery, reduced solvent consumption, and potential for automation.[2] For phenolic compounds in water, which can be challenging to extract due to their affinity for the aqueous phase, SPE with a polymeric sorbent provides a robust and efficient solution.[7][8]

The following is a detailed SPE protocol for the extraction of this compound from water samples:

  • Sample pH Adjustment: Acidify the water sample (typically 100-500 mL) to a pH of approximately 2-3 with hydrochloric acid.[8] This step is crucial to ensure that the phenolic hydroxyl group is protonated, promoting its retention on the reversed-phase SPE sorbent.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of LC-MS grade water, adjusted to the same pH as the sample. Do not allow the sorbent to dry.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of LC-MS grade water to remove any unretained impurities.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of methanol or another suitable organic solvent.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase composition.

Caption: Solid-Phase Extraction Workflow for this compound.

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters must be carefully optimized to achieve the desired sensitivity and selectivity for this compound.

Liquid Chromatography (LC) Conditions

A reversed-phase separation is typically employed for chlorophenols.[9] A C18 column is a common choice, providing good retention and peak shape. The mobile phase composition and gradient are critical for resolving the analyte from potential matrix interferences.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 30% B to 95% B in 5 min, hold for 2 min, return to initial conditions
Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of phenolic compounds as they readily deprotonate to form [M-H]⁻ ions.[10] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for this compound

The selection of precursor and product ions is crucial for the specificity of the MRM method. The deprotonated molecule [M-H]⁻ is selected as the precursor ion. Collision-induced dissociation (CID) in the collision cell generates characteristic product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound174.9139.0103.020
This compound-¹³C₆ (IS)180.9145.0109.020

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

LCMSMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injector Injector Column Column Injector->Column Mobile Phase ESI ESI Source (Negative Mode) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Collision Cell (Q2) (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: LC-MS/MS Analytical Workflow.

Method Validation

A thorough method validation is essential to ensure the reliability of the analytical data. Key validation parameters should be assessed according to established guidelines, such as those from the U.S. Environmental Protection Agency (EPA).[11][12]

Linearity

The linearity of the method should be established by analyzing a series of calibration standards at a minimum of five concentration levels.[13] The concentration range should encompass the expected levels of this compound in the water samples. A linear regression analysis is performed, and the coefficient of determination (r²) should be ≥ 0.995.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The LOD and LOQ can be determined by analyzing replicate samples spiked at low concentrations and calculating the standard deviation of the measurements.

Accuracy and Precision

Accuracy, expressed as percent recovery, is determined by analyzing spiked samples at different concentration levels. Precision, expressed as the relative standard deviation (%RSD), is assessed through replicate analyses of spiked samples. Acceptance criteria for accuracy and precision will depend on the specific regulatory requirements.

Matrix Effects

Matrix effects, which can cause ion suppression or enhancement, should be evaluated by comparing the response of the analyte in a post-extraction spiked sample to that in a pure solvent standard. The use of an isotopically labeled internal standard can effectively compensate for matrix effects.

Typical Method Performance Data

ParameterResult
Linear Range 0.01 - 10 µg/L
Correlation Coefficient (r²) > 0.998
LOD 0.003 µg/L
LOQ 0.01 µg/L
Accuracy (Recovery) 92 - 105%
Precision (%RSD) < 8%

Results and Discussion

The developed LC-MS/MS method demonstrates excellent sensitivity, selectivity, and accuracy for the quantification of this compound in water. The use of SPE allows for significant pre-concentration, enabling the detection of the analyte at ultra-trace levels. The chromatographic separation effectively resolves this compound from other potential contaminants, and the MRM detection provides a high degree of specificity, minimizing the risk of false positives.

A representative chromatogram would show a sharp, symmetrical peak for this compound at its characteristic retention time, with a stable baseline. The calibration curve would exhibit a strong linear relationship between the peak area ratio (analyte/internal standard) and the concentration.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Recovery Incomplete elution from SPE cartridge.Optimize elution solvent and volume.
Inefficient extraction due to incorrect pH.Ensure sample pH is properly adjusted before loading.
Poor Peak Shape Column contamination.Flush or replace the analytical column.
Incompatible reconstitution solvent.Reconstitute in the initial mobile phase.
High Background Noise Contaminated mobile phase or LC system.Use fresh, high-purity solvents and flush the system.
Matrix interferences.Optimize sample cleanup and chromatographic separation.
Inconsistent Results Variability in sample preparation.Ensure consistent and reproducible execution of the SPE protocol.
Instrument instability.Perform instrument maintenance and calibration.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the sensitive and accurate quantification of this compound in water samples. The protocol, which includes a detailed solid-phase extraction procedure and optimized LC-MS/MS parameters, is suitable for routine environmental monitoring and can be adapted for the analysis of other chlorophenols. The high selectivity and sensitivity of the method make it an invaluable tool for ensuring compliance with regulatory limits and protecting public health.

References

Application Note: Enhanced GC-MS Analysis of 2,4-Dichloro-6-methylphenol through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the derivatization of 2,4-dichloro-6-methylphenol to enhance its analysis by gas chromatography-mass spectrometry (GC-MS). Direct GC analysis of this and other chlorophenols is often hindered by their polarity, which can lead to poor peak shape, low sensitivity, and potential degradation in the GC system. This guide explores two robust derivatization techniques—silylation and acetylation—providing scientifically grounded protocols, an explanation of the underlying chemical principles, and practical insights for researchers, scientists, and drug development professionals. By converting the polar hydroxyl group into a less polar, more volatile derivative, these methods significantly improve chromatographic performance and analytical sensitivity.

Introduction: The Rationale for Derivatization

This compound is a halogenated phenolic compound of interest in environmental monitoring, industrial hygiene, and as a potential metabolite in drug development studies. The accurate and sensitive quantification of such compounds is crucial. However, the presence of the polar hydroxyl group on the phenol ring introduces analytical challenges for gas chromatography. This polarity leads to strong interactions with active sites in the GC inlet and column, resulting in tailing peaks and reduced signal intensity. Furthermore, the thermal lability of some phenols can cause degradation at the high temperatures of the GC injector.

Derivatization is a chemical modification process that addresses these challenges by converting the polar hydroxyl group into a less polar and more volatile functional group.[1] This transformation minimizes interactions with the chromatographic system, leading to sharper, more symmetrical peaks, and improved sensitivity. This application note details two of the most effective and widely used derivatization strategies for phenols: silylation and acetylation.

Choosing Your Derivatization Strategy: Silylation vs. Acetylation

The choice between silylation and acetylation depends on the specific analytical requirements, the sample matrix, and the available instrumentation.

  • Silylation: This is a versatile and widely practiced technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and produce derivatives that are generally stable and exhibit excellent chromatographic properties.[2] The reaction is often rapid and can be performed under mild conditions.

  • Acetylation: This method involves the reaction of the phenol with an acetylating agent, such as acetic anhydride, to form a stable acetate ester. Acetylated derivatives are less susceptible to hydrolysis compared to their silyl counterparts, making them suitable for analyses where sample stability is a primary concern. The reagents for acetylation are also typically less expensive.[3]

Experimental Workflow

A generalized workflow for the derivatization and subsequent GC-MS analysis of this compound is outlined below. This process is critical for achieving reproducible and reliable quantitative results.

Caption: General experimental workflow for the analysis of this compound.

Protocol 1: Silylation with BSTFA

This protocol details the derivatization of this compound to its trimethylsilyl (TMS) ether. The reaction is rapid, particularly when conducted in a suitable solvent like acetone.[2]

Rationale for Silylation

Silylation with BSTFA replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl group. This chemical modification increases the volatility and thermal stability of the analyte by reducing intermolecular hydrogen bonding.[3] The byproducts of the reaction are volatile and typically do not interfere with the chromatographic analysis.

Chemical Reaction

Caption: Silylation of this compound with BSTFA.

Materials and Reagents
  • This compound standard or extracted sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)

  • Acetone (anhydrous, GC grade)

  • Internal Standard (IS) solution (e.g., 2,4,6-tribromophenol in acetone)

  • 2 mL GC vials with PTFE-lined septa

  • Vortex mixer

  • Heating block or oven

Step-by-Step Protocol
  • Sample Preparation: Ensure the sample extract is completely dry. Any residual water will react with the silylating reagent and reduce derivatization efficiency. This can be achieved by evaporation under a gentle stream of nitrogen.

  • Internal Standard Spiking: Add a precise volume of the internal standard solution to the dried sample residue. The use of an internal standard is crucial for accurate quantification as it corrects for variations in injection volume and instrument response.

  • Reagent Addition: To the dried residue in the GC vial, add 100 µL of anhydrous acetone to dissolve the analytes. Then, add 100 µL of BSTFA (or BSTFA + 1% TMCS for potentially hindered phenols).

  • Reaction: Tightly cap the vial and vortex for 30 seconds. For this compound, the reaction is typically complete within 15 seconds at room temperature when using acetone as the solvent.[2] To ensure complete derivatization, especially for complex matrices, heating at 60-70°C for 15-30 minutes is recommended.

  • Cooling: After the reaction, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

Protocol 2: Acetylation with Acetic Anhydride

This protocol describes the conversion of this compound to its acetate ester. This method is particularly useful when a more hydrolytically stable derivative is required.

Rationale for Acetylation

Acetylation introduces an acetyl group to the phenolic oxygen, forming a less polar and more volatile ester. Acetic anhydride is a cost-effective and efficient reagent for this purpose. The resulting acetylated derivatives are generally more stable than their TMS counterparts.[3]

Chemical Reaction

References

Application Notes & Protocols: Synthesis, Characterization, and Application of Schiff Bases Derived from 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, characterization, and potential applications of Schiff bases derived from 2,4-dichloro-6-methylphenol. Schiff bases, characterized by their azomethine (-C=N-) functional group, are versatile ligands and crucial intermediates in organic synthesis.[1][2] Those incorporating halogenated phenolic moieties are of particular interest in medicinal chemistry due to their enhanced biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices. We present a detailed, self-validating protocol, data interpretation guidelines, and a discussion of the therapeutic potential of this specific class of compounds.

Introduction: The Significance of Halogenated Phenolic Schiff Bases

Schiff bases are formed through the condensation of a primary amine with a carbonyl compound.[6] Their facile synthesis and structural versatility have established them as privileged scaffolds in coordination chemistry and drug design.[1][7] The imine nitrogen, with its sp2 hybridized lone pair of electrons, is a critical feature for both metal chelation and biological interactions, often forming hydrogen bonds with active sites of cellular constituents.[1]

The introduction of halogen atoms, such as chlorine, into the Schiff base structure can significantly modulate its physicochemical and biological properties.[4] Halogens can enhance lipophilicity, improve membrane permeability, and alter the electronic nature of the molecule, often leading to increased therapeutic efficacy.[3] Specifically, Schiff bases derived from dichlorinated phenols have demonstrated potent in vitro anticancer activity, making them promising candidates for further development.[8][9] This guide focuses on derivatives of this compound, providing a robust framework for synthesizing these high-value compounds.

Synthesis Workflow and Mechanism

The synthesis of a Schiff base from this compound first requires the introduction of a carbonyl group onto the phenol ring, typically at the ortho position to the hydroxyl group. This creates a salicylaldehyde or acetophenone derivative. The subsequent reaction is a nucleophilic addition-elimination (condensation) between this carbonyl derivative and a primary amine.

General Reaction Mechanism

The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form a carbinolamine intermediate. This intermediate is unstable and readily eliminates a molecule of water to form the stable imine (Schiff base) product.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a Schiff base from a phenolic precursor.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A 3,5-Dichloro-2-hydroxy-4-methylbenzaldehyde (Derivative of this compound) C Solvent (Ethanol) + Acid Catalyst (Acetic Acid) A->C Dissolve B Primary Amine (e.g., 4-Fluoroaniline) B->C Add D Reflux (e.g., 4-6 hours) C->D Heat E Crude Schiff Base Product D->E Cool & Precipitate F Purification (Recrystallization from Ethanol) E->F Process G Pure Schiff Base Crystal F->G Isolate

Caption: General workflow for Schiff base synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative Schiff base, (E)-2,4-dichloro-6-(((4-fluorophenyl)imino)methyl)-3-methylphenol, derived from the corresponding aldehyde.

Materials and Reagents
  • 3,5-Dichloro-2-hydroxy-4-methylbenzaldehyde

  • 4-Fluoroaniline

  • Absolute Ethanol (Reagent Grade)

  • Glacial Acetic Acid (Catalyst)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Synthesis Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 3,5-dichloro-2-hydroxy-4-methylbenzaldehyde in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • Amine Addition: To the stirred solution, add an equimolar amount (10 mmol) of 4-fluoroaniline. A change in color or slight turbidity may be observed.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation by activating the carbonyl group.[6][10]

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[10]

  • Product Isolation (Precipitation): After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate of the Schiff base should form. The cooling process can be completed in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain the final Schiff base.

Purification Protocol: Recrystallization

For most Schiff bases, recrystallization is an effective purification method.[11][12]

  • Transfer the crude, dried Schiff base into a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or another suitable solvent) to just dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to ensure maximum crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of cold solvent, and dry thoroughly. The purity can be confirmed by measuring the melting point and through spectroscopic analysis.

Characterization and Data Analysis

Proper characterization is essential to confirm the structure and purity of the synthesized Schiff base.

Physicochemical and Spectroscopic Data

The following table summarizes expected data for a representative Schiff base synthesized from a 1-(3,5-dichloro-2-hydroxyphenyl)ethanone precursor.

ParameterRepresentative DataRationale for Confirmation
Physical Appearance Yellow SolidColor arises from the conjugated π-system.
Yield (%) 85-95%High yields are typical for this condensation.[13]
Melting Point (°C) 120 °C[14]A sharp melting point indicates high purity.
FT-IR (ν, cm⁻¹) ~1644 (C=N)Appearance of the characteristic imine stretch.[14]
~3066 (Ar C-H)Disappearance of aldehyde C-H and amine N-H stretches.
¹H NMR (δ, ppm) ~8.5-9.0 (s, 1H, -CH=N-)Characteristic downfield singlet for the azomethine proton.
~13.0 (s, 1H, -OH)Broad singlet for the intramolecularly H-bonded phenolic proton.
~6.8-7.8 (m, Ar-H)Signals corresponding to aromatic protons.
Interpreting Spectroscopic Results
  • FT-IR Spectroscopy: The most critical evidence of Schiff base formation is the appearance of a strong absorption band in the 1600-1650 cm⁻¹ region, which is characteristic of the C=N (azomethine) stretching vibration.[15][16] Simultaneously, the C=O stretching band of the starting aldehyde/ketone (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) should disappear.

  • ¹H NMR Spectroscopy: The formation of the azomethine linkage is confirmed by the appearance of a singlet signal in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, corresponding to the proton of the -CH=N- group.[6] The disappearance of the aldehyde proton signal (δ ~9.5-10.5 ppm) and the primary amine protons provides further validation. The phenolic -OH proton often appears as a broad singlet at a very downfield position (δ > 10 ppm) due to strong intramolecular hydrogen bonding with the imine nitrogen.

  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the synthesized compound. The observation of the molecular ion peak [M]+ or [M+H]+ corresponding to the calculated mass of the Schiff base provides definitive structural proof.[17]

Applications in Drug Development

Schiff bases are recognized as versatile pharmacophores with a wide spectrum of biological activities.[2][18][19] The specific class of compounds derived from halogenated phenols shows particular promise.

  • Anticancer Activity: Dichlorinated phenolic Schiff bases and their metal complexes have been shown to exhibit significant cytotoxicity against various cancer cell lines, including human breast carcinoma.[8][9] The mechanism is often linked to their ability to chelate essential metal ions or interfere with enzymatic processes within cancer cells.

  • Antimicrobial and Antifungal Activity: The azomethine group is often implicated in the antimicrobial action of Schiff bases, potentially by inhibiting enzyme synthesis or function in microorganisms.[20] Halogen substitution can enhance this activity.[4][21] Metal complexes of these ligands often show greater biological activity than the free ligands, a phenomenon explained by chelation theory.[1][7][22]

  • Anti-inflammatory and Antioxidant Properties: Many Schiff bases have demonstrated anti-inflammatory and radical scavenging capabilities, making them attractive for treating diseases associated with oxidative stress and inflammation.[2][18][23]

The compounds synthesized via this protocol serve as excellent lead structures for further modification and optimization in drug discovery programs.

References

Application Notes & Protocols: Leveraging 2,4-Dichloro-6-methylphenol for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Phenolic compounds have long been recognized for their antimicrobial properties, and their halogenated derivatives often exhibit enhanced activity.[1] This guide focuses on 2,4-dichloro-6-methylphenol (CAS: 1570-65-6), a readily available chemical intermediate, as a versatile scaffold for the synthesis of new antimicrobial candidates.[2][3] Its dichlorinated phenyl ring provides a stable, lipophilic core that can be strategically functionalized to generate compounds with potent biological activity. This document provides a detailed exploration of synthetic strategies, step-by-step laboratory protocols, and methods for biological evaluation, designed to empower researchers in the field of antimicrobial drug discovery.

Introduction: The Rationale for this compound as a Precursor

This compound is a white crystalline solid known for its broad-spectrum activity against bacteria and fungi, historically used as a disinfectant and preservative.[1] Its mechanism of action is primarily attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[1] While effective in its own right, its true potential in modern medicinal chemistry lies in its use as a foundational building block.

The core structure presents several key features for synthetic modification:

  • Hydroxyl Group: The phenolic -OH group is a reactive site for etherification and esterification, but more importantly, its ortho position activates the aromatic ring for electrophilic substitution.

  • Methyl Group: The -CH₃ group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for a vast array of subsequent chemical transformations.

  • Aromatic Ring: The chlorinated phenyl ring can be further functionalized, and its electron-withdrawing chlorine atoms influence the reactivity and biological activity of the final molecule.

By modifying this scaffold, it is possible to synthesize libraries of novel compounds, such as Schiff bases, Mannich bases, and chalcones, which are classes of molecules well-documented for their diverse pharmacological activities, including potent antimicrobial effects.[4][5][6]

Key Synthetic Strategies and Transformations

The journey from this compound to a potent antimicrobial agent involves strategic chemical reactions designed to introduce pharmacologically important functional groups. The most successful and widely explored pathways involve the initial oxidation of the methyl group to form an aldehyde, creating 3,5-dichlorosalicylaldehyde. This intermediate is a critical hub for subsequent reactions.

Schiff Base Formation

Schiff bases, characterized by their azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[7] This functional group is crucial for the biological activity of many compounds.[4] Synthesizing Schiff bases from derivatives of this compound introduces new structural diversity and has been shown to yield compounds with significant antibacterial and antifungal properties.[8][9]

Mannich Reaction

The Mannich reaction is a three-component condensation that forms a C-C bond via the aminomethylation of an acidic proton located alpha to a carbonyl group, or another electron-withdrawing group.[6] This reaction introduces an aminomethyl moiety, a structural feature present in many pharmaceuticals. Mannich bases derived from phenolic precursors have demonstrated a wide range of biological activities, including antimicrobial effects.[10][11]

Chalcone Synthesis

Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system that serve as precursors for flavonoids.[5] They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.[12][13] By converting this compound into either the aldehyde or acetophenone component, novel chalcones with potential antimicrobial activity can be synthesized.[14]

Application Note I: Synthesis of a Schiff Base Derivative

This section provides a detailed protocol for the synthesis of a novel Schiff base from a this compound derivative. The protocol is based on established methodologies for the condensation of 3,5-dichlorosalicylaldehyde with a primary amine.[7][8]

Principle: The synthesis relies on the nucleophilic attack of a primary amine on the carbonyl carbon of an aldehyde, followed by dehydration to form the stable imine bond of the Schiff base. Ethanol is an ideal solvent as it effectively dissolves the reactants and is easily removed post-reaction. The reaction is typically self-catalyzed or may be facilitated by a few drops of acid.

Workflow for Schiff Base Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization A Oxidize this compound to 3,5-Dichlorosalicylaldehyde B Dissolve Aldehyde in Ethanol A->B D Combine Solutions in Reaction Flask B->D C Dissolve Primary Amine (e.g., 4-aminophenol) in Ethanol C->D E Reflux with Stirring (e.g., 2-4 hours) D->E F Monitor Reaction (e.g., via TLC) E->F G Cool Reaction Mixture to Room Temperature F->G H Collect Precipitate by Vacuum Filtration G->H I Wash with Cold Ethanol H->I J Recrystallize from Hot Ethanol I->J K Dry Product under Vacuum J->K L Confirm Structure: FTIR, NMR, Mass Spec K->L

Caption: Workflow for synthesizing a Schiff base antimicrobial agent.

Detailed Protocol: Synthesis of 2,4-Dichloro-6-[(4-hydroxyphenylimino)-methyl]-phenol
  • Preparation of Starting Material: The precursor, 3,5-dichlorosalicylaldehyde, can be synthesized from this compound via selective oxidation of the methyl group using an appropriate oxidizing agent (e.g., chromium trioxide or manganese dioxide). Note: This oxidation should be performed following established and safety-vetted organic chemistry procedures.

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.91 g (0.01 mol) of 3,5-dichlorosalicylaldehyde in 25 mL of absolute ethanol. Stir until fully dissolved.[8]

  • Amine Addition: In a separate beaker, dissolve 1.09 g (0.01 mol) of 4-aminophenol in 25 mL of absolute ethanol, warming gently if necessary. Add this solution dropwise to the aldehyde solution in the round-bottom flask.[8]

  • Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring for 3 hours. The formation of a colored precipitate indicates product formation.

  • Isolation: After the reflux period, allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product on the filter paper with two 10 mL portions of cold ethanol to remove any unreacted starting materials. For higher purity, recrystallize the solid product from hot ethanol. A pure, colored crystalline product should be obtained.[8]

  • Drying and Yield Calculation: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. Calculate the percentage yield. Yields of 75-85% are commonly reported for this reaction.[8]

Structural Characterization

To confirm the identity and purity of the synthesized Schiff base, the following analytical techniques are essential:

  • FT-IR Spectroscopy: Look for the appearance of a strong absorption band around 1610-1640 cm⁻¹, which is characteristic of the C=N (azomethine) bond.[7] Also, confirm the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine.

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet proton signal for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.

  • Mass Spectrometry: Determine the molecular weight of the product to confirm it matches the expected molecular formula (C₁₃H₉Cl₂NO₂).

Compound Starting Materials Yield (%) Melting Point (°C) Key FT-IR Peak (C=N, cm⁻¹)
2,4-Dichloro-6-[(4-hydroxyphenylimino)-methyl]-phenol3,5-Dichlorosalicylaldehyde, 4-Aminophenol~79%[8]~140°C[8]~1601[15]

Application Note II: Protocol for Antimicrobial Activity Screening

This section details a standard and reliable method for the primary screening of newly synthesized compounds for antimicrobial activity.

Principle: The agar well diffusion method is a widely used technique to assess the antimicrobial potential of chemical agents.[8] A standardized microbial inoculum is spread over the surface of an agar plate. Wells are then created in the agar, and the test compound (dissolved in a suitable solvent like DMSO) is added. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear area, or "zone of inhibition," around the well. The size of this zone is proportional to the antimicrobial potency of the compound.

Workflow for Agar Well Diffusion Assay

cluster_prep Preparation cluster_procedure Assay Procedure cluster_incubation Incubation & Analysis A Prepare & Autoclave Nutrient Agar C Pour Agar Plates & Allow to Solidify A->C B Prepare Standardized Bacterial/Fungal Inoculum (e.g., 0.5 McFarland) D Inoculate Agar Surface Evenly with Swab B->D C->D E Create Wells in Agar (Sterile Cork Borer) D->E F Add Test Compound Solution (e.g., 100 µL) to Wells E->F G Add Controls: Solvent (Negative) Standard Antibiotic (Positive) F->G H Incubate Plates (e.g., 37°C for 24h) G->H I Measure Diameter of Zone of Inhibition (mm) H->I J Record & Compare Results I->J

Caption: Standard workflow for the agar well diffusion antimicrobial assay.

Detailed Protocol: Agar Well Diffusion Assay
  • Media Preparation: Prepare nutrient agar (for bacteria) or potato dextrose agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving.

  • Plate Pouring: Pour approximately 20-25 mL of the sterile molten agar into sterile Petri dishes and allow them to solidify completely in a laminar flow hood.

  • Inoculum Preparation: Prepare a fresh inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of the agar plate to ensure a uniform lawn of growth.

  • Well Preparation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Sample Loading: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). Carefully pipette a fixed volume (e.g., 100 µL) of the test solution into each well.

  • Controls: In separate wells on the same plate, add 100 µL of the solvent (DMSO) as a negative control and 100 µL of a standard antibiotic solution (e.g., Ciprofloxacin, 10 µg/mL) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). The experiment should be performed in triplicate for reproducibility.

Interpretation of Results

The antimicrobial activity is determined by the diameter of the clear zone around the well. A larger diameter indicates greater sensitivity of the microorganism to the compound. The results from the synthesized compounds should be compared with the positive and negative controls.

Compound Concentration (mg/mL) Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
Schiff Base Ligand15~14 mm~12 mm
Cu(II) Complex of Ligand15~20 mm~18 mm
Ciprofloxacin (Std.)0.01~25 mm~28 mm
DMSO (Solvent)N/A0 mm0 mm
Note: Data are representative examples based on literature findings.[8] Metal complexes of Schiff bases often show enhanced antimicrobial activity compared to the ligand alone.[8][16]

Conclusion and Future Directions

This compound is a valuable and cost-effective starting material for the synthesis of novel antimicrobial agents. Through straightforward and high-yielding reactions like Schiff base formation, a diverse range of compounds can be generated. The protocols outlined in this guide provide a robust framework for synthesis, purification, characterization, and preliminary biological screening.

Future work should focus on:

  • Quantitative Analysis: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to quantify the potency of lead compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by varying the amine component to understand how structural changes affect antimicrobial activity.

  • Mechanism of Action Studies: Investigating how these novel compounds exert their antimicrobial effects at a molecular level.

  • Metal Complexation: Exploring the synthesis of metal complexes (e.g., with Cu(II), Zn(II), Co(II)) of these ligands, as metallation is a proven strategy for enhancing biological activity.[7][15]

By leveraging this versatile chemical scaffold, researchers can contribute to the critical pipeline of new drugs needed to combat the global threat of infectious diseases.

References

Application Notes and Protocols for 2,4-Dichloro-6-methylphenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichloro-6-methylphenol is a halogenated aromatic compound that serves as a highly versatile and valuable building block in the field of organic synthesis. Its unique substitution pattern, featuring a reactive hydroxyl group, a methyl substituent, and two chlorine atoms on the aromatic ring, provides multiple sites for chemical modification. This allows for the construction of a diverse array of complex molecules with significant applications in the pharmaceutical, agrochemical, and materials science industries.[1] The presence of the electron-withdrawing chlorine atoms and the electron-donating methyl and hydroxyl groups modulates the reactivity of the aromatic ring, enabling selective transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and experimental protocols for key transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and execution. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1570-65-6[2][3]
Molecular Formula C₇H₆Cl₂O[2][4]
Molecular Weight 177.02 g/mol [2][4]
Appearance White to off-white crystalline solid
Melting Point 65-68 °C[5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[6][6]
IUPAC Name This compound[2]

Key Synthetic Transformations and Applications

The strategic placement of functional groups on the this compound scaffold allows for a variety of chemical modifications. The hydroxyl group can readily undergo etherification and esterification, while the aromatic ring is amenable to electrophilic substitution, such as nitration. Furthermore, the chlorine atoms can potentially participate in cross-coupling reactions, although this is less commonly exploited.

Reactivity_of_2_4_Dichloro_6_methylphenol cluster_main This compound cluster_reactions Synthetic Transformations cluster_products Product Classes C7H6Cl2O This compound Etherification Etherification C7H6Cl2O->Etherification R-X, Base Nitration Nitration C7H6Cl2O->Nitration HNO₃/H₂SO₄ Schiff_Base_Formation Schiff Base Formation (via aldehyde) C7H6Cl2O->Schiff_Base_Formation 1. Formylation 2. R-NH₂ Coupling_Reactions Coupling Reactions C7H6Cl2O->Coupling_Reactions Pd-catalyst, Boronic acid/Amine Aryl_Ethers Aryl Ethers (e.g., Herbicides) Etherification->Aryl_Ethers Nitrophenols Nitrophenols (Agrochemical/Pharma Intermediates) Nitration->Nitrophenols Schiff_Bases_Complexes Schiff Bases & Metal Complexes (Antimicrobials) Schiff_Base_Formation->Schiff_Bases_Complexes Biaryls Biaryl Compounds Coupling_Reactions->Biaryls

Caption: Key synthetic transformations of this compound.

Etherification: Synthesis of Phenoxyacetic Acid Derivatives

The hydroxyl group of this compound can be readily alkylated to form ethers through reactions like the Williamson ether synthesis.[7] This transformation is particularly significant as it is a key step in the synthesis of phenoxyacetic acid herbicides.[8] The reaction involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[9]

This protocol is adapted from the well-established Williamson ether synthesis for preparing phenoxyacetic acids.[8][10]

Materials and Reagents:

  • This compound

  • Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • pH paper

Experimental Procedure:

  • In a 250 mL round-bottom flask, dissolve 4.0 g of KOH in 8 mL of deionized water.

  • To this solution, add 2.0 g of this compound. Swirl the mixture until a homogeneous solution is formed.

  • Add a few boiling chips and fit the flask with a reflux condenser.

  • Heat the mixture to a gentle boil.

  • Prepare a 50% (w/v) aqueous solution of chloroacetic acid. Over a period of 10 minutes, add 6 mL of this solution dropwise through the condenser into the boiling reaction mixture.

  • After the addition is complete, continue refluxing for an additional 10 minutes.

  • While still hot, carefully transfer the solution to a small beaker and allow it to cool to room temperature.

  • Acidify the solution by the dropwise addition of concentrated HCl, monitoring the pH with pH paper until it is acidic.

  • Cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • The crude product can be recrystallized from hot water to yield purified 2,4-dichloro-6-methylphenoxyacetic acid.[11]

Electrophilic Aromatic Substitution: Nitration

Nitration of the aromatic ring introduces a nitro group, a versatile functional group that can be further transformed, for instance, by reduction to an amine. Nitrated phenols are important intermediates in the synthesis of various agrochemicals and pharmaceuticals.[1][10] The nitration of phenols requires carefully controlled conditions to avoid oxidation and the formation of multiple products.

This protocol is a general procedure for the nitration of substituted phenols and may require optimization for this specific substrate.[12]

Materials and Reagents:

  • This compound

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid

  • Dichloromethane (or another suitable solvent)

  • Ice bath

  • Sodium bicarbonate solution (saturated)

Experimental Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve this compound in a minimal amount of dichloromethane.

  • Slowly add concentrated sulfuric acid to the cooled solution while stirring.

  • In a separate container, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the phenol over a period of 30 minutes, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude nitrated product.

  • The product can be purified by column chromatography or recrystallization.

Formation of Schiff Bases and their Metal Complexes

While this compound itself does not directly form Schiff bases, it can be readily converted to the corresponding salicylaldehyde derivative through formylation. This aldehyde can then be condensed with primary amines to yield Schiff bases. Schiff bases and their metal complexes are a class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][13][14]

Schiff_Base_Synthesis_Workflow Start This compound Formylation Formylation (e.g., Reimer-Tiemann or Duff reaction) Start->Formylation Aldehyde 3,5-Dichloro-2-hydroxy-4-methylbenzaldehyde Formylation->Aldehyde Condensation Condensation with R-NH₂ Aldehyde->Condensation Schiff_Base Schiff Base Ligand Condensation->Schiff_Base Complexation Complexation with Metal Salt (e.g., CuCl₂, ZnCl₂) Schiff_Base->Complexation Metal_Complex Biologically Active Metal Complex Complexation->Metal_Complex

References

Application Notes and Protocols for 2,4-Dichloro-6-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2,4-Dichloro-6-methylphenol (CAS No. 1570-65-6). Intended for researchers, scientists, and professionals in drug development and other laboratory settings, these protocols are designed to ensure personnel safety, environmental protection, and regulatory compliance. The procedures outlined are grounded in an understanding of the compound's chemical properties and associated hazards, emphasizing causality behind each recommendation.

Introduction and Hazard Analysis

This compound, also known as 4,6-Dichloro-o-cresol, is a chlorinated phenolic compound with the molecular formula C₇H₆Cl₂O.[1][2][3] It typically appears as a white to off-white crystalline solid.[4] While effective in various applications, including as an antiseptic and preservative due to its antimicrobial properties, it presents significant health and environmental hazards that necessitate strict handling and disposal protocols.[4]

1.1. GHS Hazard Profile

Understanding the inherent risks is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following primary hazards[2][4][5][6][7]:

  • Acute Toxicity (Oral), Category 4: Harmful if swallowed.

  • Skin Irritation, Category 2: Causes skin irritation.

  • Serious Eye Damage, Category 1: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.

This profile dictates the need for robust personal protective equipment (PPE), careful handling to avoid ingestion or inhalation of dust, and immediate and specific first-aid responses in case of exposure.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1570-65-6[1][2]
Molecular Formula C₇H₆Cl₂O[1][2][3][4]
Molecular Weight 177.02 g/mol [2][3]
Appearance White to off-white crystalline solid/powder[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[4]

Protocols for Safe Handling and Storage

Adherence to proper handling and storage procedures is the primary defense against accidental exposure and chemical degradation. These protocols are designed to minimize risk at every stage of the compound's lifecycle in the laboratory.

2.1. Required Personal Protective Equipment (PPE)

The causality for PPE selection is directly linked to the GHS hazard profile. The goal is to create an impermeable barrier between the user and the chemical.

  • Eye/Face Protection: Due to the risk of "serious eye damage," chemical safety goggles are mandatory.[8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation (e.g., weighing large quantities, spill cleanup).[9][10]

  • Skin Protection:

    • Gloves: Nitrile gloves are suitable for incidental contact.[7] For tasks involving prolonged handling or spill cleanup, heavier-duty gloves such as butyl or neoprene rubber should be used.[7] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[9] Consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

    • Lab Coat: A standard lab coat is required. For procedures with a higher risk of contamination, a chemically impervious apron or suit is recommended.[8][9]

  • Respiratory Protection: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to prevent respiratory tract irritation.[11] If a fume hood is not feasible, a NIOSH-approved respirator with appropriate particulate filters (P95 or P100) must be used.[9][12]

PPE_Workflow start Task Assessment: Handling this compound weighing Weighing Powder or Generating Dust? start->weighing prolonged_contact Prolonged Contact or Large Quantities? weighing->prolonged_contact No fume_hood Work in Chemical Fume Hood weighing->fume_hood Yes ppe_basic Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat prolonged_contact->ppe_basic No ppe_advanced Advanced PPE: - Butyl/Neoprene Gloves - Goggles & Face Shield - Impervious Apron prolonged_contact->ppe_advanced Yes fume_hood->prolonged_contact respirator Use NIOSH-approved Respirator

Figure 1. Decision workflow for selecting appropriate PPE.

2.2. General Handling Practices

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[4]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][13] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[14]

  • Minimize Dust: Use techniques that minimize the generation of dust when weighing or transferring the solid, such as gentle scooping and keeping containers covered as much as possible.

  • Labeling: Ensure all containers are clearly and accurately labeled according to OSHA's Hazard Communication Standard.[9]

2.3. Storage Protocol

Improper storage can lead to degradation, spills, or dangerous reactions.

  • Container: Store in a tightly sealed, appropriate container to prevent leakage or contamination.[13][15]

  • Conditions: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[13][16]

  • Segregation: Store separately from incompatible materials such as strong bases, acid anhydrides, and acid chlorides.[8] Follow institutional guidelines for chemical segregation.

  • Security: Store in a locked cabinet or an area with restricted access to authorized personnel only.[4][17]

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

3.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][9] Seek medical attention if irritation occurs or persists.[7]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water to drink.[4] Seek immediate medical attention.[7]

3.2. Spill Cleanup Protocol

This protocol is for minor spills (less than 50 grams) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department immediately.[4]

Step 1: Assess and Secure the Area

  • Alert personnel in the immediate vicinity.

  • If the spill involves volatile dust, evacuate the area and perform the cleanup only if you have appropriate respiratory protection.

  • Eliminate all ignition sources.

Step 2: Don Appropriate PPE

  • Wear at a minimum: chemical safety goggles, a face shield, a lab coat or impervious apron, and heavy-duty gloves (e.g., butyl or neoprene). If dust is present, a respirator is required.

Step 3: Contain the Spill

  • For a solid spill, there is no need to create a dike, but be careful not to spread the material.

Step 4: Clean the Spill

  • Gently sweep the solid material using a plastic scoop or spark-proof tools into a designated, labeled hazardous waste container.[4] Crucially, do not use a dry brush or cloth, as this can generate airborne dust.

  • After the bulk of the solid is removed, decontaminate the spill surface. Wipe the area with a wet paper towel or absorbent pad.[13][18] This prevents residual fine particles from becoming airborne later.

Step 5: Package Waste

  • Place all contaminated materials, including the swept-up chemical, used paper towels, and disposable PPE (especially gloves), into a heavy-duty polyethylene bag or a sealable, puncture-proof container.[13][18]

  • Seal the container and affix a completed hazardous waste label.

Step 6: Final Decontamination and Reporting

  • Thoroughly wash your hands and any exposed skin with soap and water.

  • Decontaminate any non-disposable tools used during the cleanup.[13][18]

  • Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Protocols for Decontamination and Disposal

Disposal of this compound and associated waste must be treated with the utmost care to prevent environmental contamination and ensure regulatory compliance.

4.1. Decontamination of Laboratory Equipment

Non-disposable glassware or equipment that comes into contact with the chemical must be thoroughly decontaminated.

  • Procedure:

    • Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect this rinse as hazardous waste.

    • Wash with laboratory detergent and water.

    • For glassware, a final solvent rinse followed by baking in an oven at high temperatures (e.g., 450°C for at least one hour) can be effective for removing trace residues, especially for sensitive analytical applications.[5][14]

4.2. Waste Disposal

This compound is classified as a hazardous waste. Under no circumstances should it or its containers be disposed of in the regular trash or down the sink.[8][11]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound and any materials heavily contaminated with it (e.g., spill cleanup debris, used weigh boats) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Contaminated Sharps: Needles, scalpels, or other sharps contaminated with the chemical must be placed in a designated sharps container for hazardous waste.

Step 2: Labeling and Storage of Waste

  • All waste containers must be labeled with a "Hazardous Waste" sticker and must clearly identify the contents, including "this compound."[18]

  • Keep waste containers securely closed except when adding waste.

  • Store waste in a designated satellite accumulation area, following all institutional and regulatory guidelines.

Step 3: Final Disposal Pathway

  • The only acceptable disposal method for chlorinated phenols is through a licensed hazardous waste management facility.

  • The primary disposal technology is high-temperature incineration .[18] According to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), hazardous waste incinerators must demonstrate a destruction and removal efficiency (DRE) of 99.99% or greater.[19]

  • For highly chlorinated wastes, the facility must also have systems to control and neutralize the resulting hydrogen chloride (HCl) gas emissions.[19]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Disposal_Pathway start Waste Generation (Solid, Liquid, PPE) segregate Segregate Waste Streams - Halogenated Organics - Contaminated Solids start->segregate label_container Collect in Labeled, Sealed Hazardous Waste Container segregate->label_container store Store in Satellite Accumulation Area label_container->store pickup Arrange EHS Pickup store->pickup transport Transport to Licensed Hazardous Waste Facility pickup->transport incinerate High-Temperature Incineration (>99.99% DRE) with Flue Gas Scrubbing transport->incinerate end Compliant Disposal incinerate->end

Figure 2. Compliant disposal pathway for this compound waste.

Conclusion

This compound is a valuable compound with significant hazards. By understanding its chemical nature and adhering strictly to the protocols outlined in this guide, laboratory professionals can mitigate risks of personal exposure and environmental release. A culture of safety, grounded in the causality of these procedures, is paramount for the responsible use of this and other hazardous chemicals.

References

Application Notes and Protocols for the Chlorination of o-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chlorinated o-Cresol Derivatives

The selective chlorination of ortho-cresol (o-cresol) is a pivotal transformation in synthetic organic chemistry, yielding chlorinated derivatives that are crucial intermediates in the production of a wide array of commercially significant compounds. These products find applications as antiseptics, herbicides, pesticides, and dyes.[1] For instance, 4-chloro-o-cresol is a key precursor in the synthesis of fungicides, while 6-chloro-o-cresol is utilized in the manufacturing of herbicides.[2][3] The regioselectivity of this electrophilic aromatic substitution is of paramount importance, as the biological and chemical properties of the resulting isomers differ significantly. This guide provides a comprehensive overview of the experimental procedures for the controlled chlorination of o-cresol, with a focus on achieving high yields and selectivity for the desired isomers.

Mechanistic Insights: Directing the Electrophilic Attack

The chlorination of o-cresol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are ortho-, para-directing activators, making the positions ortho and para to the hydroxyl group (positions 4 and 6) susceptible to electrophilic attack. The challenge lies in controlling the regioselectivity to favor one isomer over the other.

The choice of chlorinating agent, catalyst, and solvent plays a crucial role in determining the product distribution. Sulfuryl chloride (SO₂Cl₂) has emerged as a promising reagent for achieving high para-selectivity.[1][4] The mechanism often involves the formation of a more potent electrophile through the interaction of the chlorinating agent with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The use of sulfur-containing catalysts has also been shown to significantly enhance the para/ortho ratio.[1][2]

Diagram of the General Electrophilic Aromatic Substitution Mechanism for the Chlorination of o-Cresol

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products o-Cresol o-Cresol Sigma_Complex Formation of Sigma Complex (Arenium Ion) o-Cresol->Sigma_Complex Nucleophilic Attack Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂) Electrophile_Generation Generation of Electrophile (Cl⁺) Chlorinating_Agent->Electrophile_Generation Catalyst Catalyst (e.g., AlCl₃) Catalyst->Electrophile_Generation Electrophile_Generation->Sigma_Complex Electrophilic Attack 4-chloro-o-cresol 4-chloro-o-cresol Sigma_Complex->4-chloro-o-cresol Deprotonation 6-chloro-o-cresol 6-chloro-o-cresol Sigma_Complex->6-chloro-o-cresol Deprotonation Byproducts Byproducts (e.g., HCl, SO₂) Sigma_Complex->Byproducts Deprotonation

Caption: General mechanism of o-cresol chlorination.

Experimental Protocols

Protocol 1: Para-Selective Chlorination of o-Cresol using Sulfuryl Chloride and a Lewis Acid Catalyst

This protocol focuses on the synthesis of 4-chloro-o-cresol, a commercially valuable isomer. The use of sulfuryl chloride in the presence of a Lewis acid like aluminum chloride enhances the selectivity for the para-product.[1]

Materials:

  • o-Cresol

  • Sulfuryl chloride (SO₂Cl₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) (optional, for solid starting materials)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place o-cresol (100 mmol). If the o-cresol is solid, it can be gently melted or dissolved in a minimal amount of dichloromethane.

  • Catalyst Addition: Add aluminum chloride (e.g., 500 mg for a 100 mmol scale reaction) to the stirred o-cresol.[1]

  • Addition of Chlorinating Agent: Cool the mixture in an ice bath. Slowly add sulfuryl chloride (105-110 mmol) dropwise from the dropping funnel over a period of 2 hours, maintaining the reaction temperature at 20°C.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and water.

    • If a solvent was used, separate the organic layer. If no solvent was used, extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by recrystallization to obtain pure 4-chloro-o-cresol.

Protocol 2: Synthesis of 6-chloro-o-cresol

The synthesis of 6-chloro-o-cresol often involves the chlorination of o-cresol with chlorine gas. The separation of 6-chloro-o-cresol from unreacted o-cresol can be challenging due to their similar boiling points. A multi-step process involving fractional distillation and subsequent chlorination of the o-cresol/6-chloro-o-cresol mixture can be employed.[5]

Materials:

  • o-Cresol

  • Chlorine (Cl₂) gas

  • Reaction vessel with gas inlet and outlet

  • Fractional distillation apparatus

Procedure:

  • Initial Chlorination: Treat o-cresol with 0.9 to 0.99 moles of chlorine per mole of o-cresol at a temperature between 35°C and 60°C.[5] This produces a mixture of 4-chloro-o-cresol, 6-chloro-o-cresol, dichloro-o-cresols, and unreacted o-cresol.

  • Fractional Distillation: Subject the reaction mixture to fractional distillation to separate a fraction consisting mainly of 6-chloro-o-cresol and unreacted o-cresol.[5]

  • Secondary Chlorination: Treat the collected fraction with chlorine in a 1:1 molar ratio to the remaining o-cresol at 35-60°C to convert the unreacted o-cresol to chlorinated products.[5]

  • Final Purification: The resulting mixture is then subjected to another fractional distillation to isolate substantially pure 6-chloro-o-cresol.[5]

Data Presentation: Catalytic Systems for Para-Selective Chlorination

The following table summarizes various catalytic systems that have been developed to enhance the para-selectivity in the chlorination of o-cresol using sulfuryl chloride.

Catalyst/AdditiveCo-catalyst/ActivatorReaction Conditionspara/ortho RatioReference
Diphenyl sulfide (Ph₂S)Aluminum chloride (AlCl₃)Room Temperature, 4h~20[1]
2,6-DithiaheptaneAluminum chloride (AlCl₃)20°C, 4h~40[1]
Poly(alkylene sulfide)s (short spacers)Aluminum chloride (AlCl₃)20°CHigh (e.g., 53.3)[2]
Merrifield resin-bound o-cresol-Dichloromethane, 25°C~50[1][2][4]
Aluminum-pillared montmorillonite-2,2,4-trimethylpentane6.1[2]

Analytical Methods for Product Characterization

Accurate monitoring and characterization of the reaction products are essential for optimizing the chlorination of o-cresol.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a standard method for separating and quantifying the isomers of chlorinated o-cresol.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is another effective technique for analyzing the reaction mixture.[6][7] Derivatization of the cresol isomers to their acetates can sometimes improve separation.[8]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the purified products.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the products.

Safety Precautions

The chlorination of o-cresol involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][10]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of toxic vapors of o-cresol, chlorinating agents, and chlorinated products.[9]

  • Handling of Reagents:

    • o-Cresol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[9][11]

    • Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

    • Chlorine Gas: A highly toxic and corrosive gas. Requires specialized handling procedures and equipment.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

  • Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.[12] In case of skin contact, immediately flush the affected area with copious amounts of water.[13]

References

Application Notes & Protocols: The Role and Analysis of 2,4-Dichloro-6-methylphenol as a Preservative in Pesticide Formulations

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application and analysis of 2,4-Dichloro-6-methylphenol in pesticide formulations.

Abstract

Pesticide formulations are complex chemical mixtures that require protection against microbial degradation to ensure shelf-life stability and efficacy. This compound is a halogenated phenolic compound widely recognized for its potent, broad-spectrum antimicrobial properties.[1] Its primary function within a pesticide formulation is not as an active ingredient for pest control, but as a crucial preservative (biocide). It effectively prevents the growth of bacteria and fungi that can contaminate and degrade aqueous-based formulations, such as suspension concentrates (SC) and emulsion in water (EW) types. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its incorporation and subsequent analysis in pesticide formulations.

Introduction: The Rationale for Preservatives in Pesticide Formulations

Modern pesticide formulations, particularly water-based systems, are susceptible to microbial contamination. Bacteria and fungi can utilize the various organic components (e.g., surfactants, thickeners) as a nutrient source, leading to several critical failures:

  • Degradation of Active Ingredient (AI): Microbial metabolism can break down the primary pesticidal compound, reducing the product's efficacy.

  • Physical Instability: Microbial growth can alter the formulation's rheology, causing phase separation, viscosity changes, and clogging of spray nozzles.

  • Gas Production: Certain microbes can produce gas, leading to pressure buildup in sealed containers, creating a significant safety hazard.

  • Generation of Foul Odors: Contamination often results in unpleasant odors, leading to product rejection.

The inclusion of a robust antimicrobial agent is therefore a non-negotiable aspect of formulation development. This compound serves this purpose by providing long-term protection against a wide range of common spoilage microorganisms.

Physicochemical Properties of this compound

A thorough understanding of the preservative's properties is essential for its effective use in formulation and for developing accurate analytical methods.

PropertyValueSource(s)
CAS Number 1570-65-6[1][2][3][4]
Molecular Formula C₇H₆Cl₂O[1][2][3][4]
Molecular Weight 177.02 g/mol [2][3][5]
Appearance White to off-white crystalline powder/solid[1]
IUPAC Name This compound[2][6][7]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone)[1]

Mechanism of Antimicrobial Action

This compound, like other chlorinated phenols, exerts its biocidal effect primarily through the disruption of microbial cellular integrity and function. The lipophilic nature of the molecule allows it to partition into the lipid-rich cell membranes of bacteria and fungi.

The key mechanisms are:

  • Membrane Disruption: The compound integrates into the cell membrane, altering its structure and increasing its permeability. This disrupts the essential functions of the membrane, such as maintaining electrochemical gradients and regulating the transport of substances.

  • Enzyme Inhibition: Once inside the cell, it can denature critical proteins and inhibit essential enzymes, effectively halting metabolic processes and leading to cell death.[1]

cluster_0 Microbial Cell Membrane Cell Membrane Disruption Loss of Cellular Integrity Membrane->Disruption Disrupts structure & increases permeability Enzymes Essential Enzymes Inactivation Cell Death Enzymes->Inactivation Metabolic Arrest DCM This compound DCM->Membrane Partitions into lipid bilayer DCM->Enzymes Inhibits function

Mechanism of antimicrobial action.

Safety & Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][8]

    • H315: Causes skin irritation.[2][8]

    • H318: Causes serious eye damage.[2][8]

    • H335: May cause respiratory irritation.[2][8]

  • Precautionary Measures:

    • Work in a well-ventilated area or chemical fume hood.[1][9]

    • Wear appropriate Personal Protective Equipment (PPE):

      • Eye Protection: Chemical safety goggles or a face shield.[9]

      • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[8]

      • Body Protection: Laboratory coat.[9]

    • Avoid breathing dust.[1] Wash hands thoroughly after handling.[1]

    • Refer to the Safety Data Sheet (SDS) for complete information before use.

Experimental Protocols

Protocol 1: Preparation of a Model Suspension Concentrate (SC) Formulation

This protocol describes the preparation of a 100g batch of a generic SC formulation, incorporating this compound as a preservative.

Rationale: The order of addition is critical. Wetting and dispersing agents are added first to coat the active ingredient particles. The preservative is added to the aqueous phase to ensure its homogeneous distribution and protect the system from the outset.

Materials & Equipment:

  • Technical grade active ingredient (AI), e.g., a fungicide (particle size < 5 µm)

  • This compound (DCM)

  • Propylene Glycol (antifreeze)

  • Wetting agent (e.g., Sodium dodecylbenzenesulfonate)

  • Dispersing agent (e.g., Polymeric dispersant)

  • Antifoam agent (e.g., Silicone-based emulsion)

  • Thickener (e.g., Xanthan gum)

  • Deionized water

  • High-shear mixer and/or bead mill

  • Analytical balance, beakers, magnetic stirrer

Procedure:

  • Prepare the Mill Base: a. In a beaker, combine 40.0 g of deionized water, 10.0 g of propylene glycol, 2.0 g of the wetting agent, and 4.0 g of the dispersing agent. b. Mix until all components are fully dissolved. c. Add 0.5 g of the antifoam agent and 0.2 g of this compound. Stir to dissolve/disperse. d. Slowly add 40.0 g of the AI powder to the aqueous phase under constant agitation to form a slurry.

  • Milling: a. Transfer the slurry to a bead mill. b. Mill the suspension until the desired particle size distribution is achieved (typically D90 < 10 µm). This step is crucial for the physical stability of the final product.

  • Final Formulation (Let-Down): a. Prepare the thickener solution by slowly dispersing 0.3 g of Xanthan gum into 3.0 g of deionized water under high shear. b. Transfer the milled concentrate to a mixing vessel. c. Slowly add the pre-hydrated thickener solution to the milled base under gentle agitation. d. Continue mixing for 30 minutes until the formulation is homogeneous and has reached the target viscosity. e. Transfer the final product to a suitable storage container.

Protocol 2: Quality Control - Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust HPLC-UV method for quantifying the concentration of this compound in the prepared formulation. This serves as a self-validating check to confirm the correct amount was added and remains stable post-formulation.

Start Start: Obtain SC Formulation Sample Weigh Accurately weigh ~1g of formulation into a 50 mL volumetric flask Start->Weigh Dilute Dilute to volume with Acetonitrile/Water (80:20 v/v). Mix thoroughly. Weigh->Dilute Filter Filter sample through a 0.45 µm PTFE syringe filter Dilute->Filter Inject Inject sample onto HPLC system Filter->Inject Analyze Analyze Data: Compare peak area against calibration curve Inject->Analyze Report Report Result: Concentration of DCM (w/w) Analyze->Report

Workflow for HPLC quantification.

Instrumentation & Conditions:

  • HPLC System: With UV-Vis Detector

  • Column: C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm[10]

Procedure:

  • Preparation of Stock Standard (1000 µg/mL): a. Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with acetonitrile.

  • Preparation of Calibration Standards: a. Perform serial dilutions of the stock standard with the mobile phase to prepare a series of calibration standards. A suggested range is 5, 10, 25, 50, and 100 µg/mL.

  • Preparation of Formulation Sample: a. Accurately weigh approximately 1.0 g of the SC formulation into a 50 mL volumetric flask. Record the exact weight. b. Add approximately 40 mL of acetonitrile, cap, and sonicate for 15 minutes to extract the analyte and break down the formulation matrix. c. Allow the solution to return to room temperature and dilute to volume with acetonitrile. Mix thoroughly. d. Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the calibration standards, followed by the sample preparations. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.999. d. Calculate the concentration of this compound in the formulation sample using the calibration curve and the sample weight.

Protocol 3: Accelerated Storage Stability Testing

This protocol assesses the chemical and physical stability of the formulation under accelerated conditions, which is used to predict its shelf life.

Rationale: Storing the product at elevated temperatures accelerates potential degradation reactions and physical changes.[11] A low-temperature test is also vital to check for issues like crystallization or phase separation in colder climates.[11]

Procedure:

  • Initial Analysis (Time Zero): a. Before storage, analyze the formulation for the initial concentration of this compound using the HPLC method in Protocol 2. b. Record physical observations: appearance, color, pH, viscosity, and particle size distribution.

  • High-Temperature Storage: a. Place a sealed container of the formulation in an oven maintained at 54 ± 2 °C for 14 days. This is a standard condition recommended in FAO/WHO specifications.[11]

  • Low-Temperature Storage: a. Place a separate sealed container of the formulation in a chamber maintained at 0 ± 2 °C for 7 days.[11] b. After 7 days, allow the sample to return to room temperature and examine for any physical changes (e.g., crystal formation, separation).

  • Post-Storage Analysis: a. After the storage period, allow the high-temperature sample to cool to room temperature. b. Re-homogenize the samples by gentle inversion. c. Re-analyze the samples for the concentration of this compound using the HPLC method. d. Repeat all physical observation tests performed at Time Zero.

Data Interpretation & Acceptance Criteria

The results from the stability study are compared against established specifications.

ParameterAcceptance CriteriaRationale
Appearance No phase separation, crystallization, or significant color change.Ensures the product remains physically stable and aesthetically acceptable.
2,4-DCM Content ≤ 5% degradation relative to the Time Zero value.Confirms the chemical stability of the preservative.
pH Change Change of ≤ 1.0 pH unit.A significant pH shift can indicate chemical degradation or microbial activity.
Physical Properties Viscosity and particle size should remain within predefined specification limits.Ensures the product maintains its intended application performance.

Successful completion of these tests provides confidence in the formulation's ability to remain stable and protected from microbial growth throughout its intended shelf life.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-methylphenol (4,6-dichloro-o-cresol), a key intermediate in the manufacturing of various fine chemicals. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in fundamental chemical principles and validated by field-proven insights to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, which typically involves the electrophilic chlorination of o-cresol.

Q1: My overall yield is consistently low. What are the primary factors affecting the yield and how can I mitigate them?

Low yield is a frequent issue stemming from several factors, including incomplete conversion, formation of undesired byproducts, and mechanical losses during workup and purification.

Root Cause Analysis & Corrective Actions:

  • Incomplete Reaction: The chlorination of o-cresol is a stepwise process. Insufficient chlorinating agent or suboptimal reaction time can lead to a mixture rich in starting material and monochlorinated intermediates (4-chloro-o-cresol and 6-chloro-o-cresol).

    • Solution: Ensure the stoichiometry of the chlorinating agent is appropriate for dichlorination. A molar ratio of slightly over 2.0 (e.g., 2.1-2.2 equivalents) of sulfuryl chloride (SO₂Cl₂) to o-cresol is recommended to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Suboptimal Catalyst Activity: Lewis acid catalysts like Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) are crucial for activating the chlorinating agent.[1] Their activity can be compromised by moisture.

    • Solution: Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acid catalysts. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Side Reactions: The primary competing reactions are the formation of isomeric monochloro and dichloro-cresols and over-chlorination to trichloro-methylphenol. At elevated temperatures, unwanted side reactions can increase.[2]

    • Solution: Maintain strict temperature control. The reaction is typically exothermic. Slow, dropwise addition of the chlorinating agent to the solution of o-cresol and catalyst at a controlled temperature (e.g., 20-30°C) is critical.[3] This minimizes temperature spikes that can lead to reduced selectivity and byproduct formation.

  • Product Loss During Workup: The product is often isolated by quenching the reaction, followed by extraction and distillation. Significant product can be lost during these steps if not performed carefully.

    • Solution: After quenching the reaction (e.g., with cold water or ice), ensure thorough extraction with a suitable organic solvent. During distillation, use a fractionating column to carefully separate the desired this compound from lower-boiling monochlorinated isomers and higher-boiling trichlorinated byproducts.

Q2: I am observing significant amounts of the wrong isomers. How can I improve the regioselectivity for the 4,6-dichloro product?

Regioselectivity is governed by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring and influenced heavily by the reaction conditions. Both groups are ortho-, para-directing. The primary challenge in chlorinating o-cresol is controlling substitution to favor the desired 4- and 6-positions.

Strategies for Enhancing Regioselectivity:

  • Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is generally preferred over molecular chlorine (Cl₂) for laboratory-scale synthesis as it is easier to handle and can offer better selectivity, especially when paired with an appropriate catalyst system.[4]

  • Catalyst System: The choice and amount of catalyst are critical. While standard Lewis acids like AlCl₃ are effective, specialized catalyst systems have been developed to enhance para-selectivity in the initial chlorination step.[5] For dichlorination, the goal is to control the second addition.

    • Protocol Insight: Using a combination of a Lewis acid (0.5-2% by weight) and a co-catalyst like dried fuller's earth can improve the desired isomer ratio.[3] The porous structure of the co-catalyst can influence the steric environment of the reaction.

  • Temperature and Solvent: Lower temperatures generally favor higher selectivity. Solvents can also play a role; non-polar solvents are common, but the optimal choice may depend on the specific catalyst system employed. A temperature range of 20-75°C is often cited, with the lower end of this range being preferable for initial control.[3]

Q3: The final product is difficult to purify. What are the best practices for purification?

Purification is challenging due to the close boiling points of the various chlorinated cresol isomers.

Recommended Purification Workflow:

  • Neutralization and Extraction: After the reaction is complete, quench the mixture by carefully adding it to ice water. This will decompose the catalyst and any remaining SO₂Cl₂. Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) and extract the organic components with a solvent like dichloromethane or diethyl ether.

  • Washing: Wash the organic extract with water and then brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Fractional Distillation: The most effective method for separating the isomers is vacuum fractional distillation. The boiling points of the main components are different enough to allow for separation with an efficient fractionating column.

  • Recrystallization (Optional): If the distilled product still contains impurities, recrystallization can be an effective final purification step. Petroleum ether is a suitable solvent for this purpose.[6]

Compound Boiling Point (°C) Notes
o-Cresol~191Starting Material
4-Chloro-o-cresol~224Monochloro Isomer
6-Chloro-o-cresol~218Monochloro Isomer[7]
This compound ~235-238 Desired Product

Table 1: Boiling points of relevant compounds, highlighting the need for efficient fractional distillation.

Experimental Workflow & Visualization

The following diagram illustrates the synthesis pathway from o-cresol to this compound, highlighting critical control points and potential side products.

Synthesis_Workflow Start o-Cresol (Starting Material) Reagents + 2.1 eq. SO₂Cl₂ + Lewis Acid (AlCl₃) Reaction Controlled Chlorination (20-30°C, Anhydrous) Start->Reaction Reagents->Reaction Add Slowly Intermediate1 4-Chloro-o-cresol (Monochloro Intermediate) Reaction->Intermediate1 1st Chlorination (Major) Intermediate2 6-Chloro-o-cresol (Monochloro Isomer) Reaction->Intermediate2 1st Chlorination (Minor) SideProduct1 Trichloro-o-cresol (Over-chlorination) Reaction->SideProduct1 Excess SO₂Cl₂/ High Temp Product This compound (Desired Product) Intermediate1->Product 2nd Chlorination Intermediate2->Product 2nd Chlorination Purification Workup & Purification (Distillation) Product->Purification Final Pure Product Purification->Final

Caption: Synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for this synthesis? The most common and economically viable starting material is o-cresol (2-methylphenol).[3]

Q2: Why is sulfuryl chloride (SO₂Cl₂) recommended over chlorine gas (Cl₂)? Sulfuryl chloride is a liquid that is easier and safer to measure and handle in a laboratory setting compared to gaseous chlorine. It often provides better regioselectivity and cleaner reactions, decomposing into sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed.[4]

Q3: What is the role of the Lewis acid catalyst? The Lewis acid (e.g., AlCl₃) polarizes the S-Cl bond in sulfuryl chloride, making the chlorine atom more electrophilic and facilitating the electrophilic aromatic substitution reaction on the electron-rich phenol ring.[1]

Q4: What are the critical safety precautions for this reaction? This reaction should be performed in a well-ventilated fume hood.

  • Sulfuryl chloride (SO₂Cl₂): Is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen Chloride (HCl): This is a corrosive gas byproduct. The reaction setup should include a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl.

  • This compound: This compound is harmful if swallowed and causes skin and eye irritation.[8][9][10] Handle with care.

Q5: How can I monitor the progress of the reaction? Gas Chromatography (GC) is the most effective method for quantitative analysis, allowing you to track the disappearance of the starting material (o-cresol) and the appearance of monochlorinated intermediates and the final dichlorinated product. Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction's progress.

Detailed Experimental Protocol

This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

  • o-Cresol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Gas trap

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Purge the entire system with an inert gas.

  • Reagent Preparation: In the flask, dissolve o-cresol (1.0 eq.) and a catalytic amount of anhydrous AlCl₃ (approx. 0.02 eq.) in the anhydrous solvent.

  • Chlorination: Fill the dropping funnel with sulfuryl chloride (2.1 eq.). Begin adding the SO₂Cl₂ dropwise to the stirred o-cresol solution. Maintain the reaction temperature between 20-30°C using an ice bath as needed to control the exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by periodically taking small aliquots and analyzing them by TLC or GC until the starting material and monochloro-intermediates are consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum fractional distillation to isolate the pure this compound.

References

Overcoming poor solubility of 2,4-Dichloro-6-methylphenol in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-Dichloro-6-methylphenol

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the common experimental challenge of this compound's poor aqueous solubility. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation of your solutions for accurate and reproducible results.

Section 1: Understanding the Core Challenge: Physicochemical Properties

This section addresses the fundamental properties of this compound that contribute to its low water solubility.

FAQ 1: Why is this compound so difficult to dissolve in aqueous solutions?

The poor aqueous solubility of this compound is a direct consequence of its molecular structure (C₇H₆Cl₂O).[1][2][3] The molecule consists of a benzene ring, which is inherently hydrophobic (water-repelling). The presence of two chlorine atoms and a methyl group further increases its lipophilicity, making it more favorable to dissolve in non-polar, organic solvents than in polar solvents like water.[1] While the phenolic hydroxyl (-OH) group can form hydrogen bonds with water, its contribution is outweighed by the large, non-polar character of the rest of the molecule.

FAQ 2: What are the key physicochemical properties I should be aware of?

Understanding the fundamental properties of this compound is the first step in developing a successful solubilization strategy.

PropertyValueSource(s)
Chemical Formula C₇H₆Cl₂O[2][3][4]
Molecular Weight 177.02 g/mol [2][4]
Appearance White to off-white crystalline powder[1]
Aqueous Solubility Sparingly soluble / Slightly soluble[1][5]
Organic Solvent Solubility Soluble in ethanol, acetone[1]
Primary Hazards Harmful if swallowed, skin/eye irritant[2][6]

Section 2: Troubleshooting & Solubilization Strategies

This section provides a series of troubleshooting guides in a question-and-answer format to directly address common issues encountered during solution preparation.

FAQ 3: I need to prepare a high-concentration stock solution. Can I use a pure organic solvent?

Yes, this is the most common and recommended first step. Preparing a concentrated stock solution in a water-miscible organic solvent allows you to accurately and easily dispense small volumes for dilution into your final aqueous experimental medium.

Causality: Solvents like Dimethyl Sulfoxide (DMSO), ethanol, or acetone effectively dissolve this compound due to the "like dissolves like" principle.[1][7] The non-polar characteristics of these solvents can overcome the crystal lattice energy of the solid compound and successfully solvate the hydrophobic molecule.

start Weigh Compound solvent Select Water-Miscible Organic Solvent (e.g., DMSO) start->solvent 1 dissolve Add Solvent & Dissolve (Vortex/Sonicate if needed) solvent->dissolve 2 store Store at -20°C in airtight vial dissolve->store 3

Caption: Workflow for organic stock solution preparation.

  • Safety First: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the solid compound in a chemical fume hood.[8]

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 100 mM solution (MW = 177.02 g/mol ): Mass = 0.1 mol/L * 0.001 L * 177.02 g/mol = 0.0177 g = 17.7 mg

  • Weighing: Accurately weigh 17.7 mg of this compound powder and place it in a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex thoroughly. If needed, use a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store in tightly sealed vials at -20°C.

FAQ 4: My compound precipitates when I dilute the organic stock into my aqueous buffer/media. What should I do?

This is a common problem that occurs when the concentration of the organic solvent is insufficient to keep the hydrophobic compound dissolved in the final aqueous solution. Several strategies can overcome this.

start Compound Precipitates in Aqueous Media q1 Is pH adjustment compatible with my experiment? start->q1 ph_adj Strategy 1: pH Adjustment q1->ph_adj Yes q2 Can my experiment tolerate co-solvents? q1->q2 No cosolvent Strategy 2: Co-solvent System q2->cosolvent Yes q3 Are excipients like surfactants or cyclodextrins permissible? q2->q3 No micelle Strategy 3: Surfactant (Micellar) Solubilization q3->micelle Yes cyclo Strategy 4: Cyclodextrin Complexation q3->cyclo Yes end Re-evaluate Experiment q3->end No

Caption: Decision tree for selecting a solubilization strategy.

Strategy 1: pH Adjustment

Causality: this compound is a weak acid.[9] Increasing the pH of the aqueous solution above its pKa will deprotonate the phenolic hydroxyl group, forming a negatively charged phenolate salt. This ionized form is significantly more polar and thus more soluble in water.[5][9][10] The solubility of phenolic compounds often increases dramatically at alkaline pH values.[10][11]

  • Prepare a concentrated stock solution in a minimal amount of ethanol or 1N NaOH.

  • Add this stock dropwise to your aqueous buffer while stirring vigorously.

  • Monitor the pH of the final solution using a calibrated pH meter.

  • Adjust the pH upwards by adding small increments of a dilute base (e.g., 0.1N NaOH) until the compound fully dissolves.

  • Validation: Visually inspect for clarity. Be aware that high pH can accelerate the degradation of some phenolic compounds, so this method is best for experiments of shorter duration.[9]

Strategy 2: Using Co-solvents

Causality: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[12][13] This reduction in polarity makes the solvent more "hospitable" to hydrophobic molecules, preventing them from precipitating out of the solution.[12][14] This is one of the most widely used methods in pharmaceutical formulation.[15][16]

Co-solventTypical Final Conc.Notes
DMSO < 0.5% (v/v)Can be cytotoxic at higher concentrations.
Ethanol < 1.0% (v/v)Generally well-tolerated by many cell lines.
Polyethylene Glycol 400 (PEG 400) 1-10% (v/v)A low-toxicity polymer often used in formulations.[14]
Propylene Glycol 1-10% (v/v)Another common, low-toxicity formulation excipient.[12]
  • Prepare a high-concentration stock solution in 100% DMSO or ethanol as previously described.

  • In a separate tube, prepare your final solvent system by mixing the co-solvent (e.g., PEG 400) with your aqueous buffer/media. For example, create a 10% PEG 400 solution in phosphate-buffered saline (PBS).

  • Add the required volume of the concentrated organic stock solution dropwise into the co-solvent/buffer mixture while vortexing to ensure rapid dispersion.

  • Validation: Ensure the final concentration of the initial organic solvent (e.g., DMSO) is below the tolerance limit for your specific experiment (e.g., <0.5% for sensitive cell assays).

Strategy 3: Surfactant (Micellar) Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[17][18] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble this compound partitions into the hydrophobic core, effectively encapsulating it and allowing it to be dispersed in the aqueous solution.[19][20]

  • Prepare a stock solution of a biocompatible, non-ionic surfactant like Tween® 80 (e.g., 10% w/v in water).

  • Prepare a concentrated stock of this compound in ethanol.

  • In a clean vial, add the required amount of the surfactant stock to your aqueous buffer.

  • Slowly add the ethanolic drug stock to the surfactant-containing buffer while stirring. The surfactant micelles will form around the drug molecules.

  • Allow the solution to equilibrate for 15-30 minutes.

  • Validation: The final solution should be clear. Note that surfactants can interfere with certain biological assays, so an appropriate vehicle control (buffer + surfactant) is critical.

Strategy 4: Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone, with a hydrophobic interior and a hydrophilic exterior.[21][22] The hydrophobic this compound molecule can fit inside the cyclodextrin cavity, forming a stable, water-soluble "inclusion complex".[23][24] This complex masks the hydrophobic nature of the drug, significantly enhancing its aqueous solubility.[21][22] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer even greater solubility and are widely used in pharmaceuticals.[22]

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v). Warming the solution slightly can aid in dissolving the cyclodextrin.

  • Add an excess amount of solid this compound powder directly to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved solid.

  • Validation: The resulting clear filtrate is your saturated stock solution. The concentration of this stock should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy) before use in experiments.

Section 3: Safety & Best Practices

FAQ 5: What are the critical safety precautions for handling this compound?

This compound is a hazardous substance. Always consult the latest Safety Data Sheet (SDS) before handling.[8]

  • Engineering Controls: Always handle the solid powder and concentrated solutions in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a protective lab coat.[6][8]

  • Handling: Avoid creating dust.[8] Avoid contact with skin, eyes, and clothing.

  • Toxicity: The compound is harmful if swallowed and causes skin and severe eye irritation.[2][25]

References

Minimizing by-product formation in the synthesis of 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Dichloro-6-methylphenol. This resource is designed for researchers, chemists, and process development professionals to address common challenges and optimize the synthesis, with a primary focus on minimizing by-product formation. The guidance provided herein is based on established principles of organic chemistry and practical, field-proven insights.

Introduction: The Challenge of Selective Chlorination

This compound is a valuable compound utilized as an antiseptic and preservative, where its efficacy is contingent on its purity.[1] The standard synthesis route involves the direct, sequential electrophilic chlorination of o-cresol (2-methylphenol).

While seemingly straightforward, this reaction presents a significant selectivity challenge. The starting material, o-cresol, possesses two activating groups—a strongly activating hydroxyl (-OH) group and a weakly activating methyl (-CH3) group. The hydroxyl group directs electrophilic attack to the ortho (position 6) and para (position 4) positions, which are the desired sites for dichlorination. However, controlling the reaction to stop precisely at the dichlorinated stage, without forming isomeric mono-chloro intermediates or over-chlorinated tri-chloro species, requires careful optimization. This guide provides a framework for troubleshooting and controlling this delicate process.

A note on nomenclature: The target compound, CAS 1570-65-6, is commonly referred to as this compound. The systematic IUPAC name is 4,6-dichloro-2-methylphenol. This guide will use the common name for consistency.[2][3]

Section 1: Understanding the Reaction Pathway

The synthesis is an electrophilic aromatic substitution. The reaction proceeds sequentially, with the formation of monochlorinated intermediates being a key step. Understanding the potential pathways is the first step in controlling the outcome.

Reaction_Pathway Start o-Cresol (2-Methylphenol) Mono_p 4-Chloro-2-methylphenol (Mono-chloro By-product) Start->Mono_p + 1 eq. Cl+ Mono_o 6-Chloro-2-methylphenol (Mono-chloro By-product) Start->Mono_o + 1 eq. Cl+ Degradation Oxidative Degradation Products (Quinones, etc.) Start->Degradation Harsh Conditions (High Temp, Excess Oxidant) Target This compound (Desired Product) Mono_p->Target + 1 eq. Cl+ (at C6) Mono_p->Degradation Harsh Conditions (High Temp, Excess Oxidant) Mono_o->Target + 1 eq. Cl+ (at C4) Mono_o->Degradation Harsh Conditions (High Temp, Excess Oxidant) Over 2,4,5-Trichloro-6-methylphenol (Over-chlorination By-product) Target->Over + 1 eq. Cl+ (Excess Reagent) Target->Degradation Harsh Conditions (High Temp, Excess Oxidant)

Caption: Reaction scheme for the chlorination of o-cresol.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final product is a complex mixture of mono-, di-, and tri-chlorinated species. How can I improve the yield of the desired dichlorinated product?

A: This is the most frequent challenge and it points directly to a lack of reaction control, primarily concerning stoichiometry and monitoring.

  • Causality: The relative rates of the first and second chlorination are not infinitely different. As the concentration of monochlorinated intermediates builds, they begin to compete with the remaining starting material for the chlorinating agent. Similarly, as the desired dichlorinated product forms, it can be further chlorinated if excess reagent and sufficient time are provided.

  • Solution:

    • Precise Stoichiometry: Use a slight excess, but not a large excess, of the chlorinating agent. Start with 2.05 to 2.10 molar equivalents. An agent like sulfuryl chloride (SO₂Cl₂) is preferable to chlorine gas as its liquid form allows for precise, slow addition via a syringe pump, preventing localized areas of high concentration.[4]

    • Reaction Monitoring: Do not run the reaction for a fixed time. Actively monitor its progress every 20-30 minutes using a suitable technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The goal is to halt the reaction (quench) at the point where the concentration of the desired product is maximized, and the formation of the trichlorinated by-product begins to accelerate.

Q2: I am observing a significant amount of monochlorinated by-products, but the reaction seems to have stalled. How do I drive it to completion without generating other impurities?

A: This issue suggests the reaction lacks sufficient activation energy or has an insufficient amount of the chlorinating agent.

  • Causality: The second chlorination step is generally slower than the first because the newly added electron-withdrawing chlorine atom deactivates the ring slightly. If the temperature is too low or the reaction time is too short, the reaction may stall at the intermediate stage.

  • Solution:

    • Verify Stoichiometry: Ensure at least 2.0 molar equivalents of the chlorinating agent have been added.

    • Controlled Temperature Increase: If the reaction has stalled at a low temperature (e.g., 0-5 °C), allow it to slowly warm to room temperature. This often provides the necessary energy to push the reaction to the dichlorinated state. Avoid aggressive heating, which can lead to degradation.

    • Extended Reaction Time: Continue monitoring for an extended period. Some reactions simply require more time to reach completion.

Q3: My reaction mixture is turning dark brown or black, and the final yield is very low. What is causing this degradation?

A: Dark coloration is a classic sign of oxidative side reactions or polymerization. Phenols are susceptible to oxidation, which can be exacerbated by the reaction conditions.

  • Causality: Chlorinating agents are oxidants. Under harsh conditions (high temperature, presence of strong Lewis acids, exposure to UV light with Cl₂), they can oxidize the phenol to form colored quinone-type species or even trigger ring cleavage.[5]

  • Solution:

    • Maintain Low Temperatures: Initiate the reaction at a low temperature (0-5 °C) and maintain it throughout the addition of the chlorinating agent.

    • Use an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere minimizes contact with atmospheric oxygen, reducing oxidative degradation.

    • Select a Milder Catalyst: If a catalyst is used, consider weaker options. While strong Lewis acids like AlCl₃ can accelerate the reaction, they can also promote side reactions.[4] Sometimes, no catalyst is necessary if a reactive chlorinating agent like SO₂Cl₂ is used.

Q4: What is the best chlorinating agent for this synthesis: Cl₂, SO₂Cl₂, or NCS?

A: The choice depends on scale, available equipment, and desired level of control.

Chlorinating AgentProsConsRecommendation
Chlorine (Cl₂) Gas Inexpensive, highly reactive.Difficult to handle and measure accurately on a lab scale; can lead to radical side reactions.Suitable for large-scale industrial processes with specialized equipment. Not recommended for lab-scale research due to handling difficulties.
Sulfuryl Chloride (SO₂Cl₂) Liquid, easy to measure and add controllably; good selectivity; by-products (SO₂ and HCl) are gases and easily removed.[4]Highly corrosive and moisture-sensitive; reacts vigorously with water.Highly recommended for lab-scale synthesis due to its excellent control and selectivity.
N-Chlorosuccinimide (NCS) Solid, easy to handle; generally provides good selectivity.More expensive; reaction can sometimes be slower; introduces succinimide into the workup.A viable but often slower and more costly alternative to SO₂Cl₂.

Q5: How can I effectively separate the desired product from the monochloro and trichloro by-products?

A: Purification relies on exploiting the differences in physical properties between the components.

  • Causality: The addition of chlorine atoms systematically increases the molecular weight and generally raises the boiling point of the compounds. Polarity differences can also be exploited.

  • Solution:

    • Fractional Distillation under Vacuum: This is often the most effective method for separating chlorinated phenols. The difference in boiling points between the mono-, di-, and tri-chlorinated species is usually sufficient for good separation, and performing it under vacuum prevents thermal degradation.

    • Column Chromatography: For smaller scales or when distillation is not feasible, silica gel chromatography can be effective. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically elute the least polar compound first (often the trichloro- species) followed by the dichloro- and then the more polar monochloro- species.

    • Recrystallization: If a solid product is obtained and is sufficiently pure (>90%), recrystallization from a suitable solvent (e.g., ethanol/water or heptane) can be an excellent final polishing step to remove trace impurities.

Section 3: Recommended Protocol for Minimizing By-product Formation

This protocol uses sulfuryl chloride for its superior control. All operations must be conducted in a well-ventilated fume hood.

Materials:

  • o-cresol (2-methylphenol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a dropping funnel (or syringe pump), and a nitrogen inlet. Place the flask in an ice/water bath.

  • Dissolution: Dissolve 1.0 eq of o-cresol in anhydrous DCM (approx. 5-10 mL per gram of cresol).

  • Cooling: Cool the solution to 0-5 °C with stirring.

  • Reagent Addition: Add 2.05 eq of sulfuryl chloride (SO₂Cl₂) dropwise to the stirred solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. This slow, controlled addition is critical for selectivity.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress every 30 minutes by GC analysis of a quenched aliquot.

  • Quenching: Once the desired product concentration is maximized, cool the flask back down to 0 °C and slowly add 10% sodium sulfite solution to quench any unreacted SO₂Cl₂. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove HCl), water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by vacuum distillation or column chromatography to isolate the pure this compound.

Section 4: Analytical Workflow for Product & By-product Analysis

Accurate analysis is key to optimizing the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[6][7]

Analytical_Workflow A 1. Reaction Aliquot (~0.1 mL) B 2. Quench & Dilute (Add to NaHCO₃ soln, extract with Ethyl Acetate) A->B C 3. Inject into GC-MS B->C D 4. Data Analysis (Identify & Quantify Peaks) C->D

Caption: Workflow for GC-MS analysis of the reaction mixture.

Typical GC-MS Parameters & Data

The following table provides representative data for identifying the key components in your reaction mixture. Retention times are relative and will vary based on your specific system.

CompoundRelative Retention TimeKey Mass Fragments (m/z)Notes
o-Cresol1.00108, 107, 90, 77Starting Material
6-Chloro-2-methylphenol1.25144, 142, 107, 77Monochloro By-product
4-Chloro-2-methylphenol1.30144, 142, 127, 77Monochloro By-product
This compound 1.50 178, 176, 141, 115 Desired Product [3]
2,4,5-Trichloro-6-methylphenol1.75212, 210, 175, 147Over-chlorination By-product

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand the complexities you face when analyzing environmental samples with Liquid Chromatography-Mass Spectrometry (LC-MS). These matrices—be it water, soil, or sludge—are notoriously complex and can significantly impact the accuracy and reproducibility of your results. This guide is structured to provide direct answers and actionable protocols to help you identify, understand, and overcome matrix effects in your work.

Part 1: Frequently Asked Questions - The Fundamentals of Matrix Effects

This section addresses the foundational questions researchers frequently encounter.

Q1: What exactly are "matrix effects" in LC-MS analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This phenomenon can manifest in two ways:

  • Ion Suppression: A decrease in the analyte's signal intensity. This is the more common effect.[1][3]

  • Ion Enhancement: An increase in the analyte's signal intensity.[1][2]

These effects are not a result of poor instrument performance but rather a consequence of interferences within the ion source, directly impacting the accuracy and precision of quantitative analysis.[2][4]

Q2: Why are environmental samples so susceptible to matrix effects?

A: Environmental samples such as wastewater, soil extracts, and surface water are incredibly complex mixtures. They contain a high concentration of endogenous and exogenous substances that can interfere with the analysis of target compounds.[5] Common interfering components include:

  • Humic and fulvic acids

  • Inorganic salts

  • Surfactants

  • Lipids and other natural organic matter[5]

The sheer diversity and high concentration of these components make it highly probable that some will co-elute with your analytes of interest, leading to significant matrix effects.[5] The more complex the matrix, the greater the observed signal suppression. For instance, matrix effects in tap water are often minimal, while in wastewater influents, they can lead to signal suppression greater than 90%.[5]

Q3: What are the underlying causes of matrix effects in the ion source?

A: The mechanisms of matrix effects, particularly in Electrospray Ionization (ESI), are multifaceted. Co-eluting matrix components interfere with the analyte's ability to form gas-phase ions. Key proposed mechanisms include:

  • Competition for Charge: In the ESI droplet, there is a finite number of available charges. High concentrations of co-eluting matrix components can compete with the analyte for these charges, reducing the number of charged analyte ions that are ultimately detected.[1]

  • Changes in Droplet Properties: Less volatile compounds in the matrix can alter the physical properties of the ESI droplets, such as viscosity and surface tension.[2][6] This can hinder the solvent evaporation process, trapping the analyte within the droplet and preventing its release into the gas phase.[6]

  • Analyte Neutralization: Some matrix components, especially basic compounds, can deprotonate and neutralize the charged analyte ions in the gas phase, rendering them undetectable by the mass spectrometer.[4][6]

Below is a diagram illustrating the primary mechanism of ion suppression in an ESI source.

cluster_1 Gas Phase Ions Analyte Analyte+ Analyte_Gas Analyte+ Analyte->Analyte_Gas Successful Ionization Matrix Matrix+ Matrix_Gas Matrix+ Matrix->Matrix_Gas Competition MS_Inlet To Mass Analyzer Analyte_Gas->MS_Inlet Matrix_Gas->MS_Inlet Suppresses Analyte Signal

Caption: Mechanism of ion suppression via competition for charge.

Q4: What are the initial signs that my analysis is being compromised by matrix effects?

A: Several common issues during method development and validation can point towards the presence of matrix effects:

  • Poor Reproducibility: Inconsistent peak areas for the same concentration across different sample preparations.

  • Inaccurate Quantification: Results from spiked recovery experiments are significantly lower or higher than 100%.[4]

  • Non-linear Calibration Curves: Calibration curves prepared in the sample matrix are not linear, whereas curves prepared in a clean solvent are.

  • Shifting Retention Times: While primarily a chromatographic issue, severe matrix loading can sometimes impact analyte retention.

If you observe any of these issues, a systematic investigation into matrix effects is warranted.

Part 2: Troubleshooting Guide - Identifying and Quantifying Matrix Effects

Once you suspect matrix effects, the next step is to confirm and measure them. This section provides protocols for these diagnostic experiments.

Q: How can I qualitatively visualize where matrix effects occur in my chromatogram?

A: The Post-Column Infusion (PCI) experiment is the standard method for this purpose. It allows you to visualize the regions of your chromatographic run where ion suppression or enhancement occurs.[4]

Experimental Protocol: Post-Column Infusion (PCI)

Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • Syringe pump

  • T-connector

  • Standard solution of your analyte at a concentration that gives a stable, mid-range signal.

  • Blank matrix extract (prepared using your standard sample preparation method, but with a matrix free of your analyte).

  • Your LC-MS system.

Procedure:

  • System Setup:

    • Connect the outlet of your LC column to one inlet of the T-connector.

    • Connect the syringe pump, containing your analyte standard solution, to the second inlet of the T-connector.

    • Connect the outlet of the T-connector to the MS ion source.

  • Establish a Stable Signal:

    • Start the LC flow with your initial mobile phase conditions.

    • Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Monitor the analyte's signal in the MS. Adjust the standard concentration or infusion rate until you achieve a stable, flat baseline. This baseline represents 100% signal.

  • Analysis:

    • Once the signal is stable, inject a blank matrix extract onto the LC column and start your chromatographic gradient.

    • Continuously monitor the analyte's signal throughout the run.

  • Interpretation:

    • Dips or valleys in the stable baseline indicate regions of ion suppression .

    • Peaks or humps in the baseline indicate regions of ion enhancement .

By comparing the retention time of your analyte to the regions of suppression/enhancement, you can determine if co-elution is the source of your problem.[4]

Q: How can I put a number on the severity of my matrix effect?

A: A quantitative assessment is crucial for validating your method. This is typically done by comparing the analyte's response in a clean solvent to its response in a matrix extract.

Experimental Protocol: Quantitative Matrix Effect (ME) Calculation

Objective: To calculate the percentage of signal suppression or enhancement for a specific analyte in a given matrix.

Procedure:

  • Prepare Two Solutions:

    • Solution A (Solvent): Prepare a standard of your analyte in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-point of your calibration curve).

    • Solution B (Post-Extraction Spike): Take a blank matrix sample and process it through your entire sample preparation procedure. After the final step, spike the resulting extract with the analyte to the exact same final concentration as Solution A.

  • Analyze and Calculate:

    • Inject both solutions into the LC-MS system multiple times (n≥3).

    • Calculate the average peak area for each solution.

    • Use the following formula to determine the Matrix Effect percentage (ME%):

    ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100%

Data Interpretation: The resulting ME% value tells you the extent of the matrix effect.

ME (%) ValueInterpretationImpact on Quantification
100%No matrix effectNone
< 100%Ion SuppressionUnderestimation of analyte concentration
> 100%Ion EnhancementOverestimation of analyte concentration
< 50%Severe SuppressionHigh risk of inaccurate results

A value of 65% indicates that you are losing 35% of your signal due to ion suppression.[4] This quantitative data is essential for method validation reports and for justifying the need for mitigation strategies.

Part 3: Troubleshooting Guide - Mitigation and Correction Strategies

Once identified, matrix effects must be addressed. This can be done by either minimizing the interfering components or by correcting for their effect during data processing.

Q: How can I improve my sample preparation to reduce interferences?

A: Improving your sample preparation is one of the most effective ways to combat matrix effects.[1][7] The goal is to remove the interfering matrix components while efficiently recovering your analyte.

TechniquePrincipleProsCons for Environmental Samples
Sample Dilution Reduces the concentration of both analyte and matrix components.Simple, fast, and can be surprisingly effective.[8]Reduces analyte concentration, potentially below the limit of quantification (LOQ).[8]
Liquid-Liquid Extraction (LLE) Partitions analyte and interferences between two immiscible liquid phases based on polarity.Can provide a very clean extract.Can be labor-intensive and use large volumes of organic solvents.
Solid-Phase Extraction (SPE) Selectively adsorbs the analyte onto a solid sorbent, allowing interferences to be washed away.[9]Highly selective, high concentration factor, excellent for removing interferences.[10]Requires method development; can be more costly.

For complex environmental matrices, Solid-Phase Extraction (SPE) is often the most powerful tool for minimizing matrix effects.[1][10]

Experimental Protocol: Generic Solid-Phase Extraction (SPE) Workflow

Objective: To remove matrix interferences and concentrate the analyte prior to LC-MS analysis.

  • Conditioning: Pass a solvent (e.g., methanol) through the SPE cartridge to wet the sorbent and activate the functional groups.

  • Equilibration: Pass a solution similar to the sample's solvent (e.g., reagent water) through the cartridge to prepare it for the sample matrix.

  • Loading: Load the sample onto the cartridge. The analyte and some interferences will bind to the sorbent.

  • Washing: Pass a weak solvent through the cartridge to wash away weakly bound interferences while the analyte remains bound. This is a critical step for removing matrix components.

  • Elution: Pass a strong solvent through the cartridge to desorb and collect the purified analyte.

  • Evaporation & Reconstitution: Evaporate the elution solvent and reconstitute the analyte in a solvent compatible with your mobile phase.

Q: Can I solve matrix effect issues by changing my LC method?

A: Yes, chromatographic optimization can be a simple and effective strategy. The goal is to separate your analyte from the interfering matrix components.[1][8]

  • Improve Chromatographic Separation: Adjust the gradient, mobile phase composition, or switch to a higher-resolution analytical column to move the analyte's peak away from the regions of ion suppression identified in your PCI experiment.

  • Use a Divert Valve: Program the divert valve to send the highly contaminated early and late eluting portions of the run to waste, only directing the flow to the MS source during the retention time window of your analyte.[8] This keeps a large portion of the matrix components from ever entering the ion source.

  • Reduce Injection Volume: Injecting a smaller volume reduces the total mass of matrix components introduced into the system, which can lessen the severity of the effect.[8]

Q: What if I can't eliminate matrix effects? How do I correct for them?

A: When matrix effects cannot be eliminated, you must use a calibration strategy that compensates for them. The key is to ensure that your calibration standards experience the same matrix effects as your unknown samples.[1]

StrategyPrincipleProsCons
Stable Isotope Labeled Internal Standard (SIL-IS) A SIL-IS is added to every sample and standard. It co-elutes and experiences the same matrix effects as the analyte. Quantification is based on the peak area ratio.Considered the "gold standard" for correcting matrix effects.[4][11]Can be very expensive and SIL-IS are not available for all analytes.[4][12]
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract that is identical to the sample matrix.Accurately compensates for matrix effects.[1]Finding a true "blank" matrix free of the analyte can be impossible for environmental samples.[4]
Standard Addition Method A calibration curve is generated for each individual sample by spiking aliquots of that sample with known amounts of the analyte.Highly accurate as it corrects for the unique matrix of each sample.[13][14] Does not require a blank matrix.[4][15]Time-consuming and labor-intensive as it requires multiple analyses per sample.[8]

The following diagram provides a logical workflow for selecting the best strategy to address matrix effects.

Start Suspected Matrix Effect (Poor Reproducibility, Inaccurate Recovery) Identify Identify & Quantify ME (Post-Column Infusion, ME% Calculation) Start->Identify Is_ME_Present Is ME Significant? (e.g., >20% suppression/enhancement) Identify->Is_ME_Present Mitigate Attempt to Mitigate Is_ME_Present->Mitigate Yes End_OK Proceed with Validated Method Is_ME_Present->End_OK No Improve_LC Optimize LC Separation (Shift Analyte RT from Suppression Zone) Mitigate->Improve_LC Improve_SP Improve Sample Prep (e.g., SPE, LLE) Mitigate->Improve_SP Re_Evaluate Re-Evaluate ME% Improve_LC->Re_Evaluate Improve_SP->Re_Evaluate Is_ME_Controlled Is ME Controlled? (<20% suppression/enhancement) Re_Evaluate->Is_ME_Controlled Correct Use Correction Strategy Is_ME_Controlled->Correct No Is_ME_Controlled->End_OK Yes SIL_IS Use SIL-IS (Gold Standard) Correct->SIL_IS SIL-IS Available? Matrix_Matched Use Matrix-Matched Calibration Correct->Matrix_Matched Blank Matrix Available? Std_Addition Use Standard Addition Method Correct->Std_Addition No to Both End_Correct Proceed with Corrected Method SIL_IS->End_Correct Matrix_Matched->End_Correct Std_Addition->End_Correct

Caption: Decision workflow for troubleshooting matrix effects.

Experimental Protocol: The Method of Standard Addition

Objective: To accurately quantify an analyte in a complex sample by creating a sample-specific calibration curve.

Procedure:

  • Prepare Aliquots: Divide your final sample extract into at least four equal aliquots (e.g., 4 x 100 µL).

  • Spike the Aliquots:

    • Aliquot 1: Leave unspiked (this is your "zero" point).

    • Aliquot 2: Spike with a known, small amount of analyte standard (e.g., to increase concentration by 50%).

    • Aliquot 3: Spike with a larger amount of standard (e.g., to increase concentration by 100%).

    • Aliquot 4: Spike with an even larger amount of standard (e.g., to increase concentration by 150%).

    • Note: Ensure all spiked concentrations fall within the linear range of your instrument.

  • Analyze: Inject and analyze all four aliquots using your LC-MS method.

  • Plot and Extrapolate:

    • Create a plot with the "Added Concentration" on the x-axis and the "Measured Peak Area" on the y-axis.

    • Perform a linear regression on the data points.

    • Extrapolate the regression line back to the x-axis (where the y-value is zero). The absolute value of the x-intercept is the original concentration of the analyte in the unspiked sample.[4]

This method is powerful because any suppression or enhancement affects the native analyte and the spiked analyte equally, providing a highly accurate result for that specific sample.[13]

References

Technical Support Center: Enhancing the Stability of 2,4-Dichloro-6-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methylphenol derivatives. This guide is designed to provide expert insights and practical troubleshooting for the stability challenges commonly encountered with this class of compounds. The inherent reactivity of the phenolic hydroxyl group, combined with the influence of chloro- and methyl-substituents, presents unique stability considerations that must be addressed to ensure experimental reproducibility, product integrity, and therapeutic efficacy.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial signs of instability.

Q1: My purified this compound derivative is developing a yellow or brownish tint during storage. What is causing this discoloration?

A1: This is a classic sign of oxidation. The phenolic hydroxyl group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light. The initial oxidation step typically forms a phenoxy radical. This radical is resonance-stabilized but highly reactive, leading to the formation of colored quinone or quinone-methide structures and other polymeric byproducts. The chlorine and methyl groups on the aromatic ring modulate this reactivity but do not prevent it.

  • Causality: The presence of the electron-donating hydroxyl group makes the aromatic ring electron-rich and prone to losing an electron or hydrogen atom. This process is often autocatalytic once initiated.

  • Immediate Action:

    • Inert Atmosphere: Immediately blanket the sample with an inert gas like argon or nitrogen before sealing.

    • Light Protection: Store the compound in an amber vial or wrap the container in aluminum foil.[1]

    • Temperature Control: Store the sample at a reduced temperature (e.g., 2-8°C or -20°C) to slow the rate of chemical degradation.[2]

Q2: My compound shows a loss of potency in bioassays over time, but there's no visible color change. What are the likely degradation pathways?

A2: A loss of activity without visible signs of degradation points towards more subtle chemical changes that do not produce colored byproducts. The primary suspects are:

  • Hydrolysis: If your derivative contains hydrolyzable functional groups (e.g., esters, amides, carbonates), these can be cleaved, especially if the compound is stored in solution or exposed to humidity. The stability of such groups is highly pH-dependent.

  • Photodegradation: Exposure to UV or even ambient light can induce reactions like dehalogenation (loss of a chlorine atom) or other rearrangements that alter the molecule's structure and biological activity without necessarily forming colored products.

  • Subtle Oxidation: Initial oxidation might not produce strongly colored compounds but can still alter the structure enough to reduce biological activity.

Troubleshooting Workflow: The first step is to identify the degradation products. This requires a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

observe Observe Loss of Potency develop_hplc Develop Stability-Indicating HPLC Method observe->develop_hplc run_hplc Analyze Aged Sample vs. Control develop_hplc->run_hplc detect_peaks New Peaks Detected? run_hplc->detect_peaks identify_peaks Identify Degradation Products (e.g., LC-MS) detect_peaks->identify_peaks  Yes no_peaks No New Peaks Detected. Consider Assay Variability or Matrix Effects. detect_peaks->no_peaks  No pathway Determine Degradation Pathway (Hydrolysis, Oxidation, etc.) identify_peaks->pathway mitigate Implement Mitigation Strategy (See Section 2) pathway->mitigate cluster_0 Forced Degradation Conditions cluster_1 Analysis drug Drug Substance (1 mg/mL in solution) acid Acid Hydrolysis 0.1 M HCl, 60°C drug->acid base Base Hydrolysis 0.1 M NaOH, RT drug->base ox Oxidation 3% H₂O₂, RT drug->ox heat Thermal 60°C in solution & solid drug->heat photo Photolytic ICH Q1B light exposure drug->photo analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis ox->analysis heat->analysis photo->analysis mass_balance Assess Peak Purity & Mass Balance analysis->mass_balance

References

Strategies for the selective synthesis of 2,6-dichloro-4-methylphenol over other isomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Selective Synthesis of 2,6-dichloro-4-methylphenol

Welcome to the technical support center for the selective synthesis of 2,6-dichloro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes. 2,6-dichloro-4-methylphenol is a crucial intermediate in the production of agrochemicals and pharmaceuticals, making its selective synthesis a topic of significant interest.[1][2]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 2,6-dichloro-4-methylphenol, providing both diagnostic questions and actionable solutions.

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Troubleshooting_Flow Troubleshooting Workflow for 2,6-dichloro-4-methylphenol Synthesis cluster_low_yield Low Yield Troubleshooting cluster_poor_selectivity Poor Selectivity Troubleshooting cluster_incomplete_reaction Incomplete Reaction Troubleshooting cluster_over_chlorination Over-chlorination Troubleshooting start Problem Encountered low_yield Low Yield of 2,6-dichloro-4-methylphenol start->low_yield poor_selectivity Poor Isomer Selectivity (High 2-chloro or 2,4-dichloro isomers) start->poor_selectivity incomplete_reaction Incomplete Reaction (Starting material remains) start->incomplete_reaction over_chlorination Over-chlorination (Formation of trichlorophenols) start->over_chlorination ly_q1 Was the reaction temperature too low? low_yield->ly_q1 ly_q2 Is the catalyst deactivated? low_yield->ly_q2 ly_q3 Was there insufficient chlorinating agent? low_yield->ly_q3 ps_q1 Is the reaction temperature too high? poor_selectivity->ps_q1 ps_q2 Is the catalyst appropriate for 2,6-dichlorination? poor_selectivity->ps_q2 ps_q3 Is the chlorinating agent being added too quickly? poor_selectivity->ps_q3 ir_q1 Was the reaction time too short? incomplete_reaction->ir_q1 ir_q2 Is the catalyst concentration too low? incomplete_reaction->ir_q2 oc_q1 Is there an excess of chlorinating agent? over_chlorination->oc_q1 oc_q2 Is the reaction temperature too high? over_chlorination->oc_q2 ly_a1 Increase temperature gradually. Monitor for side reactions. ly_q1->ly_a1 ly_a2 Use fresh or anhydrous catalyst. Ensure inert atmosphere. ly_q2->ly_a2 ly_a3 Increase stoichiometry of chlorinating agent. Consider slow addition. ly_q3->ly_a3 ps_a1 Lower the reaction temperature to favor ortho-chlorination. ps_q1->ps_a1 ps_a2 Consider a two-step approach with a zeolite catalyst for the first chlorination. ps_q2->ps_a2 ps_a3 Slow, controlled addition of the chlorinating agent is crucial. ps_q3->ps_a3 ir_a1 Increase reaction time and monitor by TLC or GC. ir_q1->ir_a1 ir_a2 Increase catalyst loading. ir_q2->ir_a2 oc_a1 Use a stoichiometric amount of chlorinating agent, or slightly less. oc_q1->oc_a1 oc_a2 Lower the temperature to reduce the rate of the third chlorination. oc_q2->oc_a2

Caption: Troubleshooting workflow for the synthesis of 2,6-dichloro-4-methylphenol.

Issue 1: Low Yield of the Desired 2,6-dichloro-4-methylphenol

  • Question: My overall yield is significantly lower than expected. What are the likely causes?

  • Answer: Low yields can stem from several factors. Firstly, incomplete reaction is a common culprit. Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material, p-cresol, remains, consider extending the reaction time or slightly increasing the temperature. Secondly, suboptimal reaction conditions can lead to the formation of undesired byproducts, consuming your starting material. Lastly, product loss during workup and purification is a possibility. In cases of low yields after purification, it may be beneficial to re-extract the aqueous layers during workup, as some product might remain dissolved.[3]

Issue 2: Poor Selectivity - High Formation of 2-chloro-4-methylphenol or 2,4-dichloro-4-methylphenol

  • Question: My product mixture contains a high percentage of the mono-chlorinated intermediate or the 2,4-dichloro isomer. How can I improve selectivity for the 2,6-dichloro product?

  • Answer: This is a common challenge in the electrophilic chlorination of p-cresol. The hydroxyl group is an ortho-, para- directing group, and since the para position is blocked by the methyl group, chlorination occurs at the ortho positions.[4][5] However, the first chlorination at one ortho position can deactivate the ring slightly for the second chlorination, and steric hindrance can also play a role.

    • Two-Step Chlorination: A highly effective strategy is a two-step process. First, perform a selective monochlorination of p-cresol to form 2-chloro-4-methylphenol. This can be achieved using a milder chlorinating agent or a shape-selective catalyst like a zeolite at a lower temperature (e.g., 50°C).[1] After isolating the 2-chloro-4-methylphenol, a second, more forceful chlorination at a higher temperature (e.g., 80°C) with an excess of the chlorinating agent will drive the reaction to the desired 2,6-dichloro-4-methylphenol.[1]

    • Catalyst and Solvent Choice: The choice of catalyst and solvent is critical. Lewis acids like iron(III) chloride (FeCl₃) are often used to polarize the chlorinating agent, making it a stronger electrophile.[1] The solvent can also influence selectivity. Some studies have shown that specific organocatalysts can significantly enhance ortho-selectivity in the chlorination of phenols.[6]

Issue 3: Formation of Over-chlorinated Byproducts (e.g., 2,4,6-trichlorophenol from phenol as a model)

  • Question: I am observing the formation of trichlorinated species in my reaction mixture. How can I prevent this?

  • Answer: Over-chlorination occurs when the reaction conditions are too harsh or when there is an excess of the chlorinating agent. The formation of 2,4,6-trichlorophenol is a known issue in the chlorination of phenols under certain conditions.[7] To mitigate this, precise control over the stoichiometry of the chlorinating agent is crucial. Use no more than two equivalents of the chlorinating agent for the dichlorination of p-cresol. A slow, controlled addition of the chlorinating agent can also help to prevent localized areas of high concentration that can lead to over-chlorination. Additionally, maintaining the lowest possible effective temperature will help to disfavor the third chlorination step, which requires more energy to overcome the deactivation of the ring by the first two chlorine atoms.

Issue 4: Difficulty in Separating Isomers

  • Question: I am having trouble separating the 2,6-dichloro-4-methylphenol from the other isomers. What are the best purification techniques?

  • Answer: The separation of closely boiling chlorinated phenol isomers can be challenging.[8]

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method.

    • Crystallization: Recrystallization is often a viable option for purifying the solid 2,6-dichloro-4-methylphenol from its isomers. Experiment with different solvent systems to find one that provides good separation.

    • Chromatography: For laboratory-scale purifications, column chromatography is a reliable method. A non-polar eluent system, such as hexane/ethyl acetate, will typically allow for the separation of the isomers based on their differing polarities.

    • Complexation: Certain metal halide salts can preferentially form complexes with specific phenolic isomers, allowing for their separation from the mixture.[8]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the chlorination of p-cresol?

A1: The chlorination of p-cresol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of the phenol is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[4] Since the para position is occupied by a methyl group, the electrophilic attack by a chloronium ion (Cl⁺) or a polarized chlorine source occurs at the ortho positions. A Lewis acid catalyst, such as FeCl₃, is often used to generate the electrophilic chlorine species from a source like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).[1][9]

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Chlorination_Mechanism Electrophilic Chlorination of p-Cresol cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Second Chlorination Cl2 Cl-Cl Electrophile Cl⁺---[FeCl₄]⁻ Cl2->Electrophile + FeCl₃ FeCl3 FeCl₃ AreniumIon Resonance-Stabilized Arenium Ion pCresol p-Cresol pCresol->AreniumIon + Cl⁺ Monochloro 2-chloro-4-methylphenol AreniumIon->Monochloro - H⁺ Dichloro 2,6-dichloro-4-methylphenol Monochloro->Dichloro + Cl⁺, - H⁺

Caption: Mechanism of the electrophilic chlorination of p-cresol.

Q2: Which chlorinating agent is best: chlorine gas or sulfuryl chloride?

A2: Both chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂) are commonly used for the chlorination of phenols.

  • Chlorine gas is a potent and cost-effective chlorinating agent, often used in industrial processes. However, it is a toxic gas and requires specialized handling equipment.

  • Sulfuryl chloride (SO₂Cl₂) is a liquid and can be easier to handle in a laboratory setting.[1] It can provide good yields and selectivity, especially when used with appropriate catalysts.[6][10] The choice often depends on the scale of the reaction, available equipment, and safety considerations.

Q3: How can I accurately determine the isomeric ratio of my product mixture?

A3: Gas Chromatography (GC) is the preferred analytical method for determining the isomeric ratio of chlorinated phenols due to their volatility.

  • GC with a Flame Ionization Detector (GC-FID): This is a standard and robust method for quantifying the different isomers.

  • GC with a Mass Spectrometer (GC-MS): This provides definitive identification of the isomers based on their mass spectra, which is crucial for confirming the identity of each peak in the chromatogram.[11] High-Performance Liquid Chromatography (HPLC) can also be used for the separation and quantification of these isomers.[12]

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, research is ongoing to develop greener synthetic routes. One area of focus is the use of benign solvents to replace more toxic organic solvents.[1] Another approach is the development of highly selective and reusable catalysts, such as zeolites, which can minimize the formation of byproducts and reduce the need for extensive purification steps.[1]

Recommended Experimental Protocol: Two-Step Synthesis

This protocol outlines a two-step procedure for the selective synthesis of 2,6-dichloro-4-methylphenol, designed to maximize selectivity and yield.

dot

Experimental_Workflow Experimental Workflow for Two-Step Synthesis start Start step1 Step 1: Monochlorination of p-Cresol start->step1 step2 Workup and Isolation of 2-chloro-4-methylphenol step1->step2 step3 Step 2: Dichlorination step2->step3 step4 Final Workup and Purification step3->step4 end End Product: 2,6-dichloro-4-methylphenol step4->end

Caption: A two-step workflow for the selective synthesis of 2,6-dichloro-4-methylphenol.

Step 1: Selective Monochlorination of p-Cresol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve p-cresol (1 equivalent) in a suitable solvent such as acetic acid.

  • Catalyst Addition: Add a catalytic amount of a zeolite catalyst.

  • Chlorination: Heat the mixture to 50°C. Slowly add sulfuryl chloride (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting p-cresol is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-4-methylphenol.

Step 2: Dichlorination to 2,6-dichloro-4-methylphenol

  • Reaction Setup: In the same setup as Step 1, dissolve the crude 2-chloro-4-methylphenol from the previous step in a suitable solvent.

  • Catalyst Addition: Add a Lewis acid catalyst such as FeCl₃ (catalytic amount).

  • Chlorination: Heat the mixture to 80°C. Slowly add sulfuryl chloride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Monitor the reaction by GC to follow the conversion of the monochlorinated intermediate to the dichlorinated product.

  • Workup and Purification: After the reaction is complete, cool the mixture and perform the same workup procedure as in Step 1. The crude product can then be purified by recrystallization from a suitable solvent (e.g., petroleum ether) or by column chromatography to yield pure 2,6-dichloro-4-methylphenol.[3]

Quantitative Data Summary

The following table summarizes typical outcomes for different synthetic strategies. Note that actual yields and selectivities can vary based on specific experimental conditions.

StrategyChlorinating AgentCatalystTemperatureKey Outcome
One-Pot Dichlorination SO₂Cl₂FeCl₃60-80°CModerate yield and selectivity; risk of over-chlorination.
Two-Step Chlorination SO₂Cl₂Zeolite (Step 1), FeCl₃ (Step 2)50°C (Step 1), 80°C (Step 2)High yield and excellent selectivity for the 2,6-dichloro isomer.[1]
Organocatalysis SO₂Cl₂(S)-diphenylprolinolRoom TempHigh ortho-selectivity reported for phenols.[6]

References

Technical Support Center: Degradation Pathways of 2,4-Dichloro-6-methylphenol under UV Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation of 2,4-dichloro-6-methylphenol under UV irradiation. This document provides an in-depth overview of the proposed degradation pathways, detailed experimental protocols, and comprehensive troubleshooting and frequently asked questions (FAQs) to support your research endeavors.

Proposed Degradation Pathways of this compound

The photodegradation of this compound is a complex process initiated by UV light, which can lead to the formation of various intermediates and final degradation products. The degradation can proceed through direct photolysis or be mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), especially in the presence of photosensitizers or advanced oxidation processes (AOPs).[1][2]

The primary degradation mechanisms are believed to involve:

  • Dechlorination: The cleavage of the carbon-chlorine bond is a critical initial step. This can occur through homolytic cleavage, leading to the formation of a phenyl radical and a chlorine radical, or through reductive dechlorination.

  • Hydroxylation: The aromatic ring is susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated intermediates.[3]

  • Methyl Group Oxidation: The methyl group can be oxidized to a formyl group and subsequently to a carboxyl group.

  • Ring Opening: The aromatic ring can be cleaved, leading to the formation of smaller aliphatic compounds.

Based on studies of similar chlorinated phenolic compounds, a proposed degradation pathway for this compound is outlined below. It is important to note that the exact distribution and concentration of these intermediates can be influenced by experimental conditions such as pH, temperature, and the presence of other substances in the solution.

Degradation Pathway of this compound This compound This compound Phenolic Intermediates Phenolic Intermediates This compound->Phenolic Intermediates Dechlorination / Hydroxylation Chlorinated Hydroquinones / Catechols Chlorinated Hydroquinones / Catechols Chlorinated Benzoquinones Chlorinated Benzoquinones Chlorinated Hydroquinones / Catechols->Chlorinated Benzoquinones Oxidation Aliphatic Carboxylic Acids Aliphatic Carboxylic Acids Chlorinated Benzoquinones->Aliphatic Carboxylic Acids Ring Opening Phenolic Intermediates->Chlorinated Hydroquinones / Catechols Hydroxylation CO2 + H2O + HCl CO2 + H2O + HCl Aliphatic Carboxylic Acids->CO2 + H2O + HCl Mineralization

Caption: Proposed degradation pathway of this compound under UV irradiation.

Experimental Protocols

This section provides a detailed methodology for conducting a typical photodegradation experiment of this compound.

Materials and Reagents
  • This compound (analytical standard)

  • Methanol or Acetonitrile (HPLC grade)

  • Ultrapure water

  • pH adjustment solutions (e.g., HCl, NaOH)

  • Syringe filters (0.22 µm)

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Prepare Working Solution Prepare Working Solution Prepare Stock Solution->Prepare Working Solution Adjust pH Adjust pH Prepare Working Solution->Adjust pH Place in Reactor Place in Reactor Adjust pH->Place in Reactor Collect Samples at Intervals Collect Samples at Intervals Place in Reactor->Collect Samples at Intervals Filter Samples Filter Samples Collect Samples at Intervals->Filter Samples HPLC/GC-MS Analysis HPLC/GC-MS Analysis Filter Samples->HPLC/GC-MS Analysis Data Interpretation Data Interpretation HPLC/GC-MS Analysis->Data Interpretation

Caption: General experimental workflow for the photodegradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like methanol. Store in a dark, cool place.

  • Working Solution Preparation: Prepare the working solution by diluting the stock solution with ultrapure water to the desired concentration (e.g., 10 mg/L).

  • pH Adjustment: Adjust the pH of the working solution to the desired level using dilute HCl or NaOH. The pH can significantly influence the degradation rate and pathway.

  • UV Irradiation:

    • Transfer the working solution to a quartz photoreactor.

    • Place the reactor under a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm).

    • Ensure the solution is continuously stirred to maintain homogeneity.

    • Collect aliquots of the solution at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Immediately after collection, filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

    • Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) for identification of intermediates.

    • For HPLC analysis, a C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (with or without acid, e.g., phosphoric acid).

    • For GC-MS analysis, derivatization may be necessary to improve the volatility of the analytes.

Troubleshooting Guide

This section addresses common issues that may arise during your experiments in a question-and-answer format.

Issue Possible Cause(s) Troubleshooting Steps
Incomplete degradation of this compound - Insufficient UV light intensity or exposure time.- High initial concentration of the pollutant.- Presence of UV-absorbing substances in the water matrix.- Inappropriate pH.- Check the age and output of your UV lamp.- Increase the irradiation time.- Dilute the initial concentration of the sample.- Pre-treat the sample to remove interfering substances.- Optimize the pH of the solution.
Poor reproducibility of results - Fluctuations in UV lamp intensity.- Inconsistent sample volumes or collection times.- Temperature variations in the reactor.- Allow the UV lamp to stabilize before starting the experiment.- Use precise timing for sample collection.- Control the temperature of the reaction solution, if possible.
Peak tailing or splitting in HPLC chromatograms - Column contamination or degradation.- Inappropriate mobile phase composition or pH.- Sample overload.- Clean or replace the HPLC column.- Optimize the mobile phase composition and pH.- Reduce the injection volume or dilute the sample.
Identification of unknown peaks in chromatograms - Formation of degradation intermediates.- Presence of impurities in the starting material or solvents.- Use GC-MS or LC-MS/MS to identify the chemical structure of the unknown compounds.- Run a blank experiment with only the solvent and reagents to check for impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected kinetics of the photodegradation of this compound?

A1: The photodegradation of many organic pollutants, including chlorophenols, often follows pseudo-first-order kinetics, especially at low initial concentrations. However, the reaction order can vary depending on the experimental conditions.

Q2: How does pH affect the degradation process?

A2: The pH of the solution can significantly impact the degradation of phenolic compounds. The speciation of the phenol (phenolic vs. phenolate form) and the generation of hydroxyl radicals (in AOPs) are pH-dependent. Generally, alkaline conditions can enhance the degradation of some chlorophenols.

Q3: What is the role of dissolved oxygen in the degradation process?

A3: Dissolved oxygen can play a crucial role, particularly in indirect photolysis. It can react with excited states of the pollutant or other radicals to form reactive oxygen species, such as superoxide radicals, which can contribute to the degradation process.

Q4: Can other substances in the water matrix interfere with the degradation?

A4: Yes, substances such as natural organic matter (NOM), carbonate, and bicarbonate ions can act as scavengers of hydroxyl radicals, potentially reducing the degradation efficiency. They can also absorb UV light, leading to a screening effect.

Q5: How can I confirm the identity of the degradation intermediates?

A5: The most reliable methods for identifying degradation intermediates are mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques provide information on the molecular weight and fragmentation patterns of the compounds, allowing for structural elucidation.[4][5]

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 2,4-Dichloro-6-methylphenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the ever-present battle against microbial proliferation, phenolic compounds have long stood as a cornerstone of disinfection and preservation. Their ability to disrupt microbial cell integrity makes them invaluable in healthcare, pharmaceuticals, and industrial applications. Among these, 2,4-Dichloro-6-methylphenol, a halogenated phenol, has demonstrated significant antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial efficacy of this compound with other notable phenols, supported by experimental data and standardized testing methodologies. Our analysis aims to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions in the selection and application of these potent antimicrobial agents.

The Chemical Advantage: Understanding Phenolic Antimicrobials

Phenolic compounds exert their antimicrobial action primarily by disrupting the microbial cell membrane, leading to the leakage of intracellular constituents and ultimately, cell death.[1] The addition of halogen atoms, such as chlorine, to the phenol ring can significantly enhance its antimicrobial potency. This is attributed to increased lipophilicity, which facilitates the compound's passage through the lipid-rich cell membranes of microorganisms. Furthermore, the presence of alkyl groups, such as a methyl group, can also influence the compound's efficacy.

This compound, with its two chlorine atoms and a methyl group, is structurally primed for potent antimicrobial activity.[1] This guide will delve into the quantitative measures of this activity, comparing it with other phenols to provide a clear perspective on its relative strengths.

Comparative Efficacy: A Data-Driven Analysis

To objectively compare the antimicrobial efficacy of this compound and its counterparts, we will examine key performance metrics obtained through standardized antimicrobial susceptibility testing methods. These include Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition assays.

While direct comparative studies including this compound against a wide range of other phenols under identical conditions are limited in the publicly available literature, we can draw valuable insights from studies on structurally similar compounds and related halogenated phenols. For instance, dichlorophen, a closely related compound, has demonstrated significant activity against Staphylococcus aureus.

Table 1: Comparative Antimicrobial Activity of Dichlorophen and Other Phenols against Staphylococcus aureus

CompoundTest StrainMIC (µg/mL)MBC (µg/mL)Source
DichlorophenStandard Strains2-42-8[2]
DichlorophenClinical Strains2-88-32[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

A study on a derivative of this compound, 2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol, provides further insight into the potential of this chemical class. The well diffusion method was used to assess its antimicrobial activity, with the diameter of the zone of inhibition indicating the extent of efficacy.

Table 2: Zone of Inhibition Data for a this compound Derivative

MicroorganismConcentration (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus100015.5
50012.5
2008.5
Escherichia coli100013.5
50010.5
2007.5
Aspergillus niger100012.5
5009.5
2006.5

(Source: Adapted from a study on a Schiff base derivative of this compound)[3]

These data suggest that halogenated phenols possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The concentration-dependent nature of the inhibition is also evident.

Experimental Protocols: A Guide to Reproducible Results

The scientific integrity of any comparative analysis rests on the foundation of standardized and well-documented experimental protocols. Here, we detail the methodologies for determining the key antimicrobial efficacy metrics discussed above.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Testing

The broth microdilution method is a widely accepted technique for determining MIC and MBC values. This method allows for the simultaneous testing of multiple compounds against a specific microorganism.

Experimental Workflow for MIC/MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start: Prepare standardized microbial inoculum dilution Prepare serial dilutions of phenolic compounds in 96-well plate start->dilution Two-fold dilutions inoculate Inoculate each well with microbial suspension dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates plate_mbc->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Step-by-Step Protocol for MIC/MBC Determination:

  • Prepare Inoculum: Culture the test microorganism in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare a series of two-fold dilutions of each phenolic compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (typically 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination: To determine the MBC, take an aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations) and plate it onto an appropriate agar medium.

  • Incubation and Enumeration: Incubate the agar plates for 24-48 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Zone of Inhibition Assay (Disk Diffusion Method)

The disk diffusion method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.

Experimental Workflow for Zone of Inhibition Assay

Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Measurement start Start: Prepare standardized microbial inoculum plate Inoculate the surface of an agar plate with the microbial suspension start->plate discs Apply filter paper discs impregnated with phenolic compounds plate->discs incubate Incubate at 37°C for 18-24 hours discs->incubate measure Measure the diameter of the zone of inhibition incubate->measure Mechanism_of_Action phenol Halogenated Phenol (e.g., this compound) membrane Microbial Cell Membrane (Lipid Bilayer) phenol->membrane Partitioning into membrane enzyme Enzyme Inactivation phenol->enzyme Interaction with proteins disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) disruption->leakage death Cell Death leakage->death enzyme->death

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparative analysis of a newly developed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 2,4-Dichloro-6-methylphenol. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the method's validation, grounded in established scientific principles and regulatory guidelines. We will delve into the rationale behind experimental choices, present detailed protocols, and provide supporting data to demonstrate the method's suitability for its intended purpose.

Introduction: The Imperative of Rigorous Analytical Method Validation

In the landscape of pharmaceutical development and quality control, the reliability and accuracy of analytical data are paramount. An analytical method is the cornerstone of decision-making, from early-stage development through to final product release. Therefore, the validation of an analytical procedure is a critical process to ensure that it is fit for its intended purpose.[1][2][3] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) to provide a robust validation framework.[4][5][6][7][8][9][10]

The validation process provides documented evidence that the analytical method consistently produces results that are accurate, precise, and specific over a defined range.[11][12][13] For the purpose of this guide, we will detail the validation of a novel Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound, a compound of interest in various chemical and pharmaceutical applications.

The Novel Analytical Method: RP-HPLC-UV for this compound

A novel RP-HPLC method with UV detection was developed for the determination of this compound. The selection of this technique was based on its widespread availability, high resolving power, and suitability for the analysis of phenolic compounds.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 285 nm
Analyte This compound

The Validation Journey: A Step-by-Step Experimental Guide

The validation of this new analytical method is a systematic process, encompassing several key performance characteristics.[1][14] Each parameter is assessed through specific experiments designed to challenge the method's capabilities.

Specificity: Distinguishing the Analyte of Interest

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][14][15]

  • Prepare a blank solution (diluent only) and inject it into the HPLC system to ensure no interfering peaks are present at the retention time of this compound.

  • Prepare a solution of the this compound reference standard and inject it to determine its retention time.

  • Prepare a spiked sample by adding known impurities or placebo components to the diluent and inject it to assess for any co-eluting peaks.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of this compound. Analyze the stressed samples to ensure that the degradation products do not interfere with the quantification of the parent peak.

  • The blank should show no peak at the retention time of the analyte.

  • The peak for this compound in the spiked and stressed samples should be pure and spectrally homogenous, as determined by a photodiode array (PDA) detector.

  • Resolution between the analyte peak and the closest eluting peak should be greater than 2.

Linearity and Range: A Proportional Response

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11][12][14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][11]

  • Prepare a stock solution of this compound reference standard.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area response versus the concentration.

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be minimal.

  • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75675489
100902345
1251128956
1501354782
Correlation Coefficient (r²) 0.9998
Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13][14][15]

  • Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean of n=3)% Recovery% RSD
8079.599.40.8
100100.2100.20.5
120119.399.40.7
Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13][14][15] It is evaluated at two levels: repeatability and intermediate precision.

Repeatability is assessed by analyzing multiple replicates of a sample under the same operating conditions over a short interval of time.[13]

  • Prepare six individual samples of this compound at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the % RSD of the results.

Intermediate precision expresses within-laboratory variations: different days, different analysts, different equipment, etc.[13]

  • Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.

  • Calculate the % RSD of the combined results from both days/analysts/instruments.

  • The % RSD for repeatability should be ≤ 2.0%.

  • The % RSD for intermediate precision should be ≤ 2.0%.

Precision LevelParameterResult (% RSD)
Repeatability Day 1, Analyst 1, Instrument 1 (n=6)0.9
Intermediate Precision Day 2, Analyst 2, Instrument 2 (n=6)1.2
Overall (n=12) 1.5
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][18]

  • Determine the slope of the calibration curve from the linearity study.

  • Determine the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of the regression line.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope)

    • LOQ = 10 * (Standard Deviation of the Response / Slope)

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3
Robustness: Reliability Against Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5°C)

  • Analyze a system suitability solution and a sample under each varied condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

  • System suitability parameters should remain within the established limits.

  • The results of the sample analysis should not be significantly affected by the variations.

Visualizing the Validation Workflow

To provide a clear overview of the validation process, the following diagram illustrates the logical flow of the experimental work.

G cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC-UV Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method End Validation

Caption: Logical workflow for the validation of the new analytical method.

Conclusion: A Validated Method Ready for Implementation

The comprehensive validation of the novel RP-HPLC-UV method for the quantification of this compound has demonstrated that it is specific, linear, accurate, precise, and robust for its intended purpose. The data presented in this guide provides the necessary scientific evidence to support the implementation of this method in a regulated laboratory environment for routine analysis. This rigorous approach to method validation ensures the generation of reliable and high-quality data, which is fundamental to ensuring product quality and patient safety.

References

A Senior Application Scientist's Guide to the Isomer Separation of Dichlorophenols by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate separation and quantification of dichlorophenol (DCP) isomers are of paramount importance. These compounds are common intermediates in the synthesis of pharmaceuticals and pesticides, and their presence as environmental contaminants necessitates robust analytical methods.[1] The six positional isomers of dichlorophenol (2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, 3,4-DCP, and 3,5-DCP) present a significant chromatographic challenge due to their similar physicochemical properties. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these isomers, grounded in experimental data and scientific principles.

The Challenge of Dichlorophenol Isomer Separation

The primary difficulty in separating dichlorophenol isomers lies in their subtle structural differences. The position of the two chlorine atoms on the phenol ring influences properties such as polarity, pKa, and the potential for intramolecular hydrogen bonding, all of which affect their retention behavior in HPLC.[2] For instance, isomers with a chlorine atom in the ortho position to the hydroxyl group (e.g., 2,6-DCP) can form intramolecular hydrogen bonds, which can reduce their interaction with the stationary phase and lead to earlier elution in reversed-phase HPLC.[2]

A Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is a critical factor in achieving the desired separation of dichlorophenol isomers. Reversed-phase HPLC is the most common approach, with a variety of column chemistries available.[3]

C18 (Octadecylsilane) Columns: The Workhorse for Hydrophobic Separations

C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their high hydrophobicity and broad applicability.[3][4] For the separation of dichlorophenol isomers, C18 columns provide good retention based on the overall hydrophobicity of the molecules. The retention mechanism is primarily driven by hydrophobic interactions between the nonpolar C18 alkyl chains and the dichlorophenol molecules.

Mechanism of Separation on C18: The elution order on a C18 column is generally correlated with the hydrophobicity of the isomers. Isomers that are more shielded from interaction with the polar mobile phase will have longer retention times.

A typical experimental setup using a C18 column would involve a mobile phase of acetonitrile and water, often with an acidic modifier like phosphoric acid to suppress the ionization of the phenolic hydroxyl group and ensure sharp peaks.[5]

Phenyl Columns: Leveraging π-π Interactions for Enhanced Selectivity

Phenyl-based stationary phases offer an alternative selectivity for aromatic compounds like dichlorophenols. In addition to hydrophobic interactions, these columns can engage in π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analytes. This can lead to different elution orders compared to a C18 column, particularly for isomers where the chlorine atoms influence the electron density of the aromatic ring differently.

Mechanism of Separation on Phenyl Columns: The retention on a phenyl column is a combination of hydrophobic and π-π interactions. This dual mechanism can enhance the separation of isomers that have similar hydrophobicity but different electronic properties.

Polar-Embedded and Polar-Endcapped Columns

These columns have a polar group embedded within or at the end of the alkyl chain. This modification alters the selectivity of the stationary phase and can be advantageous for separating compounds with a mix of polar and nonpolar characteristics. For dichlorophenols, these columns can offer unique selectivities by interacting with both the hydrophobic aromatic ring and the polar hydroxyl group.

Stationary PhasePrimary Interaction MechanismAdvantages for DCP SeparationConsiderations
C18 Hydrophobic interactions[4]Good general retention, widely available.May not resolve all isomer pairs without significant mobile phase optimization.
C8 Hydrophobic interactionsLess retention than C18, potentially faster analysis times.May provide insufficient retention for some applications.
Phenyl Hydrophobic and π-π interactions[6]Alternative selectivity for aromatic compounds, can resolve isomers with similar hydrophobicity.Elution order may be less predictable than on C18.
Polar-Embedded Hydrophobic and polar interactions[6]Can provide unique selectivity for polar analytes.May require specific mobile phase conditions to achieve optimal performance.

Optimizing the Mobile Phase: The Key to Resolution

The composition of the mobile phase is a powerful tool for manipulating the retention and selectivity of the dichlorophenol isomer separation.[7]

Isocratic vs. Gradient Elution
  • Isocratic Elution: The mobile phase composition remains constant throughout the analysis. This approach is simpler and more robust but may not be suitable for separating all six isomers in a reasonable timeframe, as some may be poorly retained while others are strongly retained.

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the percentage of the organic solvent. This allows for the elution of a wider range of compounds with good peak shape and in a shorter time. For the complex separation of all six DCP isomers, a gradient elution is often preferred.[8]

Choice of Organic Modifier

Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[9]

  • Acetonitrile: Generally provides lower viscosity and higher elution strength, leading to sharper peaks and shorter analysis times.

  • Methanol: Can offer different selectivity due to its ability to act as a hydrogen bond donor and acceptor.

The choice between acetonitrile and methanol can significantly impact the elution order and resolution of the DCP isomers.

The Critical Role of Mobile Phase pH

The pKa of dichlorophenols is typically in the range of 6 to 8.[10] The pH of the mobile phase will determine the ionization state of the hydroxyl group.

  • Acidic pH (pH < pKa): The dichlorophenols will be in their neutral, protonated form. This is generally preferred for reversed-phase HPLC as it leads to better retention and peak shape.[9] Phosphoric acid or formic acid are common additives to lower the mobile phase pH.[5]

  • Neutral or Basic pH (pH > pKa): The dichlorophenols will be in their ionized, phenolate form, which is much more polar and will have significantly less retention on a reversed-phase column.

Mobile Phase Additives for Enhanced Selectivity: The Case of β-Cyclodextrin

For particularly challenging separations, mobile phase additives can be employed to alter the selectivity. β-cyclodextrin, a cyclic oligosaccharide, can form inclusion complexes with the dichlorophenol isomers.[11][12] The formation of these complexes in the mobile phase can modify the retention behavior of the isomers on the stationary phase, leading to improved separation. The stoichiometry of these complexes has been determined to be 1:3 for dichlorophenol isomers and β-cyclodextrin.[12]

Detection Techniques for Dichlorophenol Analysis

UV detection is the most common and straightforward method for the analysis of dichlorophenols by HPLC.[13] The aromatic ring of the dichlorophenols results in strong UV absorbance. The detection wavelength is typically set between 280 and 300 nm, depending on the specific isomers of interest.[13][14] For enhanced sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (HPLC-MS) can be utilized.[15]

Experimental Protocol: A Validated HPLC Method for Dichlorophenol Isomer Separation

This protocol provides a starting point for the separation of the six dichlorophenol isomers. Optimization may be required based on the specific instrument and column used.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • Dichlorophenol isomer standards (2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, 3,4-DCP, 3,5-DCP)

3. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 285 nm

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 30% B

    • 20-25 min: 30% B (re-equilibration)

5. Sample Preparation:

  • Dissolve dichlorophenol standards in the initial mobile phase composition (30% acetonitrile) to a final concentration of 10 µg/mL.

Visualizing the Process

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dichlorophenol Isomer Standard Mixture Autosampler Autosampler Sample->Autosampler MobilePhaseA Mobile Phase A (Water + 0.1% H3PO4) Pump Gradient Pump MobilePhaseA->Pump MobilePhaseB Mobile Phase B (Acetonitrile + 0.1% H3PO4) MobilePhaseB->Pump Pump->Autosampler Column C18 Column (30°C) Autosampler->Column Detector UV Detector (285 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A typical experimental workflow for the HPLC separation of dichlorophenol isomers.

Separation_Factors cluster_factors Key Factors Influencing Separation cluster_outcomes Chromatographic Outcomes StationaryPhase Stationary Phase (e.g., C18, Phenyl) RetentionTime Retention Time StationaryPhase->RetentionTime Resolution Resolution StationaryPhase->Resolution MobilePhaseComp Mobile Phase Composition (% Organic) MobilePhaseComp->RetentionTime MobilePhaseComp->Resolution MobilePhasepH Mobile Phase pH MobilePhasepH->RetentionTime PeakShape Peak Shape MobilePhasepH->PeakShape Temperature Temperature Temperature->RetentionTime AnalysisTime Analysis Time Temperature->AnalysisTime FlowRate Flow Rate FlowRate->Resolution FlowRate->AnalysisTime

Caption: The relationship between key experimental factors and chromatographic outcomes in HPLC.

Conclusion

The successful separation of dichlorophenol isomers by HPLC is a multifactorial challenge that requires a systematic approach to method development. While C18 columns are a robust starting point, alternative stationary phases like phenyl columns can offer unique selectivity. The optimization of the mobile phase, including the organic modifier, pH, and the potential use of additives, is crucial for achieving baseline resolution of all six isomers. By understanding the underlying chemical principles and systematically exploring the experimental parameters, researchers can develop reliable and efficient HPLC methods for the accurate analysis of these important compounds.

References

A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity: The Case of 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of immunoassay data is paramount. This guide provides an in-depth, technical exploration of immunoassay cross-reactivity, using the industrial compound 2,4-Dichloro-6-methylphenol as a case study. We will delve into the theoretical underpinnings of antibody specificity, provide actionable experimental protocols to assess cross-reactivity, and present a comparative framework for interpreting your results. This guide is designed to empower you with the expertise to design, execute, and validate robust immunoassays, ensuring the accuracy and reliability of your findings.

The Specter of Cross-Reactivity in Immunoassays

Immunoassays are indispensable tools in a vast array of scientific disciplines, from environmental monitoring to clinical diagnostics.[1] Their power lies in the highly specific interaction between an antibody and its target antigen. However, this specificity is not always absolute. Cross-reactivity, the phenomenon where an antibody binds to molecules other than its intended target, can be a significant source of error, leading to false-positive results and inaccurate quantification.[2]

This issue is particularly pertinent when dealing with small molecules like this compound, a compound used in antiseptics and preservatives.[3] Environmental samples or biological matrices can contain a complex mixture of structurally similar compounds, all of which have the potential to interfere with an immunoassay targeting a specific analyte. Understanding and quantifying this potential for cross-reactivity is therefore a critical aspect of immunoassay validation.

The Molecular Basis of Antibody-Antigen Recognition and Cross-Reactivity

At its core, antibody-antigen binding is a function of molecular complementarity. The antigen-binding site (paratope) of an antibody forms a three-dimensional pocket that recognizes a specific region on the antigen (epitope). This recognition is driven by a combination of shape and chemical interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.

Cross-reactivity arises when a molecule, structurally similar to the target analyte, can also fit into the antibody's binding site and engage in some of the same molecular interactions. For small molecules like this compound, the presence and position of functional groups, such as chlorine atoms, the hydroxyl group, and the methyl group on the phenol ring, are critical determinants of antibody recognition.[3] Any other compound that shares a similar arrangement of these features is a potential cross-reactant.

A Comparative Look at Potential Cross-Reactants for this compound

To effectively assess the specificity of an immunoassay, it is crucial to test a panel of structurally related compounds. The following table presents a list of potential cross-reactants for an immunoassay targeting this compound, based on structural similarity. While specific cross-reactivity data for this compound is not extensively available in the literature, the table includes data for the closely related 2,4-Dichlorophenol to illustrate how such data is presented. A study on monoclonal antibodies developed against 2,4-dichlorophenoxyacetic acid (2,4-D) observed substantial cross-reaction with 2,4-dichlorophenol (2,4-DP).[4]

CompoundChemical StructureRationale for InclusionReported Cross-Reactivity (%)
This compound Chemical structure of this compoundTarget Analyte100% (by definition)
2,4-DichlorophenolChemical structure of 2,4-DichlorophenolLacks the methyl group at position 6. High potential for cross-reactivity.Substantial cross-reaction observed in an anti-2,4-D monoclonal antibody assay.[4]
2,6-DichlorophenolChemical structure of 2,6-DichlorophenolIsomer of 2,4-Dichlorophenol. Different chlorine substitution pattern.A tendency for cross-reaction was observed at high concentrations in an anti-2,4,6-TCP antibody assay.[5]
2,4,5-TrichlorophenolChemical structure of 2,4,5-TrichlorophenolAdditional chlorine atom.Potential for cross-reactivity due to shared dichlorophenol substructure.
4-Chloro-2-methylphenolChemical structure of 4-Chloro-2-methylphenolLacks one chlorine atom.Lower expected cross-reactivity, but important to test to define specificity.
2-Methylphenol (o-cresol)Chemical structure of 2-Methylphenol (o-cresol)Lacks both chlorine atoms.Serves as a negative control to assess the contribution of the chlorine atoms to binding.
PhenolChemical structure of PhenolThe basic ring structure without any substitutions.A fundamental negative control.

Experimental Design: A Step-by-Step Protocol for Assessing Cross-Reactivity using Competitive ELISA

The most common and effective method for quantifying the cross-reactivity of small molecules is the competitive enzyme-linked immunosorbent assay (cELISA).[6][7] In this format, the free analyte in a sample competes with a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Causality Behind Experimental Choices

The choice of a competitive ELISA format is deliberate. For small molecules (haptens) like this compound, which typically have only a single epitope, a sandwich ELISA format (which requires binding of two different antibodies to distinct epitopes) is not feasible. The competitive format directly assesses the ability of a compound to displace a known binder, providing a quantitative measure of its binding affinity relative to the target analyte.

The preparation of a hapten-carrier conjugate is a critical first step in generating antibodies against small molecules.[8][9][10][11] The small molecule (hapten) is too small to elicit an immune response on its own and must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The choice of conjugation chemistry and the density of the hapten on the carrier protein can significantly influence the specificity and affinity of the resulting antibodies.[8]

Experimental Workflow: From Immunogen Synthesis to Data Analysis

The following diagram illustrates the overall workflow for producing and characterizing antibodies for a small molecule like this compound, culminating in the critical cross-reactivity assessment.

G cluster_0 Immunogen & Assay Reagent Preparation cluster_1 Antibody Production & Screening cluster_2 Cross-Reactivity Assessment (cELISA) Hapten This compound (or derivative for conjugation) Conjugation_Immunogen Hapten-Carrier Conjugation Hapten->Conjugation_Immunogen Conjugation_Coating Hapten-Carrier Conjugation Hapten->Conjugation_Coating Carrier_Immunogen Carrier Protein (e.g., KLH) Carrier_Immunogen->Conjugation_Immunogen Carrier_Coating Carrier Protein (e.g., BSA) Carrier_Coating->Conjugation_Coating Immunogen Immunogen (Hapten-KLH) Conjugation_Immunogen->Immunogen Coating_Antigen Coating Antigen (Hapten-BSA) Conjugation_Coating->Coating_Antigen Immunization Immunization of Host (e.g., Rabbit) Immunogen->Immunization Plate Coat Microplate with Coating Antigen Coating_Antigen->Plate Serum Antiserum Collection Immunization->Serum Screening Screening for Specific Antibodies (ELISA) Serum->Screening Purification Antibody Purification Screening->Purification Antibody Purified Polyclonal Antibody Purification->Antibody Compete Add Antibody + (Standard or Cross-reactant) Antibody->Compete Block Block Non-specific Sites Plate->Block Block->Compete Wash1 Wash Compete->Wash1 Secondary Add Enzyme-conjugated Secondary Antibody Wash1->Secondary Wash2 Wash Secondary->Wash2 Substrate Add Substrate Wash2->Substrate Read Read Absorbance Substrate->Read Analyze Calculate IC50 and % Cross-Reactivity Read->Analyze

Caption: Overall workflow for antibody production and cross-reactivity assessment.

Detailed Protocol for Competitive ELISA

Materials:

  • High-binding 96-well microplate

  • Coating antigen (e.g., this compound-BSA conjugate)

  • Primary antibody specific to this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Target analyte (this compound) for standard curve

  • Potential cross-reacting compounds

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (typically 1-10 µg/mL) in coating buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.[12]

  • Washing: Discard the coating solution and wash the plate 3-5 times with wash buffer.[13]

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[12]

  • Washing: Discard the blocking buffer and wash the plate 3-5 times with wash buffer.[13]

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (this compound) and each potential cross-reactant in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at its optimal dilution) for 30-60 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solutions and wash the plate 3-5 times with wash buffer.[13]

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[7]

  • Washing: Discard the secondary antibody solution and wash the plate 3-5 times with wash buffer.[13]

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.[7]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation
  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for the target analyte and each potential cross-reactant.

  • Determine the IC50 Value: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value is a measure of the sensitivity of the assay for that particular compound.[12]

  • Calculate the Percent Cross-Reactivity: The cross-reactivity of a compound is calculated relative to the target analyte using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [14]

A higher percent cross-reactivity indicates a greater potential for interference in the immunoassay.

The following diagram illustrates the principle of a competitive ELISA.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_High [Analyte] high Antibody_High Antibody Analyte_High->Antibody_High Binds to most antibodies Coated_Antigen_High Coated Antigen Antibody_High->Coated_Antigen_High Few free antibodies to bind Signal_Low Low Signal Coated_Antigen_High->Signal_Low Leads to Analyte_Low [Analyte] low Antibody_Low Antibody Analyte_Low->Antibody_Low Binds to few antibodies Coated_Antigen_Low Coated Antigen Antibody_Low->Coated_Antigen_Low Many free antibodies to bind Signal_High High Signal Coated_Antigen_Low->Signal_High Leads to

Caption: Principle of competitive ELISA.

Trustworthiness Through Self-Validating Systems

The protocol described above is designed to be a self-validating system. By including a full standard curve for the target analyte in every assay, you establish a baseline for optimal performance. The inclusion of both positive (structurally very similar compounds) and negative (structurally dissimilar compounds) controls in your cross-reactivity panel allows you to define the specificity of your antibody with confidence. Consistent IC50 values for your target analyte across multiple runs demonstrate the robustness and reproducibility of your assay.

Conclusion: Ensuring the Integrity of Your Immunoassay Data

References

A Comparative Guide to the Synthesis and Structural Confirmation of 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous synthesis and structural confirmation of chemical entities are paramount. This guide provides an in-depth technical comparison of synthetic routes to 2,4-Dichloro-6-methylphenol and details the analytical methodologies required for its definitive structural elucidation. We will explore the prevalent synthesis method, consider viable alternatives, and provide a comprehensive breakdown of the spectroscopic data essential for product validation.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound with applications in various chemical syntheses.[1] Its biological activity also makes it a compound of interest in the development of new pharmaceutical agents.[1] Accurate synthesis and characterization are crucial for ensuring the purity and efficacy of this compound in downstream applications. This guide will address the common challenges in its synthesis, particularly the control of regioselectivity and the identification of potential isomeric byproducts.

Synthesis of this compound: A Comparative Analysis

The primary and most direct route to this compound is the electrophilic chlorination of o-cresol. We will compare this established method with an alternative approach to highlight differences in yield, selectivity, and reaction conditions.

Method 1: Direct Chlorination of o-Cresol (Primary Method)

The direct chlorination of o-cresol is a widely employed method for the synthesis of chlorinated phenols.[2] The hydroxyl and methyl groups of o-cresol are ortho, para-directing, making the 4 and 6 positions susceptible to electrophilic attack.

Reaction Scheme:

o-cresol o-Cresol product This compound o-cresol->product SO2Cl2 SO₂Cl₂ AlCl3 AlCl₃ (cat.) byproducts Isomeric Byproducts cluster_reagents Reagents p-cresol p-Cresol product 2,6-Dichloro-4-methylphenol p-cresol->product Cl2 Cl₂ cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesize Crude Product (e.g., Chlorination of o-Cresol) purification Purify Product (Column Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir confirmation Compare Experimental Data with Predicted/Reference Data nmr->confirmation ms->confirmation ftir->confirmation conclusion Confirm Structure of This compound confirmation->conclusion

References

A Senior Application Scientist's Guide to Ensuring Accuracy and Reproducibility in Analytical Measurements

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Comparison Guide to the Quantification of 2,4-Dichloro-6-methylphenol

Introduction: The Imperative for Precision in Phenolic Compound Analysis

This compound, a chlorinated derivative of cresol, is a compound of significant environmental and industrial relevance. Its presence in various matrices, from industrial effluents to environmental samples, necessitates accurate and reproducible quantification. For researchers, scientists, and drug development professionals, the ability to reliably measure this compound is paramount for ensuring product safety, regulatory compliance, and the integrity of scientific research. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, supported by a proposed inter-laboratory study design to foster cross-laboratory consistency.

The inherent variability in analytical measurements across different laboratories can stem from a multitude of factors, including instrumentation, procedural nuances, and analyst experience. Inter-laboratory comparison studies are therefore indispensable tools for assessing the proficiency of laboratories and the robustness of analytical methods. By participating in such studies, laboratories can benchmark their performance against their peers, identify potential areas for improvement, and contribute to the establishment of consensus values for reference materials.

This guide will delve into the prevalent analytical techniques for this compound quantification, elucidate the critical parameters for a comprehensive inter-laboratory comparison, and provide a framework for interpreting the resulting data.

Comparative Analysis of Analytical Methodologies

The quantification of this compound is predominantly achieved through chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited to different analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds, including chlorinated phenols.[1][2] The methodology involves the separation of compounds in a gaseous mobile phase followed by their detection and identification based on their mass-to-charge ratio.

Principle of Operation:

  • Injection: The sample is introduced into a heated inlet, where it is vaporized.

  • Separation: The vaporized analytes are carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column walls and the mobile gas phase.

  • Ionization: As the separated compounds elute from the column, they enter the mass spectrometer's ion source, where they are fragmented and ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are sorted by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for identification.

Causality in Experimental Choices for GC-MS:

  • Derivatization: To enhance the volatility and thermal stability of phenolic compounds, a derivatization step is often employed.[3][4][5] Silylation, for instance, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, reducing peak tailing and improving chromatographic performance.

  • Column Selection: The choice of the GC column's stationary phase is critical for achieving optimal separation. A non-polar or mid-polar stationary phase is typically used for the analysis of chlorinated phenols.[1]

  • Injection Technique: Splitless injection is often preferred for trace-level analysis to ensure the maximum transfer of the analyte onto the column.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds in a liquid mobile phase. It is particularly well-suited for the analysis of less volatile or thermally labile compounds.[6][7][8]

Principle of Operation:

  • Injection: A small volume of the liquid sample is introduced into the mobile phase stream.

  • Separation: The sample is pumped through a column packed with a stationary phase. The separation is based on the differential interaction of the analytes with the stationary and mobile phases. For phenolic compounds, reversed-phase chromatography with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is common.[9]

  • Detection: As the separated compounds elute from the column, they are detected by a suitable detector, such as a photodiode array (PDA) detector or a mass spectrometer (LC-MS).[10]

Causality in Experimental Choices for HPLC:

  • Mobile Phase Composition: The composition of the mobile phase is a critical parameter that influences the retention and separation of analytes. Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to separate compounds with a wide range of polarities.

  • Detector Selection: A PDA detector provides spectral information that can aid in peak identification and purity assessment.[10] Coupling HPLC with a mass spectrometer (LC-MS) offers higher selectivity and sensitivity, particularly in complex matrices.

Designing a Robust Inter-laboratory Comparison Study

To objectively assess the performance of laboratories in quantifying this compound, a well-designed inter-laboratory comparison study is essential. The following protocol outlines the key steps for conducting such a study.

Experimental Workflow for Inter-laboratory Comparison

Interlaboratory_Comparison_Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Preparation of Test Material (Spiked Samples) B Homogeneity and Stability Testing A->B Quality Control C Distribution of Samples to Participating Laboratories B->C D Analysis by Participating Laboratories C->D E Submission of Results D->E F Statistical Analysis of Data (e.g., Z-scores) E->F G Issuance of Performance Report F->G

Caption: Workflow of an inter-laboratory comparison study.

Detailed Experimental Protocol

1. Preparation and Characterization of the Test Material:

  • A homogenous batch of a relevant matrix (e.g., water, soil extract) will be prepared.

  • The matrix will be fortified with a certified reference material of this compound at a known concentration.[11]

  • The homogeneity and stability of the prepared test material will be rigorously assessed prior to distribution.

2. Sample Distribution and Instructions:

  • Aliquots of the test material will be securely packaged and distributed to the participating laboratories.

  • Clear instructions will be provided, detailing the storage, handling, and analysis of the sample. Laboratories will be instructed to use their routine analytical methods.

3. Data Reporting:

  • Laboratories will be required to report their quantitative results, along with their limit of detection (LOD), limit of quantification (LOQ), and the analytical method used.

  • A standardized reporting format will be provided to ensure consistency.

4. Statistical Analysis:

  • The submitted data will be statistically analyzed to determine the consensus value and the performance of each laboratory.

  • Z-scores are a common statistical tool used to evaluate laboratory performance in proficiency testing.[12] A Z-score is calculated as:

    • Z = (x - X) / σ

    • where:

      • x is the result of the individual laboratory

      • X is the assigned value (consensus mean)

      • σ is the standard deviation for proficiency assessment

  • Z-scores between -2 and +2 are generally considered satisfactory.[12]

Self-Validating System for Trustworthiness

To ensure the trustworthiness of the described protocol, a self-validating system is embedded within its design:

  • Certified Reference Material: The use of a certified reference material for spiking provides a known true value, against which the consensus value and individual results can be compared.

  • Homogeneity and Stability Testing: This initial step guarantees that any observed variability is attributable to the analytical performance of the laboratories and not to inconsistencies in the test material.

  • Statistical Evaluation: The use of established statistical methods like Z-scores provides an objective and standardized measure of performance, minimizing subjective interpretation.

Data Presentation: Expected Performance of Analytical Methods

The following table summarizes the expected performance characteristics of GC-MS and HPLC for the quantification of this compound, based on data from similar phenolic compounds.

ParameterGC-MSHPLC-PDA
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.5 µg/L[13]1 - 10 µg/L[9]
Limit of Quantification (LOQ) 0.03 - 1.5 µg/L3 - 30 µg/L
Accuracy (% Recovery) 80 - 120%85 - 115%
Precision (RSD %) < 15%< 10%

Note: These are generalized performance characteristics and may vary depending on the specific instrumentation, method parameters, and matrix.

Visualization of a Standard Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a water sample using Solid Phase Extraction (SPE) followed by GC-MS analysis, as outlined in EPA Method 528.[13][14][15]

Analytical_Workflow Sample 1L Water Sample (Acidified to pH < 2) SPE Solid Phase Extraction (Polystyrene-divinylbenzene cartridge) Sample->SPE Loading Elution Elution with Methylene Chloride SPE->Elution Analyte Retention Concentration Concentration of Extract Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS Injection Data Data Analysis and Quantification GCMS->Data

Caption: Standard workflow for this compound analysis.

Conclusion

The accurate quantification of this compound is a critical task for ensuring environmental safety and product quality. Both GC-MS and HPLC offer robust and reliable methods for this purpose, with the choice of technique often depending on the specific application, required sensitivity, and available instrumentation. This guide has provided a comparative overview of these methods and a detailed framework for an inter-laboratory comparison study. By participating in such studies, laboratories can gain valuable insights into their analytical performance, contribute to the establishment of industry-wide best practices, and ultimately enhance the quality and reliability of their data.

References

A Comparative Guide to the Efficacy of Catalysts in Chlorinated Phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Chlorinated phenols are foundational chemical intermediates, critical in the synthesis of a wide array of commercial products, including herbicides, pharmaceuticals, insecticides, and dyes.[1][2] The most important of these, 2,4-dichlorophenol, is a precursor to the widely used herbicide 2,4-dichlorophenoxyacetic acid.[1] Traditional synthesis methods, often relying on the direct use of chlorine gas, are fraught with challenges, primarily poor regioselectivity and significant environmental impact due to the generation of hazardous waste gas.[1][3]

To address these shortcomings, the field has shifted towards catalytic approaches that offer greater control over product distribution and operate under more environmentally benign conditions. This guide provides a comparative analysis of the primary catalytic systems employed in the synthesis of chlorinated phenols, offering objective performance data and field-proven insights for researchers and chemical development professionals. We will explore the mechanistic underpinnings of catalyst choice, present detailed experimental protocols, and offer a clear framework for selecting the optimal catalyst for a desired synthetic outcome.

The Mechanistic Landscape: Controlling Regioselectivity

The chlorination of phenol is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strong activating, ortho, para-directing group. Uncatalyzed reactions typically yield a mixture of constitutional isomers, with the para-isomer often favored due to innate electronic properties and reduced steric hindrance.[4] The goal of a catalyst is to override this inherent reactivity to selectively direct chlorination to a specific position (ortho, para, or subsequent positions to form di- or tri-substituted products). This control is achieved through distinct catalyst-substrate interactions.

Electrophilic_Aromatic_Substitution cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Cl2 Cl-Cl Activated_E Clδ+---Clδ----Cat Activated Electrophile Cl2->Activated_E Activation Cat Catalyst (e.g., Lewis Acid) Cat->Activated_E Sigma_Complex Arenium Ion (Sigma Complex) Activated_E->Sigma_Complex Electrophile Phenol Phenol Ring Phenol->Sigma_Complex Attack Product Chlorinated Phenol Sigma_Complex->Product Loss of H+ H+ H+ Sigma_Complex->H+ Product->Cat Catalyst Regeneration

Caption: General mechanism for catalytic electrophilic chlorination of phenol.

Comparative Analysis of Catalyst Systems

The choice of catalyst is the most critical parameter in determining the isomeric purity of the final product. We will compare four major classes of catalysts, each offering unique advantages in directing the chlorination reaction.

Sulphur-Containing Catalysts with Lewis Acids for para-Selectivity

A highly successful strategy for achieving exceptional para-selectivity involves the use of a sulphur-containing catalyst in conjunction with a Lewis acid activator, typically with sulphuryl chloride (SO₂Cl₂) as the chlorinating agent.[5][6][7] This system has been extensively developed for the commercial manufacture of products like 4-chloro-m-cresol.[5][8]

Causality of Selectivity: The prevailing mechanism suggests that the sulphur-containing compound (e.g., a dialkyl sulphide or a poly(alkylene sulphide)) and the Lewis acid (e.g., AlCl₃ or FeCl₃) form a complex with sulphuryl chloride.[5][6] This bulky catalytic complex sterically hinders the approach of the electrophile to the ortho positions of the phenol, thereby strongly favoring attack at the less-hindered para position. The choice of the sulphur compound is crucial; poly(alkylene sulphide)s with shorter spacer groups are particularly effective for phenol and o-cresol, while those with longer spacers show higher para-selectivity for m-cresol.[5][6][7]

Lewis Basic Catalysts for ortho-Selectivity

While phenol chlorination typically favors the para position, achieving high ortho-selectivity is a significant challenge that has been addressed through the development of specialized Lewis basic catalysts.[4] These catalysts operate by forming a non-covalent complex with the phenol, positioning the chlorinating agent for a directed attack on the ortho position.

Causality of Selectivity: A notable example is a selenoether catalyst, which has demonstrated high efficiency for the ortho-chlorination of phenols and anilines.[4][9][10] The mechanism relies on a crucial hydrogen-bonding interaction between the catalyst and the hydroxyl group of the phenol.[4][9][10] This interaction orients the substrate within the catalyst's sphere of influence, allowing the Lewis basic selenium atom to activate the chlorinating agent (e.g., N-chlorosuccinimide, NCS) and deliver it specifically to the proximate ortho position. This catalyst-controlled directionality can invert the innate selectivity from approximately 1:4 (ortho/para) to over 20:1 in favor of the ortho isomer.[4]

Metal Salt Catalysts for Oxychlorination

Oxychlorination, or oxidative chlorination, represents a more atom-economical and environmentally friendly alternative to traditional methods.[1] These systems utilize chloride anions (e.g., from HCl) as the chlorine source, which are oxidized in situ to an active electrophilic chlorine species.[1][11] This approach avoids the direct use of chlorine gas and can utilize benign oxidants like hydrogen peroxide (H₂O₂), with water as the only byproduct.[11]

Causality of Selectivity: Manganous(II) sulfate (MnSO₄) has emerged as a highly effective catalyst for the selective synthesis of 2,4-dichlorophenol from phenol in an aqueous system.[1][11][12] In the HCl/H₂O₂ system, Mn(II) catalyzes the oxidation of chloride ions to generate the chlorinating species. The reaction proceeds stepwise, first forming monochlorophenols, which are then further chlorinated. The catalyst and reaction conditions are optimized to favor the formation of the 2,4-dichloro isomer with high conversion and selectivity, providing a direct and efficient route to this key industrial intermediate.[1][11] Other metal salts, such as CuCl₂, also show activity but may yield different product distributions, often favoring p-chlorophenol.[1][11]

Zeolites and Microporous Catalysts for Shape-Selectivity

Zeolites and other microporous materials act as shape-selective catalysts. Their well-defined pore structures can differentiate between reactants, transition states, and products based on their molecular dimensions.

Causality of Selectivity: In the chlorination of phenol with sulphuryl chloride, L-type zeolites have been shown to enhance para-selectivity.[13][14] The phenol molecule can enter the zeolite pores, but the formation of the bulkier ortho-substituted transition state is sterically disfavored within the confined space of the zeolite channels. Consequently, the reaction is funneled towards the formation of the slimmer para-chlorophenol, which can more easily diffuse out of the pores. Using a partially cation-exchanged L-type zeolite, a para/ortho ratio of 8 can be achieved, a significant improvement over the uncatalyzed reaction.[13][14]

Performance Data Summary

The following table summarizes the performance of representative catalysts from each class, providing a direct comparison of their efficacy under specific experimental conditions.

Catalyst SystemChlorinating AgentSubstrateKey Product(s)Conversion (%)Selectivity / p:o RatioReference
Sulphur-Based
Poly(alkylene sulphide) / AlCl₃SO₂Cl₂Phenol4-Chlorophenol, 2,4-Dichlorophenol>95%94.8% yield of 4-CP[2]
Di-n-butyl sulphide / AlCl₃SO₂Cl₂m-Cresol4-Chloro-m-cresolQuantitative17.3[6]
Lewis Basic
Selenoether Catalyst (1 mol%)NCSPhenol2-Chlorophenol81%>20:1 (o/p)[4]
Metal Salt (Oxychlorination)
MnSO₄HCl / H₂O₂Phenol2,4-Dichlorophenol100%91% yield of 2,4-DCP[1]
CuCl₂HCl / H₂O₂Phenolp-Chlorophenol, o-Chlorophenol85%54% p-CP, 29% o-CP[1][11]
Zeolite
H+,Al³+,Na+,K+-L ZeoliteSO₂Cl₂Phenol4-Chlorophenol~96%8.0[13][14]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product analysis. Adherence to these methodologies will ensure reproducible and reliable results.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reagents Prepare Substrate, Solvent, Catalyst Glassware Dry Glassware (Inert Atmosphere if needed) Reagents->Glassware Setup Assemble Reactor, Charge with Substrate/Catalyst Glassware->Setup Addition Add Chlorinating Agent (Often dropwise at controlled temp) Setup->Addition Monitoring Monitor Progress (TLC, GC) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Purify Purify (Column Chromatography) Extract->Purify Analyze Analyze (GC-MS, NMR) Purify->Analyze

Caption: A generalized workflow for catalyst screening and evaluation.

Protocol 1: para-Selective Chlorination of m-Cresol using a Sulphide/Lewis Acid Catalyst

This protocol is adapted from procedures demonstrating high para-selectivity in the chlorination of substituted phenols.[6][13]

  • Materials: m-Cresol, di-n-butyl sulphide, aluminum chloride (AlCl₃), sulphuryl chloride (SO₂Cl₂), dichloromethane (DCM, anhydrous), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, standard laboratory glassware.

  • Safety: This reaction should be performed in a well-ventilated fume hood. SO₂Cl₂ is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE).

  • Procedure:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add m-cresol (e.g., 20 mmol).

    • Add di-n-butyl sulphide (e.g., 0.54 mmol, 2.7 mol%) and anhydrous AlCl₃ (e.g., 0.76 mmol, 3.8 mol%).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add sulphuryl chloride (e.g., 22 mmol, 1.1 eq) dropwise via a syringe over 15 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup and Analysis:

    • Upon completion, slowly quench the reaction by adding 20 mL of cold water.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Determine the product distribution (para/ortho ratio) and yield using GC analysis with an internal standard. The major product is 4-chloro-3-methylphenol.

Protocol 2: ortho-Selective Chlorination of Phenol using a Lewis Basic Selenoether Catalyst

This protocol is based on the highly efficient ortho-selective method developed by Maddox et al.[4]

  • Materials: Phenol, selenoether catalyst 10 (as described in the reference), N-chlorosuccinimide (NCS), chloroform (CHCl₃, anhydrous), standard laboratory glassware.

  • Procedure:

    • In a nitrogen-filled glovebox or under a nitrogen atmosphere, add the selenoether catalyst (e.g., 0.003 mmol, 1 mol%) to a dry vial containing a magnetic stir bar.

    • Add phenol (e.g., 0.3 mmol) and anhydrous chloroform (1.0 mL).

    • Stir the mixture for 5 minutes at room temperature.

    • Add N-chlorosuccinimide (NCS) (e.g., 0.3 mmol, 1.0 eq) in one portion.

    • Seal the vial and stir the reaction at room temperature for 12 hours.

  • Workup and Analysis:

    • After 12 hours, the reaction mixture can be directly analyzed.

    • Dilute a small aliquot with deuterated chloroform (CDCl₃) containing an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Determine the conversion and isomeric ratio (ortho/para) by ¹H NMR spectroscopy. The major product is 2-chlorophenol.

Protocol 3: Selective Oxychlorination of Phenol to 2,4-Dichlorophenol

This protocol is adapted from the efficient and water-based method reported by Xin et al.[1]

  • Materials: Phenol, manganous(II) sulfate monohydrate (MnSO₄·H₂O), hydrochloric acid (HCl, 37%), hydrogen peroxide (H₂O₂, 30%), deionized water.

  • Procedure:

    • To a 50 mL round-bottom flask, add phenol (e.g., 5 mmol), MnSO₄·H₂O (e.g., 0.25 mmol, 5 mol%), and deionized water (10 mL).

    • Add concentrated HCl (e.g., 12.5 mmol, 2.5 eq).

    • Heat the mixture to 60 °C with stirring.

    • Add 30% H₂O₂ (e.g., 11 mmol, 2.2 eq) dropwise over 1 hour using a syringe pump.

    • Continue stirring at 60 °C for an additional 4 hours. The product, 2,4-dichlorophenol, is a solid at room temperature and may precipitate out of the aqueous solution upon cooling.

  • Workup and Analysis:

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by filtration.

    • Wash the solid with cold deionized water.

    • Dry the product under vacuum.

    • The aqueous filtrate contains the catalyst and can potentially be recycled.

    • Analyze the purity and confirm the structure of the product by GC-MS and NMR spectroscopy.

Conclusion and Future Outlook

The catalytic synthesis of chlorinated phenols has matured significantly, offering powerful tools to overcome the selectivity and environmental issues of classical methods.

  • For high-purity para-chlorophenols , sulphur-containing catalysts activated by Lewis acids are the industry standard, providing excellent yields and regioselectivity.

  • The synthesis of ortho-chlorophenols , once a major challenge, is now achievable with high fidelity using bespoke Lewis basic catalysts that leverage non-covalent directing strategies.

  • For the direct synthesis of 2,4-dichlorophenol , metal-catalyzed oxychlorination in aqueous media presents a green and highly efficient pathway.

  • Shape-selective catalysts like zeolites offer a viable, albeit sometimes less active, alternative for enhancing para-selectivity with the benefit of being heterogeneous and easily separable.

Future research will likely focus on developing heterogeneous versions of the most effective homogeneous catalysts to simplify recycling and reduce costs. Furthermore, expanding the substrate scope and developing catalysts that can selectively produce more complex polychlorinated phenols under even milder, more sustainable conditions remains an active and important area of investigation.

References

A Senior Application Scientist's Guide to the Separation and Determination of Cresol Isomers in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of cresol isomers—ortho (o), meta (m), and para (p)-cresol—present a significant analytical challenge. These structural isomers, distinguished only by the position of a methyl group on the phenol ring, exhibit remarkably similar physicochemical properties, making their individual determination in complex matrices a non-trivial task.[1][2] This guide provides an in-depth comparison of prevalent analytical techniques, supported by experimental data, to empower you in selecting and implementing the most effective methodology for your specific application.

The Analytical Hurdle: Why Cresol Isomers Are Difficult to Separate

The core challenge in cresol isomer analysis lies in their subtle structural differences, which translate to nearly identical polarities, volatilities, and spectral characteristics.[3][4] As a result, achieving baseline separation, a prerequisite for accurate quantification, requires analytical techniques with high resolving power. The choice of methodology is critical and often dictated by the sample matrix, required sensitivity, and available instrumentation.

Comparative Analysis of Separation Techniques

Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE) are the primary techniques employed for cresol isomer analysis. Each offers distinct advantages and is suited to different analytical needs.

Gas Chromatography (GC): A Powerful but Often Demanding Approach

GC is a highly sensitive technique for the analysis of volatile and semi-volatile compounds like cresols.[5][6] However, the similar boiling points of the isomers, particularly m- and p-cresol, often lead to co-elution on standard GC columns.[7]

Overcoming Co-elution: The Role of Derivatization

To enhance volatility and improve chromatographic separation, derivatization of the hydroxyl group is a common and effective strategy.[7][8] Silylation, for instance, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can enable the complete separation of all three isomers on a standard HP-5ms column.[7][8] This approach not only improves separation but can also lead to more distinct mass spectra, aiding in isomer identification.[7]

Causality in Experimental Choices: The derivatization process transforms the polar hydroxyl group into a less polar and more volatile silyl ether. This alteration in chemical structure modifies the interaction of the analytes with the stationary phase, leading to differential retention times and improved resolution.

High-Performance Liquid Chromatography (HPLC): Versatility and Enhanced Selectivity

Reversed-phase HPLC is a robust and widely used technique for cresol analysis.[1][5] While standard C18 columns can be used, they often fail to provide adequate resolution between o- and m-cresol.[1][9]

The Phenyl Column Advantage: Leveraging π-π Interactions

A significant advancement in the HPLC separation of cresol isomers is the use of phenyl stationary phases.[1][9] These columns offer a unique separation mechanism that combines hydrophobic interactions with π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the cresol isomers.[1][9] This secondary interaction provides enhanced selectivity, often enabling baseline separation of all three isomers.[9]

Performance Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of the discussed methods for cresol isomer separation.

TechniqueColumn/Stationary PhaseDerivatization Required?Typical ResolutionAnalysis TimeAdvantagesDisadvantages
GC-FID/MS Standard (e.g., HP-5ms)Often Yes (Silylation)Good to Excellent< 15 minHigh sensitivity, excellent resolution with derivatizationDerivatization step adds time and complexity
HPLC-UV C18 (ODS)NoPoor to Moderate< 40 minSimple, direct injectionOften co-elution of isomers
HPLC-UV PhenylNoExcellent< 20 minBaseline separation, no derivatizationColumn may be less common than C18
Capillary Electrophoresis Fused SilicaNoExcellent< 5 minVery fast analysis, high efficiencyCan be less robust for complex matrices

Detailed Experimental Protocol: HPLC-UV Separation on a Phenyl Column

This protocol provides a self-validating system for the routine analysis of cresol isomers.

Reagents and Materials
  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • o-Cresol, m-Cresol, p-Cresol standards (≥99% purity)

  • Phenyl HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Standard Preparation
  • Stock Solutions (1000 mg/L): Accurately weigh 100 mg of each cresol isomer and dissolve in 100 mL of methanol in separate volumetric flasks.[1]

  • Working Standard Mixture (e.g., 20 mg/L): Pipette 2.0 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.[1]

Chromatographic Conditions
ParameterCondition
Column Phenyl, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 270 nm

Rationale for Parameter Selection: The methanol/water mobile phase provides a good balance of polarity for the separation of these moderately polar compounds. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, ensuring efficient separation without excessive backpressure. Detection at 270 nm provides good sensitivity for all three isomers.

Sample Preparation
  • For liquid samples, dilute with the mobile phase to a concentration within the calibration range.

  • For solid or semi-solid samples, perform a suitable extraction (e.g., solid-liquid extraction) followed by dilution.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the column and instrument.

Analysis and Quantification
  • Inject the prepared standards to establish a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify the cresol isomers based on their retention times and the calibration curve.

Visualizing the Workflow and Separation Principle

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solutions working Prepare Working Standards stock->working filter Filter all solutions working->filter sample Prepare Sample sample->filter inject Inject into HPLC filter->inject separate Separation on Phenyl Column inject->separate detect UV Detection at 270 nm separate->detect quantify Identify & Quantify Peaks detect->quantify calibrate Generate Calibration Curve calibrate->quantify

Caption: Workflow for the HPLC analysis of cresol isomers.

G cluster_interactions Separation Mechanisms cresols cresols column Phenyl Stationary Phase cresols->column Interactions separated o-Cresol (elutes first) m-Cresol p-Cresol (elutes last) column->separated Differential Retention hydrophobic Hydrophobic Interactions pipi π-π Interactions

Caption: Separation principle on a phenyl stationary phase.

Conclusion

The successful separation and determination of cresol isomers in complex mixtures hinge on the selection of an appropriate analytical technique and the optimization of experimental parameters. While GC with derivatization offers high sensitivity and resolution, HPLC with a phenyl column provides a simpler, direct, and highly effective alternative for baseline separation.[1][7] For rapid screening, capillary electrophoresis also presents a viable option.[10] The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. This guide provides the foundational knowledge and a practical protocol to enable researchers to confidently tackle the analytical challenges posed by cresol isomers.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with high-performance products but also with the critical knowledge to handle and manage them safely. The integrity of our research and the safety of our laboratories depend on a deep understanding of the entire lifecycle of the chemicals we use, from procurement to disposal. 2,4-Dichloro-6-methylphenol is a valuable compound in various research applications; however, its hazardous properties necessitate a rigorous and informed approach to its disposal.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for the safe management and disposal of this compound, grounded in regulatory principles and field-proven safety practices.

Section 1: Hazard Assessment & Risk Mitigation

Understanding the "why" behind a protocol is the cornerstone of safety. This compound is not a benign substance; its chemical structure, featuring a chlorinated aromatic ring, confers significant biological and environmental hazards.

Table 1: Hazard Profile of this compound

Hazard Category Description Primary Risks
Acute Toxicity Harmful if swallowed and toxic in contact with skin.[1][2] Oral ingestion can lead to systemic toxicity. Dermal absorption is a significant route of exposure.
Corrosivity Causes severe skin burns and serious eye damage.[1][3] Direct contact can cause immediate and severe tissue damage.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[2][3][4] Inhalation can lead to irritation of the nose, throat, and lungs.
Chronic Toxicity Suspected of causing cancer.[1] Long-term or repeated exposure may pose a carcinogenic risk.

| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1] It is classified as an environmentally hazardous substance for transport.[5][6] | Improper disposal can lead to significant contamination of water systems and harm to aquatic organisms. |

Causality of Required Personal Protective Equipment (PPE)

Effective risk mitigation begins with creating an impermeable barrier between the researcher and the chemical. The choice of PPE is dictated directly by the hazards identified above.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Neoprene). Prevents dermal absorption and severe skin burns. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
Eye/Face Protection Tightly fitting safety goggles and a face shield. Protects against splashes that can cause irreversible eye damage.[2]
Body Protection A fully buttoned lab coat and a chemically impervious apron. A lab coat provides a primary barrier. An apron is essential when handling larger quantities or when there is a significant splash risk.[7][8]
Respiratory Protection NIOSH-approved respirator. Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1]

| Engineering Controls | Chemical Fume Hood. | All handling of this compound, including weighing and solution preparation, must be conducted within a fume hood to minimize inhalation exposure.[8] |

Section 2: Immediate Actions - Spill & Exposure Protocols

Preparedness is paramount. In the event of an accidental release or exposure, a swift and correct response can dramatically reduce the severity of the outcome.

Emergency Spill Cleanup Protocol
  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[1][2]

  • Control & Ventilate: Ensure the area is well-ventilated (if safe to do so) and eliminate all ignition sources.[9]

  • Don PPE: Before attempting any cleanup, don the full PPE ensemble described in Table 2.

  • Containment:

    • For Solid Spills: Gently cover the spill with an absorbent material like sand or vermiculite. Avoid creating dust.[2][10] Carefully sweep the material into a designated container.[4][11]

    • For Liquid Spills (Solutions): Cover the spill with an inert absorbent material (vermiculite, dry sand).[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Collect the absorbed material and any contaminated debris using spark-proof tools. Place it into a suitable, sealable, and clearly labeled hazardous waste container.[2][4]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Environmental Protection: Crucially, do not allow the chemical or cleanup materials to enter drains or sewers.[1][2]

First-Aid Exposure Protocol
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[2][12]

Section 3: Waste Segregation & Collection - The Foundational Step

Proper disposal begins at the point of generation. The principle of waste segregation is a core tenet of laboratory safety and regulatory compliance, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[13]

The Causality of Segregation: this compound is a halogenated organic compound .[14] Mixing it with non-halogenated waste streams complicates the disposal process, increases costs, and can lead to dangerous chemical reactions. Disposal facilities use different processes for these two categories; halogenated waste requires specialized incinerators equipped with acid gas scrubbers.[15][16]

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container: Use a dedicated, chemically compatible, and leak-proof container clearly labeled "HALOGENATED ORGANIC WASTE" and "HAZARDOUS WASTE."

  • List Contents: Explicitly list "this compound" and any other halogenated compounds on the container's contents label.

  • Collect Waste Streams:

    • Solid Waste: Unused or expired solid this compound.

    • Liquid Waste: Solutions containing this compound.

    • Contaminated Labware: Disposable items like gloves, pipette tips, and weigh boats with trace contamination should be collected in a sealed bag and placed in the solid halogenated waste container.[8]

  • Secure the Container: Keep the container sealed when not in use. Store it in a secondary containment bin in a designated, well-ventilated satellite accumulation area.

G cluster_generation Waste Generation Point cluster_streams Waste Stream Segregation cluster_collection Collection Protocol cluster_final Final Consolidation Waste This compound Waste Generated Solid Pure Solid / Contaminated Debris Waste->Solid Liquid Aqueous or Organic Solutions Waste->Liquid Labware Contaminated Labware (Gloves, Tips, etc.) Waste->Labware SolidContainer Primary Container: 'Solid Halogenated Waste' Solid->SolidContainer LiquidContainer Primary Container: 'Liquid Halogenated Waste' Liquid->LiquidContainer Labware->SolidContainer FinalContainer Securely Sealed & Labeled HAZARDOUS WASTE CONTAINER for Professional Disposal SolidContainer->FinalContainer LiquidContainer->FinalContainer caption Fig 1. Waste Segregation Workflow

Caption: Fig 1. Decision workflow for segregating this compound waste streams.

Section 4: The Core Disposal Pathway - High-Temperature Incineration

For chlorinated organic compounds, high-temperature incineration is the industry-standard and environmentally preferred disposal method.[10][13][16] Landfilling of this chemical is highly restricted under regulations like the Land Disposal Restrictions (LDRs) for Halogenated Organic Compounds (HOCs).[14]

The Chemistry of Destruction: The goal of incineration is the complete thermal oxidation of the organic molecule. For this compound, this process breaks the compound down into carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[16]

C₇H₆Cl₂O + O₂ → CO₂ + H₂O + HCl

This process requires specialized facilities that can meet stringent operational standards. Regulations often mandate specific conditions for incinerating waste with high halogen content (>1%).[17] These include:

  • Dual Combustion Chambers: A primary chamber at ~850°C and a secondary chamber at ~1100°C.[17]

  • Sufficient Residence Time: A gas residence time of at least two seconds to ensure complete destruction.[17]

  • Acid Gas Scrubbing: The hydrogen chloride (HCl) produced is a corrosive acid gas that must be neutralized and "scrubbed" from the incinerator's exhaust flue to prevent its release into the atmosphere.[15][17]

Protocol for Final Waste Handover
  • Ensure Proper Labeling: Verify that the waste container is accurately and legibly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Corrosive).

  • Keep a Log: Maintain a detailed log of the waste accumulated in the container, including dates and approximate quantities.

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional hazardous waste disposal company to schedule a pickup.[2]

  • Provide Documentation: Be prepared to provide a Safety Data Sheet (SDS) and the waste log to the disposal company.

Section 5: Regulatory Framework Overview

Navigating the regulatory landscape is a professional responsibility. The disposal of this compound is governed by several key federal regulations in the United States, primarily administered by the Environmental Protection Agency (EPA).

Table 3: Relevant EPA Hazardous Waste Regulations & Codes

Regulation / Code Description Relevance to this compound
RCRA The Resource Conservation and Recovery Act governs the management of hazardous waste from "cradle-to-grave." This is the foundational law dictating that this chemical must be managed as a hazardous waste.[13]
F-Listed Wastes Wastes from non-specific sources. Wastes from the production of tri- and tetrachlorophenols are listed under codes like F020 and F023 .[18] While your lab is not producing it, this indicates the EPA's high concern for this class of chemicals.
U-Listed Wastes Wastes from discarded commercial chemical products. The closely related 2,4-Dichlorophenol and 2,6-Dichlorophenol are listed as U081 and U082 , respectively.[19] Unused this compound would likely be managed under a similar classification.

| 40 CFR Part 268 | Land Disposal Restrictions (LDRs). | This part lists specific Halogenated Organic Compounds (HOCs) , including dichlorophenols, that are prohibited from land disposal unless they meet specific treatment standards, effectively mandating a destruction technology like incineration.[14] |

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By understanding its inherent hazards, implementing rigorous safety and segregation protocols, and adhering to the mandated disposal pathway of high-temperature incineration, we uphold our commitment to laboratory safety, environmental stewardship, and regulatory compliance. This structured approach transforms a potentially hazardous task into a safe, manageable, and professional process.

References

Operational Guide: Personal Protective Equipment for Handling 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) requirements for the handling of 2,4-Dichloro-6-methylphenol (CAS No. 1570-65-6) in a laboratory setting. As a Senior Application Scientist, my objective is to equip you, my fellow researchers and drug development professionals, with the knowledge to manage this chemical safely, ensuring both personal safety and data integrity. The protocols outlined below are designed to be a self-validating system, grounded in established safety principles and authoritative data.

Hazard Assessment: Understanding the Risks

This compound is a chlorinated phenolic compound that presents multiple health hazards.[1] A thorough understanding of these risks is the foundation for selecting appropriate PPE. The primary dangers lie in its corrosivity, irritant properties, and acute toxicity upon exposure.[1][2] It is classified under the Globally Harmonized System (GHS) with the following hazards, which dictate our safety procedures.[1][2]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

The causality is clear: direct contact can lead to skin and eye irritation, inhalation of the dust can damage the respiratory tract, and ingestion is harmful.[1][2] Therefore, our defense strategy must be a multi-layered barrier approach, isolating the researcher from the chemical at all times.

Core PPE Requirements: A Multi-Layered Defense

Selection of PPE must be deliberate and based on the specific tasks being performed (e.g., weighing solids vs. working with solutions). The following represents the minimum required PPE for handling this compound in solid or solution form.

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is mandatory.[2]

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[2][3]

  • Recommended for Splash Risk: When handling solutions or performing tasks with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[2][4] This provides a secondary barrier, protecting the entire face.

Hand Protection

The skin is a primary route of exposure. "Handle with gloves" is a standard directive, but the choice of material is critical for effective protection.[2] Disposable nitrile gloves, while common in labs, may not provide sufficient protection for prolonged contact with chlorinated compounds.[5]

  • Glove Selection: Always consult the glove manufacturer's chemical resistance guide for specific data on this compound or related chlorinated phenols. In the absence of specific data, select gloves made from materials known to be resistant to a broad range of chemicals.

  • Protocol:

    • Double Gloving: Wear two pairs of gloves. This significantly reduces the risk of exposure from a single glove failure.

    • Inspect Prior to Use: Always inspect gloves for any signs of degradation, punctures, or tears before donning.[2][4]

    • Proper Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][4]

    • Immediate Replacement: If a glove is breached or comes into direct contact with the chemical, remove and replace it immediately.[6]

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][4]

Body Protection

A standard cotton lab coat is insufficient. A complete suit or apron that protects against chemical splashes is necessary.[2][4]

  • Requirement: Wear a chemically resistant lab coat or a disposable coverall suit.[2] Ensure it is fully buttoned or zipped.

  • Footwear: Closed-toe shoes are mandatory. For tasks with a significant spill risk, consider chemical-resistant shoe covers.

Respiratory Protection

Since this compound is a solid, the primary respiratory hazard comes from inhaling dust particles, especially during weighing and transfer operations.[2]

  • Engineering Controls First: All handling of solid this compound must be performed within a certified chemical fume hood to minimize airborne particles.[2]

  • Respirator Requirements:

    • For nuisance dust exposure (inside a fume hood): A NIOSH-approved N95, P95, or equivalent particle respirator is recommended to prevent inhalation of fine powders.[2]

    • If exposure limits are exceeded or ventilation is inadequate: A full-face respirator with appropriate cartridges should be used.[3] Since specific occupational exposure limits are not well-established, it is crucial to rely on robust engineering controls.[2][3]

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for safely handling this compound, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep 1. Prepare Work Area (Fume Hood, Spill Kit Ready) don_ppe 2. Don Full PPE (Gloves, Coat, Goggles) prep->don_ppe handle 3. Handle Chemical (Weighing, Transfer, Reaction) don_ppe->handle decon 4. Decontaminate (Clean Glassware & Surfaces) handle->decon doff_ppe 5. Doff PPE (Remove Outer Gloves First) decon->doff_ppe dispose 6. Dispose Waste (Segregate Contaminated PPE & Chemical Waste) doff_ppe->dispose

Caption: Safe Handling Workflow for this compound.

Preparation & Pre-Handling Checklist
  • Verify Fume Hood: Ensure the chemical fume hood is operational and has a valid certification.

  • Clear Workspace: Remove all unnecessary items from the fume hood to prevent contamination.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the hood.

  • Locate Safety Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and a spill kit.

  • Don PPE: Before approaching the chemical, don all required PPE as described in Section 2.

Step-by-Step Handling Protocol
  • Transfer Solid: Gently scoop or pour the solid to minimize dust formation.[2] Avoid any actions that could aerosolize the powder.

  • Weighing: Use a weigh boat or paper on a balance inside the fume hood. Tare the container before adding the chemical.

  • Dissolving: If making a solution, add the solid to the solvent slowly. Do not add solvent to the bulk solid.

  • Closing Containers: Securely cap all containers immediately after use.

Post-Handling & Decontamination
  • Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Clean Workspace: Wipe down the surfaces of the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Typically: outer gloves, lab coat/suit, face shield, inner gloves, goggles, respirator.

  • Final Hand Wash: Wash hands thoroughly with soap and water.

Spill Management and Waste Disposal

Accidents can happen. A prepared response is critical to mitigating risk.

Emergency Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of containment.

  • Protect: If trained and safe to do so, use a spill kit to contain the material. Do not let the chemical enter drains.[2][4]

  • Cleanup: For a small solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[2][4] Avoid creating dust.[2][4]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Waste Segregation and Disposal
  • Hazardous Waste: All this compound waste (solid, solutions) and grossly contaminated items must be disposed of as hazardous chemical waste.[2]

  • Containers: Collect waste in a clearly labeled, sealed, and chemically compatible container.[2][4]

  • Contaminated PPE: Dispose of all contaminated gloves, weigh boats, and disposable lab coats in the solid hazardous waste stream.[2][4]

  • Licensed Disposal: All waste must be handled by a licensed disposal company in accordance with local, state, and federal regulations.[2]

Your safety is paramount. By adhering to these protocols, you build a culture of safety that protects not only yourself but your colleagues and the integrity of your research.

References

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